molecular formula C7H14ClNO2 B127774 (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride CAS No. 158414-45-0

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B127774
CAS No.: 158414-45-0
M. Wt: 179.64 g/mol
InChI Key: QNIOBHOEZYKCJV-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOBHOEZYKCJV-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158414-45-0
Record name (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chiral cyclic β-amino acid derivative that serves as a crucial building block in medicinal chemistry. Its rigid cyclohexane scaffold and defined stereochemistry make it a valuable component in the synthesis of peptidomimetics and pharmacologically active molecules, particularly in the development of therapeutics for neurological disorders. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its application as a precursor to GABA analogues and in the design of peptide-based inhibitors, highlighting its significance in modern drug discovery.

Core Structure and Stereochemistry

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and a carboxylic acid group on adjacent carbon atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media.

The stereochemistry of this molecule is explicitly defined by the (1S,2R) designation according to the Cahn-Ingold-Prelog priority rules. This indicates that the stereocenter at carbon-1 (the carbon bearing the carboxylic acid group) has an S configuration, while the stereocenter at carbon-2 (the carbon bearing the amino group) has an R configuration. This specific spatial arrangement of the functional groups is critical for its biological activity and its utility as a chiral building block.[1] The cis relationship between the amino and carboxylic acid groups, while not explicitly stated in the IUPAC name, is implied by the (1S,2R) configuration on a cyclohexane ring.

The rigid cyclohexane ring restricts the conformational freedom of the molecule compared to its linear counterparts, a property that is highly desirable in drug design to enforce a specific bioactive conformation.

Physicochemical Properties

Quantitative data for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not extensively available in the public domain. The following tables summarize the available data for the parent compound and its common derivatives. It is noted that the hydrochloride salt is generally a white to off-white crystalline solid and is soluble in polar solvents like water and ethanol.[2]

Table 1: Physicochemical Properties of (1S,2R)-2-aminocyclohexanecarboxylic acid and its Hydrochloride Salt

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [4]
Appearance White to off-white powder/crystalline solid[2]
Solubility Soluble in polar solvents (e.g., water, ethanol)[2]
Melting Point Data not available for the (1S,2R)-cyclohexane derivative. (For the analogous (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride: 162-166 °C)[2]
Optical Rotation Data not available for the hydrochloride salt.

Table 2: Physicochemical Properties of Common Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )FormOptical RotationSource
(1S,2R)-Fmoc-2-aminocyclohexane carboxylic acidC₂₂H₂₃NO₄365.42Solid[α]D = -7 ± 2º (c=1 in DMF)

Synthesis and Resolution

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexanecarboxylic acid typically involves the synthesis of a racemic mixture of the cis-isomer followed by chiral resolution.

Synthesis of cis-2-Aminocyclohexanecarboxylic Acid

A common route to cyclic β-amino acids involves the catalytic hydrogenation of the corresponding aromatic precursor. For instance, the synthesis of 4-aminocyclohexanecarboxylic acid, a related compound, is achieved by the hydrogenation of p-aminobenzoic acid.[5] A similar strategy can be applied for the synthesis of the 2-amino isomer. The hydrogenation of anthranilic acid (2-aminobenzoic acid) would yield a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid.

Chiral Resolution

The separation of the desired (1S,2R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation with a chiral resolving agent is a widely used method.

Experimental Protocol: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid (Illustrative Example)

  • Salt Formation: Dissolve the racemic mixture of the acid in a suitable solvent. Add a chiral resolving agent, such as (S)-phenylethylamine, in a specific molar ratio. The choice of molar ratio can be critical for selective crystallization of one diastereomeric salt.

  • Crystallization: Allow the diastereomeric salts to crystallize. The less soluble salt, containing one of the enantiomers of the acid, will precipitate out of the solution.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure acid from the chiral amine.

  • Extraction and Purification: Extract the desired enantiomer into an organic solvent and purify further by recrystallization.

The enantiomeric excess (e.e.) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and stereochemistry of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on general principles and data from similar structures.

  • ¹H NMR: The protons on the cyclohexane ring would appear in the aliphatic region (typically 1.0-3.5 ppm). The protons on C1 and C2, being adjacent to the electron-withdrawing carboxylic acid and amino groups, would be expected to resonate at the downfield end of this range. The proton of the carboxylic acid (R-COOH) would appear as a broad singlet at a significantly downfield chemical shift (around 10-13 ppm). The protons of the ammonium group (R-NH₃⁺) would also be expected in the downfield region, often as a broad signal.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate in the range of 170-180 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm), with C1 and C2 being the most deshielded.

X-ray Crystallography
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds.[9] The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC of Amino Acids (General Procedure)

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are commonly used for the separation of amino acid derivatives.[10]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For acidic compounds, a small amount of an acidic additive (e.g., trifluoroacetic acid) is often added to improve peak shape and resolution. For basic compounds, a basic additive (e.g., diethylamine) is used.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection is commonly used, often at a wavelength where the analyte absorbs.

    • Temperature: Column temperature is usually controlled to ensure reproducibility.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Applications in Drug Development

(1S,2R)-2-aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The structural rigidity of the cyclohexane ring makes 2-aminocyclohexanecarboxylic acid an attractive scaffold for the design of conformationally restricted GABA analogues. One of the most well-known drugs in this class is Gabapentin, which is structurally related, though not directly synthesized from the title compound. Gabapentin is used to treat epilepsy and neuropathic pain. The synthesis of Gabapentin often starts from 1,1-cyclohexanediacetic acid anhydride, which is then converted to the corresponding monoamide and subsequently undergoes a Hofmann or Curtius rearrangement to introduce the aminomethyl group.[11][12]

Logical Workflow: Role as a GABA Analogue Precursor

G A (1S,2R)-2-aminocyclohexanecarboxylic acid B Conformationally Restricted Scaffold A->B Provides C GABA Analogue Design B->C Enables D Potential Therapeutic for Neurological Disorders (e.g., Epilepsy, Neuropathic Pain) C->D Leads to E Interaction with GABA System Targets (e.g., VGCC, GAD, GABA Transporters) D->E Mechanism of Action

Caption: Logical workflow illustrating the role of the core structure in designing GABA analogues.

Building Block for Peptide-Based Inhibitors

The incorporation of constrained amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[13] This is a key strategy in the design of peptidomimetics with enhanced proteolytic stability and cell permeability, making them more suitable as drug candidates.[14] These structured peptides can be designed to inhibit protein-protein interactions that are implicated in various diseases.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

G cluster_0 SPPS Cycle A Resin-bound Amino Acid B Fmoc Deprotection A->B C Washing B->C D Coupling of Fmoc-(1S,2R)-ACHC-OH C->D E Washing D->E E->B Repeat for next amino acid F Cleavage from Resin and Deprotection E->F G Purification (e.g., HPLC) F->G H Characterization (e.g., Mass Spec, NMR) G->H I Final Peptide Inhibitor H->I

Caption: A simplified workflow for solid-phase peptide synthesis incorporating the title compound.

Conclusion

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a stereochemically defined and conformationally constrained building block with significant potential in drug discovery and development. Its utility as a precursor for GABA analogues and as a component of structured peptidomimetics underscores its importance in the design of novel therapeutics, particularly for neurological disorders. While detailed physicochemical and biological data for the parent hydrochloride salt are somewhat limited in publicly accessible literature, the established synthetic and analytical methodologies for related compounds provide a solid framework for its handling and application in a research setting. Further exploration of its incorporation into novel molecular entities is likely to yield promising new drug candidates.

References

physical and chemical properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Due to the specificity of this chiral compound, some data has been inferred from closely related structures and general principles of organic chemistry. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanecarboxylic acid. The "1S,2R" designation specifies the absolute configuration at the two chiral centers on the cyclohexane ring, indicating a cis relationship between the amino and carboxylic acid groups.

Table 1: Physical and Chemical Properties of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

PropertyValueSource/Comment
Chemical Structure Chemical Structure of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochlorideImage generated based on IUPAC name.
CAS Number 158414-45-0[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol Calculated from molecular formula.
Appearance White to off-white crystalline solidInferred from similar compounds.
Melting Point Data not available for the hydrochloride salt. A related compound, cis-2-Aminocyclohexanol hydrochloride, has a melting point of 186-190°C.
Boiling Point Decomposes before boiling.Typical for amino acid hydrochlorides.
Solubility Soluble in water and polar organic solvents like ethanol.[3]Quantitative data not available.
pKa Data not available.Expected to have two pKa values for the carboxylic acid and the ammonium group.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region (1.0-4.0 ppm) corresponding to the cyclohexane ring protons. A broad singlet for the ammonium (-NH₃⁺) protons. A downfield signal for the carboxylic acid proton (if in a non-deuterated protic solvent).
¹³C NMR Signals in the aliphatic region (20-60 ppm) for the cyclohexane carbons. A signal for the carboxyl carbon (~170-180 ppm).
IR Spectroscopy Broad absorption band from 2500-3300 cm⁻¹ due to O-H stretching of the carboxylic acid and N-H stretching of the ammonium group. A strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹. C-N stretching and N-H bending vibrations in the 1500-1650 cm⁻¹ region.
Mass Spectrometry The mass spectrum would show the molecular ion of the free amino acid at m/z 143.10.

Chemical Properties and Reactivity

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride possesses the characteristic reactivity of an amino acid hydrochloride. The primary amine can act as a nucleophile, and the carboxylic acid can undergo esterification or amidation. The cis-relationship of the functional groups may influence its conformational preferences and reactivity compared to its trans-isomer.

As a chiral building block, it is utilized in the synthesis of more complex molecules, particularly in peptide chemistry where it can be incorporated to induce specific secondary structures.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not available in the reviewed literature. However, the synthesis of enantiomerically pure cyclic β-amino acids like this compound generally follows one of two major strategies: asymmetric synthesis or resolution of a racemic mixture.

General Workflow for Synthesis via Enzymatic Resolution

One common method to obtain enantiomerically pure aminocyclohexanecarboxylic acids is through the enzymatic resolution of a racemic precursor. The following diagram illustrates a general workflow for such a process.

G General Workflow for Enzymatic Resolution cluster_0 Racemic Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation and Purification cluster_3 Final Product Formation start Starting Materials racemic_ester Racemic cis-2-aminocyclohexanecarboxylate ester start->racemic_ester hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis enzyme Lipase (e.g., Candida antarctica Lipase B) enzyme->hydrolysis separation Separation of (1S,2R)-acid and unreacted (1R,2S)-ester hydrolysis->separation acidification Acidification with HCl separation->acidification final_product (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride acidification->final_product

Caption: General workflow for obtaining the target compound via enzymatic resolution.

Methodology:

  • Synthesis of Racemic Ester: A racemic mixture of cis-2-aminocyclohexanecarboxylic acid is first synthesized and then converted to an ester (e.g., ethyl or methyl ester).

  • Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CALB), is used to selectively hydrolyze one of the enantiomers of the racemic ester.[4] For instance, the enzyme might specifically hydrolyze the (1S,2R)-ester to the corresponding carboxylic acid, leaving the (1R,2S)-ester largely unreacted.

  • Separation: The resulting mixture of the (1S,2R)-carboxylic acid and the unreacted (1R,2S)-ester can be separated based on their different chemical properties (e.g., by extraction).

  • Acidification: The separated (1S,2R)-2-aminocyclohexanecarboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by crystallization.

Biological Activity and Applications

Specific biological activity or signaling pathway information for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is not well-documented in publicly accessible literature. However, cyclic β-amino acids are of significant interest in medicinal chemistry.

  • Foldamers: Derivatives of 2-aminocyclohexanecarboxylic acid are used as building blocks for foldamers, which are unnatural oligomers that mimic the structure of peptides and proteins. These can be designed to have specific three-dimensional structures to interact with biological targets.

  • Peptidomimetics: Incorporation of this constrained amino acid into peptides can increase their resistance to enzymatic degradation and improve their pharmacokinetic properties.

  • Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material or catalyst in asymmetric synthesis.[5]

The following diagram illustrates the logical relationship of how a chiral building block like (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is utilized in drug discovery.

G Role in Drug Discovery A (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride B Chiral Building Block A->B C Synthesis of Peptidomimetics / Foldamers B->C D Lead Compound Library C->D E Biological Screening D->E F Drug Candidate E->F

Caption: The role of the title compound as a chiral building block in drug discovery.

Safety and Handling

As with any chemical, (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container.

This document provides a summary of the currently available information on (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, a key chiral building block in pharmaceutical and peptide research.

Chemical Identity and Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a non-proteinogenic amino acid derivative valued for its specific stereochemistry. Its rigid cyclohexane backbone imparts conformational constraints, a desirable feature in the design of bioactive molecules.

IUPAC Name: (1S,2R)-2-aminocyclohexane-1-carboxylic acid;hydrochloride

CAS Number: 158414-45-0[1]

Below is a summary of its key chemical properties.

PropertyValue
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [2]
Appearance Typically a solid
Stereochemistry The (1S,2R) configuration denotes a specific three-dimensional arrangement of the amino and carboxylic acid groups on the cyclohexane ring.
Solubility Soluble in polar solvents like water and ethanol.[3]

Role in Pharmaceutical Research and Drug Development

(1S,2R)-2-aminocyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[4] Its rigid structure is utilized to create molecules with enhanced selectivity for specific biological targets.[4] This is particularly valuable in the development of drugs for neurological disorders, where precise molecular geometry is often critical for efficacy.[5]

The compound's chirality makes it a valuable asset in asymmetric synthesis, where it can be used as a chiral auxiliary to control the stereochemical outcome of a reaction.[5]

Application in Peptide Synthesis

The incorporation of non-proteinogenic amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid into peptide chains is a common strategy to develop peptidomimetics with improved properties. These modifications can lead to enhanced metabolic stability, increased potency, and better selectivity.

To be used in peptide synthesis, the amino group of (1S,2R)-2-aminocyclohexanecarboxylic acid is typically protected, often with a tert-butyloxycarbonyl (Boc) group.[4][5] This Boc-protected form is a versatile reagent in solid-phase peptide synthesis (SPPS), where the protecting group allows for the controlled, sequential addition of amino acids to a growing peptide chain.[5]

Generalized Experimental Workflow in Solid-Phase Peptide Synthesis (SPPS)

While specific experimental protocols are proprietary and depend on the target peptide, a generalized workflow for incorporating this amino acid into a peptide sequence using SPPS is outlined below. This workflow illustrates the logical progression of steps in which a protected form of the amino acid would be used.

spss_workflow cluster_resin Solid Support cluster_synthesis_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin Support Resin_Linker Resin with Linker Resin->Resin_Linker Linker Attachment Resin_AA1 First Amino Acid Coupled Resin_Linker->Resin_AA1 Couple First AA Deprotection N-terminal Deprotection Resin_AA1->Deprotection Start Elongation Coupling Coupling Deprotection->Coupling Deprotected Peptide Activation Activation of (1S,2R)-2-aminocyclohexane- carboxylic acid derivative Activation->Coupling Activated Amino Acid Washing Washing Coupling->Washing Peptide Elongation Washing->Deprotection Repeat Cycle for Next Amino Acid Final_Deprotection Final Deprotection & Cleavage from Resin Washing->Final_Deprotection After Final Cycle Purification Peptide Purification (e.g., HPLC) Final_Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol Description:

  • Resin Preparation: The synthesis begins with a solid support resin, to which a linker molecule is attached. The first amino acid of the target peptide is then coupled to this linker.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed.

  • Activation and Coupling: The carboxylic acid group of the incoming protected amino acid, in this case, a derivative of (1S,2R)-2-aminocyclohexanecarboxylic acid, is activated. This activated amino acid is then added to the resin, where it couples with the deprotected N-terminal of the growing peptide chain.

  • Washing: The resin is washed to remove any unreacted reagents.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Final Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed.

  • Purification: The final peptide is purified, typically using high-performance liquid chromatography (HPLC).

Conclusion

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a specialized chemical entity with significant value in medicinal chemistry and drug discovery. Its primary application lies in its use as a chiral building block for the synthesis of complex organic molecules and conformationally constrained peptides. While detailed public data on its direct biological activity is limited, its role as a key intermediate underscores its importance for researchers and scientists in the pharmaceutical industry.

References

The Biological Frontier of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of (1S,2R)-2-aminocyclohexanecarboxylic acid presents a unique and compelling starting point for the design of novel therapeutics. Its constrained cyclic structure offers a rigid framework that can pre-organize appended functionalities for optimal interaction with biological targets, a key strategy in modern drug discovery. This technical guide delves into the reported biological activities of derivatives based on this core, providing a comprehensive overview of their potential as enzyme inhibitors and receptor modulators. While publicly available quantitative data for a broad range of derivatives of this specific stereoisomer remains selective, this document synthesizes the existing information and draws parallels from structurally related compounds to illuminate the therapeutic promise of this chemical space.

Quantitative Biological Activity

The exploration of (1S,2R)-2-aminocyclohexanecarboxylic acid derivatives has yielded compounds with notable inhibitory activities against various enzymes. The following tables summarize the available quantitative data for these and structurally related molecules, offering a comparative view of their potency.

Compound/Derivative ClassTargetActivity (IC₅₀/Ki)Reference CompoundActivity (IC₅₀/Ki)
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic acidYersinia enterocoliticaMIC = 64 µg/mL (Derivative 2b)Ampicillin-
Staphylococcus aureus-Ampicillin-
Mycobacterium smegmatis-Ampicillin-
2-(Cyclohexylamino)thiazol-4(5H)-one Derivatives11β-HSD10.04 µM (Derivative 3h)Carbenoxolone0.08 µM
11β-HSD10.08 µM (Derivative 3d)Carbenoxolone0.08 µM
11β-HSD10.3 µM (Derivative 3e)Carbenoxolone0.08 µM
11β-HSD10.4 µM (Derivative 3c)Carbenoxolone0.08 µM
11β-HSD10.57 µM (Derivative 3b)Carbenoxolone0.08 µM
2-Aminopyrimidine Derivativesβ-Glucuronidase2.8 ± 0.10 µM (Compound 24)D-saccharic acid 1,4-lactone45.75 ± 2.16 µM[1]
β-Glucuronidase72.0 ± 6.20 µM (Compound 8)D-saccharic acid 1,4-lactone45.75 ± 2.16 µM[2]
β-Glucuronidase126.43 ± 6.16 µM (Compound 9)D-saccharic acid 1,4-lactone45.75 ± 2.16 µM[2]
2-Aminopyrimidinone DerivativesCasein Kinase 2 (CK2)1.1 µM--
Benzo-heterocyclic Amine DerivativesInfluenza AIC₅₀ = 3.21-5.06 µM (Compound 3f)--
HCVIC₅₀ = 3.21-5.06 µM (Compound 3f)--
Cox B3 virusIC₅₀ = 3.21-5.06 µM (Compound 3f)--
HBVIC₅₀ = 0.71-34.87 µM (Compound 3g)--
Imadazo[1,2-a]pyrazine DerivativesHuman coronavirus 229EIC₅₀ = 56.96 µM (Compound 3b)Ribavirin-

Table 1: Enzyme Inhibitory Activity of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives and Related Compounds. This table presents the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of various derivatives against their respective enzyme or microbial targets.

Compound/Derivative ClassCell LineActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
Oleoyl Hybrids of Natural AntioxidantsHTB-26 (Breast Cancer)10 - 50 µM (Compounds 1 & 2)5-FU-
PC-3 (Pancreatic Cancer)10 - 50 µM (Compounds 1 & 2)5-FU-
HepG2 (Hepatocellular Carcinoma)10 - 50 µM (Compounds 1 & 2)5-FU-
HCT116 (Colorectal Cancer)22.4 µM (Compound 1)5-FU-
HCT116 (Colorectal Cancer)0.34 µM (Compound 2)5-FU-
Tetrahydroquinoline DerivativesMCF-7 (Breast Cancer)-Doxorubicin-
3-methylenamino-4(3H)-quinazolone DerivativesRD (Rhabdomyosarcoma)14.65 µM (Compound 5)Paclitaxel0.58 µM
MDA-MB-231 (Breast Cancer)147.70 µM (Compound 5)Paclitaxel0.04 µM
MDA-MB-231 (Breast Cancer)10.62 µM (Compound 6)Paclitaxel0.04 µM
MDA-MB-231 (Breast Cancer)8.79 µM (Compound 7)Paclitaxel0.04 µM
Imadazo[1,2-a]pyrazine DerivativesMCF7 (Breast Cancer)Average 6.66 µM (Compound 3c)--
HCT116 (Colorectal Cancer)Average 6.66 µM (Compound 3c)--
K562 (Chronic Myelogenous Leukemia)Average 6.66 µM (Compound 3c)--

Table 2: Anticancer Activity of Structurally Related Compounds. This table showcases the cytotoxic effects (IC₅₀) of various compounds on different cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of drug discovery research. Below are protocols for key biological assays that have been utilized in the evaluation of aminocyclohexane derivatives and related compounds.

In Vitro β-Glucuronidase Inhibition Assay[2]

This assay is employed to determine the inhibitory potential of compounds against the β-glucuronidase enzyme, which is implicated in certain pathological conditions.

  • Preparation of Solutions:

    • Prepare a 100 mM urea solution.

    • Prepare a buffer solution with a pH of 6.8.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a solution of Jack bean urease enzyme.

  • Assay Procedure:

    • In a 96-well plate, add 55 µL of the buffer solution to each well.

    • Add 25 µL of the Jack bean urease enzyme solution to each well.

    • Add a solution of the test compound at various concentrations to the wells.

    • Incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 100 mM urea to each well.

  • Detection:

    • Measure the evolution of ammonia using the indophenol method.

    • The absorbance is read on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7) into 96-well plates at a predetermined density.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Include a positive control (e.g., 5-Fluorouracil) and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plates for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Antiviral Cytopathic Effect (CPE) Inhibition Assay[3]

This assay is used to evaluate the ability of compounds to inhibit the cytopathic effects induced by viral infection in cell culture.

  • Cell Seeding:

    • Seed host cells (e.g., Vero cells) into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds.

    • Infect the cell monolayers with a specific virus (e.g., human coronavirus 229E) in the presence of the test compounds.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause cytopathic effects in the virus control wells (typically 3-5 days).

  • CPE Observation and Staining:

    • Observe the cell monolayers under a microscope for the presence of cytopathic effects (e.g., cell rounding, detachment).

    • Fix and stain the cells with a solution such as crystal violet.

  • Data Analysis:

    • Visually score the degree of CPE inhibition for each compound concentration.

    • Alternatively, the absorbance of the stained cells can be measured to quantify cell viability.

    • The IC₅₀ value is determined as the compound concentration that inhibits 50% of the viral cytopathic effect.

Visualizing the Science: Diagrams and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Anticancer_Screening cluster_synthesis Compound Synthesis start Starting Material: (1S,2R)-2-aminocyclohexanecarboxylic acid synthesis Chemical Derivatization (e.g., Amidation, Esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification treatment Compound Treatment (Varying Concentrations) purification->treatment Test Compounds cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis apoptosis Apoptosis Assays (e.g., Flow Cytometry) data_analysis->apoptosis Active Compounds western_blot Western Blot Analysis (Protein Expression)

Caption: Workflow for anticancer screening of derivatives.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Derivative of (1S,2R)-2- Aminocyclohexanecarboxylic Acid receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase Cascade (e.g., MAPK Pathway) second_messenger->protein_kinase Activation transcription_factor Transcription Factor (e.g., CREB, AP-1) protein_kinase->transcription_factor Phosphorylation & Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation response Biological Effect (e.g., Apoptosis, Inhibition of Proliferation) gene_expression->response

References

An In-depth Technical Guide on the Discovery and History of cis-2-Aminocyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-aminocyclohexanecarboxylic acid is a conformationally restricted cyclic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid structure, which locks the amino and carboxylic acid groups in a specific spatial orientation, makes it a valuable scaffold for designing molecules with enhanced selectivity and potency for various biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cis-2-aminocyclohexanecarboxylic acid and its derivatives, with a focus on their role as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and their interaction with voltage-gated calcium channels (VGCCs).

Discovery and Historical Perspective

The history of aminocyclohexanecarboxylic acids is intertwined with early explorations in organic synthesis. While pinpointing the exact first synthesis of the cis-2-amino isomer is challenging due to the historical nature of the literature, early work by chemists such as Einhorn and Meyenberg in the late 19th century laid the groundwork for the synthesis of aminocyclohexane derivatives. Their 1890 publication in Berichte der Deutschen Chemischen Gesellschaft detailed investigations into related compounds, contributing to the foundational knowledge of this class of molecules.

The significance of conformationally restricted GABA analogues, including cyclic structures like aminocyclohexanecarboxylic acids, became more apparent with the development of GABAergic drugs.[1] The realization that restricting the flexibility of the GABA backbone could lead to receptor subtype selectivity and improved pharmacokinetic properties spurred further research into these cyclic amino acids.[1] This led to the development of gabapentinoids, such as gabapentin and pregabalin, which, despite their structural similarity to GABA, were later found to exert their primary therapeutic effects through a different mechanism.[2]

Synthetic Methodologies

The stereoselective synthesis of cis-2-aminocyclohexanecarboxylic acid is crucial for its application in drug discovery, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several synthetic strategies have been developed to achieve this, including Diels-Alder reactions and enzymatic resolutions.

Diels-Alder Reaction Approach

A common strategy for the synthesis of the cis-cyclohexene backbone involves a Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of 1,3-butadiene with maleic anhydride yields a cis-4-cyclohexene-1,2-dicarboxylic anhydride adduct.[3][4][5] This intermediate can then be subjected to further chemical transformations to introduce the amino group and reduce the double bond, ultimately yielding the desired cis-2-aminocyclohexanecarboxylic acid.

Enzymatic Resolution

Enzymatic resolution offers a powerful method for obtaining enantiomerically pure cis-2-aminocyclohexanecarboxylic acid derivatives.[6][7][8] This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.[6][7][8]

Experimental Protocol: Enzymatic Kinetic Resolution of Ethyl cis-2-Aminocyclohexanecarboxylate[6]

This protocol describes a representative method for the enzymatic kinetic resolution of a racemic mixture of ethyl cis-2-aminocyclohexanecarboxylate.

Materials:

  • Racemic ethyl cis-2-aminocyclohexanecarboxylate

  • Candida antarctica lipase B (CALB)

  • Organic solvent (e.g., toluene)

  • Buffer solution (e.g., phosphate buffer)

  • Acid and base for pH adjustment and workup

Procedure:

  • The racemic ethyl cis-2-aminocyclohexanecarboxylate is dissolved in an appropriate organic solvent.

  • Candida antarctica lipase B (CALB) is added to the solution.

  • The reaction mixture is stirred at a controlled temperature. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • The reaction is monitored for conversion (typically to around 50%).

  • Upon reaching the desired conversion, the enzyme is filtered off.

  • The reaction mixture is then subjected to an extractive workup to separate the unreacted ester enantiomer from the carboxylic acid enantiomer.

  • The separated enantiomers can be further purified by standard techniques such as crystallization or chromatography.

Biological Activity and Mechanism of Action

While initially investigated as direct GABA receptor agonists due to their structural similarity to GABA, it is now understood that cis-2-aminocyclohexanecarboxylic acid and other gabapentinoids primarily exert their effects by targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][9][10]

Interaction with Voltage-Gated Calcium Channels

Gabapentinoids bind with high affinity to the α2δ-1 auxiliary subunit of VGCCs.[9][10] This interaction is crucial for their therapeutic effects in neuropathic pain and epilepsy.[9][10] The binding of gabapentinoids to the α2δ-1 subunit is thought to modulate the trafficking and function of the calcium channel complex, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P in the central nervous system.[2][9]

Signaling Pathway

The binding of a gabapentinoid, such as cis-2-aminocyclohexanecarboxylic acid, to the α2δ-1 subunit of presynaptic VGCCs is a key initiating event. This leads to a cascade of events that ultimately reduces neurotransmitter release and dampens neuronal hyperexcitability.

Gabapentinoid_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft Gabapentinoid cis-2-Aminocyclohexanecarboxylic Acid (Gabapentinoid) a2d1 α2δ-1 Subunit Gabapentinoid->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Reduces Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers NT_release Neurotransmitter Release Ca_influx->NT_release Reduces Vesicle->NT_release Leads to Receptor Neurotransmitter Receptor Signal Postsynaptic Signaling Receptor->Signal

Caption: Gabapentinoid Signaling Pathway.

Quantitative Data

While specific binding affinity data for cis-2-aminocyclohexanecarboxylic acid is not extensively reported in publicly available literature, the data for structurally related gabapentinoids provide a strong indication of the expected activity.

CompoundTargetAffinity (Ki/IC50)Reference
Gabapentinα2δ-1 subunit of VGCCsKi = 38 nM[11]
Pregabalinα2δ-1 subunit of VGCCsKi = 32 nM[11]

It is important to note that while these compounds do not bind directly to GABA receptors, their action on VGCCs indirectly modulates GABAergic and glutamatergic neurotransmission.[2]

Conclusion and Future Directions

Cis-2-aminocyclohexanecarboxylic acid remains a molecule of significant interest for medicinal chemists and drug developers. Its history is rooted in the fundamental explorations of organic chemistry, and its modern applications are at the forefront of neuroscience research. As a conformationally restricted GABA analogue, its primary mechanism of action through the α2δ-1 subunit of VGCCs offers a distinct therapeutic approach compared to direct GABA receptor modulators.

Future research in this area will likely focus on:

  • The synthesis of novel derivatives of cis-2-aminocyclohexanecarboxylic acid with improved potency and selectivity for the α2δ-1 subunit.

  • A more detailed elucidation of the downstream signaling pathways affected by the interaction of these compounds with VGCCs.

  • Exploration of their therapeutic potential in a wider range of neurological and psychiatric disorders characterized by neuronal hyperexcitability.

The continued study of cis-2-aminocyclohexanecarboxylic acid and its analogues holds great promise for the development of new and improved therapies for a variety of debilitating conditions.

References

Spectroscopic Characterization of (1S,2R)-2-Aminocyclohexanecarboxylic Acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, ensuring a practical framework for the analysis of this and similar compounds.

Chemical Structure and Properties

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a cyclic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for analytical and pharmaceutical applications.

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
Exact Mass179.0713064 Da[1]
Stereochemistry(1S, 2R)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1S,2R)-2-aminocyclohexanecarboxylic acid HCl based on its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the amine, and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amino and carboxyl groups.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
-COOH10.0 - 13.0Broad SingletThe acidic proton is often broad and its position can be concentration and solvent dependent.[2]
-NH₃⁺7.5 - 9.0Broad SingletThe protons of the ammonium group are also typically broad and exchangeable.
H-1 (CH-COOH)2.5 - 3.0MultipletAlpha to the carbonyl group, expected to be downfield.
H-2 (CH-NH₃⁺)3.0 - 3.5MultipletAlpha to the amino group, expected to be downfield.
Cyclohexane CH₂1.2 - 2.2MultipletsThe remaining methylene protons of the cyclohexane ring will appear as a series of complex multiplets.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
-C OOH170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][3]
C -1 (CH-COOH)40 - 50The carbon atom attached to the carboxylic acid group.
C -2 (CH-NH₃⁺)50 - 60The carbon atom attached to the amino group.
Cyclohexane C H₂20 - 40The remaining four methylene carbons of the cyclohexane ring will have distinct signals in this range.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[4][5]
N-H (Ammonium)2800 - 3200Medium, BroadStretching vibrations of the N-H bonds in the ammonium salt. This may overlap with the O-H and C-H stretches.
C-H (Alkane)2850 - 2960StrongStretching vibrations of the C-H bonds in the cyclohexane ring.[6]
C=O (Carboxylic Acid)1710 - 1760StrongThe carbonyl stretch is a very prominent and sharp peak.[4][5]
N-H (Ammonium)1500 - 1600MediumBending vibrations of the N-H bonds.
C-N Stretch1020 - 1250MediumStretching vibration of the carbon-nitrogen bond.
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique.

Ion Expected m/z Notes
[M+H]⁺144.102This corresponds to the protonated molecule of the free amino acid (C₇H₁₃NO₂). The HCl is typically not observed in ESI-MS.
[M+Na]⁺166.084Adduct with sodium ions, which are often present as impurities.
Fragmentation IonsVariesCommon fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (-COOH).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid HCl.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10-20 mg of (1S,2R)-2-aminocyclohexanecarboxylic acid HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Transfer the solution to a 5 mm NMR tube.

    • If using D₂O, the acidic protons of the -COOH and -NH₃⁺ groups will exchange with deuterium and their signals will diminish or disappear in the ¹H NMR spectrum. Using a non-exchangeable solvent like DMSO-d₆ will allow for their observation.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K (25°C).

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Standard ¹³C observe with proton decoupling.

    • Temperature: 298 K (25°C).

    • Spectral Width: 0-200 ppm.[3]

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR-FTIR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount (a few milligrams) of the solid (1S,2R)-2-aminocyclohexanecarboxylic acid HCl powder directly onto the ATR crystal.[7]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

    • Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass-to-charge (m/z) range of 50-500.

    • Instrument Tuning: Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the ion of interest.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Compound: (1S,2R)-2-aminocyclohexanecarboxylic acid HCl Dissolution Dissolution in Deuterated Solvent (NMR) or Methanol/Water (MS) Sample->Dissolution Solid_Sample Solid Sample (IR) Sample->Solid_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq MS_Acq Mass Spectrometer (ESI-MS) Dissolution->MS_Acq IR_Acq FT-IR Spectrometer (ATR) Solid_Sample->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation and Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General Workflow for Spectroscopic Analysis.

Spectroscopic_Information_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_methods Spectroscopic Methods cluster_info Derived Information Structure (1S,2R)-2-aminocyclohexanecarboxylic acid HCl Structure NMR NMR (¹H, ¹³C) IR Infrared (IR) MS Mass Spec (MS) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity provides info on Functional_Groups Functional Groups (-COOH, -NH₃⁺, C=O) IR->Functional_Groups identifies Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight determines Connectivity->Structure confirms Functional_Groups->Structure confirms Molecular_Weight->Structure confirms

Caption: Relationship of Spectroscopic Data to Molecular Structure.

References

Conformational Landscape of (1S,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-aminocyclohexanecarboxylic acid, a cis-substituted cyclohexane derivative, is a conformationally restricted amino acid analog of significant interest in medicinal chemistry and peptide design. Its rigid scaffold allows for the precise orientation of functional groups, influencing biological activity and specificity. This technical guide provides an in-depth analysis of the conformational preferences of this molecule, drawing upon established principles of stereochemistry, data from closely related analogs, and detailed experimental and computational protocols. The conformational equilibrium is dominated by a chair form that minimizes steric interactions, with the amino and carboxylic acid groups preferentially occupying equatorial and axial positions, respectively. This guide synthesizes theoretical and extrapolated experimental data to provide a comprehensive understanding of its three-dimensional structure.

Introduction: The Significance of Conformational Control

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug design and development, controlling the conformation of a molecule is paramount for achieving high affinity and selectivity for a biological target. Cyclic molecules, such as cyclohexane derivatives, offer a rigid scaffold that limits the number of accessible conformations. (1S,2R)-2-aminocyclohexanecarboxylic acid, as a chiral building block, can be incorporated into peptides and other bioactive molecules to induce specific secondary structures and to present pharmacophoric groups in well-defined spatial arrangements. A thorough understanding of its intrinsic conformational preferences is therefore essential for its rational application in drug discovery.

Conformational Equilibria in Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation. For a cis-1,2-disubstituted cyclohexane, two chair conformations are possible, which interconvert via a ring-flip process. The relative stability of these two conformers is determined by the steric and electronic interactions of the substituents with the rest of the ring.

The key interactions to consider are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring. Larger substituents will preferentially occupy the more spacious equatorial position to avoid these unfavorable interactions.

For (1S,2R)-2-aminocyclohexanecarboxylic acid, the two possible chair conformations are in equilibrium. In one conformer, the amino group is axial and the carboxylic acid group is equatorial (axial-equatorial). In the other, after a ring flip, the amino group becomes equatorial and the carboxylic acid group becomes axial (equatorial-axial).

Predicted Conformational Preferences of (1S,2R)-2-Aminocyclohexanecarboxylic Acid

The conformational equilibrium can be visualized as follows:

G cluster_conformer1 Conformer A (Axial-Equatorial) cluster_conformer2 Conformer B (Equatorial-Axial) a More Steric Hindrance (Higher Energy) b Less Steric Hindrance (Lower Energy) a->b Ring Flip (Equilibrium Favors B) image_a image_a b->a image_b image_b

Conformational equilibrium of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Data Presentation

The following tables summarize the expected and extrapolated quantitative data for the conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Table 1: Predicted Relative Conformational Energies

ConformerAmino Group PositionCarboxylic Acid PositionPredicted Relative Energy (kcal/mol)Predicted Population at 298 K (%)
AAxialEquatorialHigherMinor
BEquatorialAxialLowerMajor

Note: The exact energy difference would require specific computational calculations.

Table 2: Expected ³JHH Coupling Constants for the Major Conformer (Equatorial-Axial)

Coupled ProtonsDihedral Angle (approx.)Expected ³JHH (Hz)
H1(ax) - H2(ax)~180°10 - 13
H1(ax) - H6(ax)~180°10 - 13
H1(ax) - H6(eq)~60°2 - 5
H2(ax) - H3(ax)~180°10 - 13
H2(ax) - H3(eq)~60°2 - 5

Note: These are typical values for cyclohexane systems and can be influenced by the electronegativity of substituents.

Experimental and Computational Protocols

A definitive conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Synthesis

The synthesis of the Fmoc-protected derivative of cis-2-aminocyclohexanecarboxylic acid has been described.[2] A similar procedure can be followed for the synthesis of the unprotected amino acid or other derivatives.

G start cis-2-Aminocyclohexane carboxylic acid step1 Dissolve in H2O with Triethylamine start->step1 step2 Add Fmoc-succinimidyl carbonate in Acetonitrile step1->step2 step3 Maintain pH 8.5-9.0 step2->step3 step4 Extract with Ethyl Acetate step3->step4 step5 Purify by Recrystallization step4->step5 end Fmoc-(1S,2R)-2-amino- cyclohexanecarboxylic acid step5->end

Synthetic workflow for Fmoc-protection.
NMR Spectroscopy

High-resolution ¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives in solution. The magnitude of the vicinal coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

  • Spectral Analysis:

    • Assign the resonances for the protons on the cyclohexane ring.

    • Measure the coupling constants (³JHH) for the methine protons at C1 and C2.

    • Large coupling constants (10-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°).

    • Small coupling constants (2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angle ~60°).

  • Conformational Assignment: Based on the measured coupling constants, determine the predominant chair conformation in solution.

Computational Modeling

Computational chemistry provides a means to calculate the relative energies of different conformers and to predict their geometries.

Protocol:

  • Structure Building: Construct the 3D models of the two possible chair conformations of (1S,2R)-2-aminocyclohexanecarboxylic acid.

  • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the conformers.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

G start Build 3D Models of Conformers A and B opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) start->opt energy Calculate Relative Energies opt->energy freq Frequency Analysis energy->freq result Determine Most Stable Conformer and Energy Difference freq->result

Computational workflow for conformational analysis.

Conclusion

The conformational analysis of (1S,2R)-2-aminocyclohexanecarboxylic acid is crucial for its application in the design of structurally defined bioactive molecules. Based on fundamental principles of stereochemistry and data from related compounds, the predominant conformation is predicted to be a chair form with the amino group in an equatorial position and the carboxylic acid group in an axial position to minimize steric strain. Definitive experimental and computational studies, following the protocols outlined in this guide, would provide precise quantitative data on the conformational equilibrium and the geometry of the most stable conformer. Such information is invaluable for the continued development of novel therapeutics and research tools based on this versatile chiral building block.

References

Navigating the Chiral Maze: A Technical Guide to (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, a chiral cyclic β-amino acid, is a critical building block in modern pharmaceutical development. Its rigid cyclohexane backbone imparts conformational constraint, making it a valuable scaffold for creating structurally defined and potent therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and practical experimental protocols for its synthesis and purification, tailored for professionals in the field of drug discovery and development.

Commercial Availability and Key Suppliers

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is commercially available from a range of chemical suppliers. The primary CAS number for this specific enantiomer is 158414-45-0 . When sourcing this compound, it is crucial to verify the CAS number and request a certificate of analysis to confirm the stereochemical purity.

Below is a summary of representative suppliers. Please note that catalog numbers and stock availability are subject to change, and direct inquiry with the suppliers is recommended.

SupplierRepresentative Catalog Number(s)Purity (Typical)Notes
Chem-Impex InternationalVaries≥97%Often available as the Boc-protected precursor.
GlobalChemMallVariesInquireListed as a manufacturer and supplier.
ChemicalBookVariesInquirePlatform listing multiple suppliers.
PubChemN/AVariesDatabase listing various chemical vendors.

Physicochemical and Chiral Properties

While a detailed certificate of analysis for the hydrochloride salt is best obtained directly from the supplier, data for the closely related Boc-protected analog, (1S,2R)-Boc-2-aminocyclohexanecarboxylic acid, provides valuable insight into the chiral integrity of the core scaffold.

PropertyValueConditions
Purity (Assay) ≥ 97%
Appearance White powder
Optical Rotation +20 ± 2ºc=0.5 in MeOH

The positive specific rotation of the Boc-protected derivative is a key indicator of the (1S,2R) configuration. It is essential to confirm the optical rotation of the hydrochloride salt upon sourcing to ensure enantiomeric purity.

Experimental Protocols: Synthesis, Resolution, and Purification

The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride typically involves the resolution of a racemic mixture of cis-2-aminocyclohexanecarboxylic acid, followed by the formation of the hydrochloride salt.

I. Synthesis of Racemic cis-2-Aminocyclohexanecarboxylic Acid

A common starting point is the catalytic hydrogenation of anthranilic acid, which yields a mixture of cis and trans isomers of 2-aminocyclohexanecarboxylic acid. The cis isomer can be separated from the trans isomer by fractional crystallization.

II. Chiral Resolution of Racemic cis-2-Aminocyclohexanecarboxylic Acid

Classical resolution using a chiral resolving agent is a widely employed method. This involves the formation of diastereomeric salts, which can be separated by crystallization due to their different solubilities.

Materials:

  • Racemic cis-2-aminocyclohexanecarboxylic acid

  • (R)-(+)-α-methylbenzylamine (or another suitable chiral amine)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Salt Formation: Dissolve racemic cis-2-aminocyclohexanecarboxylic acid in warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the amino acid solution with stirring.

  • Diastereomeric Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate the crystallization of the less soluble diastereomeric salt, the (1S,2R)-acid-(R)-amine salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • Liberation of the Enantiopure Amino Acid: Suspend the isolated diastereomeric salt in water and acidify the mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the chiral amine, making it water-soluble, and precipitate the enantiomerically enriched (1S,2R)-2-aminocyclohexanecarboxylic acid.

  • Isolation of the Free Amino Acid: Collect the precipitated amino acid by vacuum filtration and wash with cold water.

III. Formation of the Hydrochloride Salt and Recrystallization

Materials:

  • Enriched (1S,2R)-2-aminocyclohexanecarboxylic acid

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Salt Formation: Dissolve the enriched (1S,2R)-2-aminocyclohexanecarboxylic acid in a minimal amount of hot ethanol. Cool the solution in an ice bath and slowly add a slight molar excess of concentrated hydrochloric acid with stirring.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. To enhance precipitation, diethyl ether can be added.

  • Recrystallization for Purification: For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether. Dissolve the salt in a minimum amount of hot ethanol and allow it to cool slowly. The pure (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride will crystallize out, leaving impurities in the mother liquor.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Drug Synthesis: The Tasimelteon Case Study

(1S,2R)-2-aminocyclohexanecarboxylic acid is a key precursor in the synthesis of Tasimelteon, a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. The specific stereochemistry of the amino acid is crucial for the pharmacological activity of the final drug product.

The synthesis of Tasimelteon from this intermediate generally involves the coupling of the amino group with a suitable carboxylic acid derivative of the dihydrobenzofuran moiety, followed by further transformations.

Visualizing Workflows

Sourcing and Quality Control Workflow

Sourcing_QC_Workflow cluster_sourcing Sourcing cluster_qc Quality Control IdentifySuppliers Identify Suppliers (CAS: 158414-45-0) RequestInfo Request Information (CoA, Price, Availability) IdentifySuppliers->RequestInfo SelectSupplier Select Supplier RequestInfo->SelectSupplier IncomingMaterial Receive Material SelectSupplier->IncomingMaterial VisualInspection Visual Inspection IncomingMaterial->VisualInspection Sampling Sampling VisualInspection->Sampling AnalyticalTesting Analytical Testing (Purity, Optical Rotation) Sampling->AnalyticalTesting CompareToSpec Compare to Specification AnalyticalTesting->CompareToSpec Release Release for Use CompareToSpec->Release Pass Reject Reject CompareToSpec->Reject Fail

Caption: A logical workflow for sourcing and quality control of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Experimental Workflow: From Racemate to Pure Enantiomeric Salt

Experimental_Workflow Start Racemic cis-2-amino- cyclohexanecarboxylic acid SaltFormation Diastereomeric Salt Formation (with Chiral Amine) Start->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Isolation Isolation of Less Soluble Diastereomer Crystallization->Isolation Liberation Liberation of Free Amino Acid (Acidification) Isolation->Liberation HCl_Salt Hydrochloride Salt Formation (with HCl) Liberation->HCl_Salt Purification Recrystallization HCl_Salt->Purification FinalProduct (1S,2R)-2-aminocyclohexane- carboxylic acid hydrochloride Purification->FinalProduct

Potential Research Frontiers for Substituted 2-Aminocyclohexanecarboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-aminocyclohexanecarboxylic acids represent a versatile and promising scaffold in medicinal chemistry. Their inherent conformational rigidity, coupled with the potential for stereospecific substitutions, makes them attractive building blocks for the design of novel therapeutic agents. This technical guide explores potential research avenues for these compounds, summarizing key synthetic strategies, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic potential of this unique chemical class.

Synthesis and Stereochemical Control

The biological activity of substituted 2-aminocyclohexanecarboxylic acids is intrinsically linked to their stereochemistry. Therefore, the development of robust and stereoselective synthetic methodologies is a cornerstone of research in this area.

Asymmetric Synthesis of Enantiomerically Pure Derivatives

A key challenge in the synthesis of these compounds is the control of stereocenters at the C1 and C2 positions of the cyclohexane ring. One effective strategy involves the diastereoselective reduction of a chiral imine intermediate.

Experimental Protocol: Diastereoselective Reductive Amination

This protocol outlines a general procedure for the synthesis of enantiomerically pure cis- and trans-2-aminocyclohexanecarboxylic acid derivatives.

  • Imine Formation: A solution of a β-ketoester, such as ethyl 2-oxocyclohexanecarboxylate, in a suitable solvent (e.g., toluene) is treated with a chiral amine (e.g., (R)-(+)-α-phenylethylamine) and a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux with azeotropic removal of water to drive the formation of the chiral enamine intermediate.

  • Diastereoselective Reduction: The crude enamine is then dissolved in a protic solvent (e.g., methanol) and treated with a reducing agent, such as sodium borohydride (NaBH₄). The hydride attacks the less sterically hindered face of the C=N double bond, leading to the formation of the corresponding amine with high diastereoselectivity.

  • Diastereomer Separation: The resulting diastereomeric mixture of amino esters can often be separated by fractional crystallization of their diastereomeric salts (e.g., with tartaric acid).

  • Protecting Group Removal and Hydrolysis: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ over Pd/C), and the ester is hydrolyzed under basic conditions (e.g., with NaOH) to yield the desired enantiomerically pure 2-aminocyclohexanecarboxylic acid.

Introduction of Substituents on the Cyclohexane Ring

Further functionalization of the cyclohexane ring allows for the exploration of structure-activity relationships. Substituents can be introduced at various positions to modulate the compound's physicochemical properties and biological activity. Methodologies such as conjugate additions to cyclohexenone derivatives or ring-opening reactions of epoxides can be employed to install substituents at specific positions.

Potential Therapeutic Applications and Biological Activity

Substituted 2-aminocyclohexanecarboxylic acids have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Several studies have indicated the potential of cyclic amino acid derivatives as anticancer agents. Their rigid scaffold can be utilized to mimic peptide secondary structures and interact with specific protein targets involved in cancer progression.

Quantitative Data on Antiproliferative Activity

Compound ClassCell LineIC50 (µM)Reference
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidHuman peripheral blood mononuclear cells (PBMCs)Varies with substitution (some derivatives show >90% inhibition at 100 µg/mL)[1]
2-Aminobenzothiazole derivativesHCT116, A549, A3756.43 - 9.62Inferred from similar scaffolds
2-Aminobenzothiazole derivatives targeting PI3KαMCF-71.03 nM (for the most potent derivative)Inferred from similar scaffolds

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several heterocyclic compounds bearing the aminocyclohexyl moiety have been shown to inhibit key kinases in this pathway, such as PI3K and Akt. The rigid conformation of the 2-aminocyclohexanecarboxylic acid scaffold can allow for precise positioning of functional groups to interact with the ATP-binding pocket of these kinases, leading to their inhibition and subsequent induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Substituted 2-Aminocyclohexane- carboxylic Acid Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted 2-aminocyclohexanecarboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The unique structural features of substituted 2-aminocyclohexanecarboxylic acids make them interesting candidates for this purpose.

Quantitative Data on Antimicrobial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidStaphylococcus aureus64 - >512[1]
Mycobacterium smegmatis64 - >512[1]
Escherichia coli>512[1]
Yersinia enterocolitica64 - >512[1]
Klebsiella pneumoniae>512[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Stereoselective Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->Anti_inflammatory Target_ID Target Identification Anticancer->Target_ID Antimicrobial->Target_ID Anti_inflammatory->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Docking Molecular Docking Pathway_Analysis->Docking

Caption: General experimental workflow for investigating substituted 2-aminocyclohexanecarboxylic acids.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, and their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: COX Inhibition

COX-1 and COX-2 are the two major isoforms of the cyclooxygenase enzyme, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The rigid scaffold of substituted 2-aminocyclohexanecarboxylic acids can be designed to fit selectively into the active site of COX-2, blocking the entry of the arachidonic acid substrate and thereby inhibiting prostaglandin synthesis.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inhibitor Substituted 2-Aminocyclohexane- carboxylic Acid Inhibitor->COX2 selectively inhibits

Caption: Proposed selective inhibition of the COX-2 pathway.

Future Research Directions

The field of substituted 2-aminocyclohexanecarboxylic acids offers numerous avenues for future research:

  • Expansion of Chemical Diversity: The synthesis of a wider range of derivatives with diverse substituents at various positions on the cyclohexane ring is crucial for comprehensive structure-activity relationship (SAR) studies.

  • Elucidation of Molecular Targets: For compounds exhibiting promising biological activity, the identification and validation of their specific molecular targets are essential for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Studies: Compounds that demonstrate potent in vitro activity should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Development as Peptidomimetics: The conformationally constrained nature of these amino acids makes them ideal candidates for incorporation into peptides to create novel peptidomimetics with enhanced stability and biological activity.

  • Computational Modeling and Drug Design: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds to their targets and to guide the design of new derivatives with improved potency and selectivity.

References

A Technical Guide to Chiral Aminocyclohexanecarboxylic Acids: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on chiral aminocyclohexanecarboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules and their utility as constrained amino acid analogues in peptide synthesis. This guide covers key synthetic methodologies, detailed experimental protocols, extensive characterization data, and an overview of their biological activities, with a focus on their role as modulators of key signaling pathways.

Synthesis of Chiral Aminocyclohexanecarboxylic Acids

The stereoselective synthesis of chiral aminocyclohexanecarboxylic acids is a critical aspect of their application in drug discovery. Various strategies have been developed to control the relative and absolute stereochemistry of the amino and carboxylic acid functional groups on the cyclohexane ring. This section details the synthesis of key isomers.

Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

trans-4-Aminocyclohexanecarboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds, including Janus kinase (JAK) inhibitors.[1] A common and industrially feasible approach involves the catalytic hydrogenation of p-aminobenzoic acid, followed by separation of the resulting cis/trans isomers.

Experimental Protocol: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes a one-pot process for the preparation of trans-4-aminocyclohexanecarboxylic acid with a high trans-to-cis ratio.[1]

  • Hydrogenation: In an autoclave, a mixture of p-aminobenzoic acid (1 eq), 5% Ruthenium on Carbon (Ru/C) (0.25 eq by weight), and 10% aqueous sodium hydroxide (NaOH) is stirred under a hydrogen atmosphere (15 bar) at 100°C for 20 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Protection: After completion of the hydrogenation, the reaction mixture is cooled, and Boc-anhydride (1 eq) is added. The mixture is stirred at room temperature for 20 hours to protect the amino group.

  • Esterification and Separation: The cis-isomer of the Boc-protected amino acid is selectively esterified, allowing for the isolation of the desired trans-isomer.

  • Deprotection: The Boc-protecting group is removed under acidic conditions to yield the final trans-4-aminocyclohexanecarboxylic acid.

Table 1: Quantitative Data for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

ParameterValueReference
Starting Materialp-Aminobenzoic Acid[1]
Catalyst5% Ru/C[1]
Hydrogen Pressure15 bar[1]
Temperature100°C[1]
Reaction Time20 h[1]
cis:trans Ratio (post-hydrogenation)1:4.6[1]
Overall Yield (trans-isomer)47%[1]

Synthetic Workflow for trans-4-Aminocyclohexanecarboxylic Acid

G cluster_0 Hydrogenation cluster_1 Protection & Separation cluster_2 Deprotection p_aminobenzoic_acid p-Aminobenzoic Acid h2_ru_c H2, 5% Ru/C 10% NaOH, 100°C, 15 bar p_aminobenzoic_acid->h2_ru_c cis_trans_mixture cis/trans-4-Aminocyclohexanecarboxylic Acid h2_ru_c->cis_trans_mixture boc_anhydride Boc Anhydride cis_trans_mixture->boc_anhydride boc_protected_mixture Boc-protected cis/trans Mixture boc_anhydride->boc_protected_mixture esterification Selective Esterification of cis-isomer boc_protected_mixture->esterification boc_trans_acid Boc-trans-4-aminocyclohexanecarboxylic Acid esterification->boc_trans_acid acid_deprotection Acidic Conditions boc_trans_acid->acid_deprotection trans_acid trans-4-Aminocyclohexanecarboxylic Acid acid_deprotection->trans_acid

Caption: Synthetic workflow for trans-4-aminocyclohexanecarboxylic acid.

Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid

The stereoisomers of 3-aminocyclohexanecarboxylic acid are also of interest, with some demonstrating activity as GABA analogues. A practical synthesis has been achieved from cyclohexene-4-carboxylic acid via resolution with a chiral amine.

Synthesis of trans-2-Aminocyclohexanecarboxylic Acid

Derivatives of trans-2-aminocyclohexanecarboxylic acid have been investigated for their gelation properties. The enantiomerically pure compounds can be synthesized from commercially available (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid.

Characterization of Chiral Aminocyclohexanecarboxylic Acids

Thorough characterization is essential to confirm the structure and purity of the synthesized chiral aminocyclohexanecarboxylic acids. Standard analytical techniques are employed for this purpose.

Table 2: Spectroscopic and Physicochemical Data for Aminocyclohexanecarboxylic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Spectroscopic Data
trans-4-Aminocyclohexanecarboxylic AcidC₇H₁₃NO₂143.18¹H NMR (D₂O): δ 1.25-1.50 (m, 4H), 1.85-2.05 (m, 4H), 2.20-2.35 (m, 1H), 2.95-3.10 (m, 1H).
cis-3-Aminocyclohexanecarboxylic AcidC₇H₁₃NO₂143.18IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1640 (C=O), 1550 (N-H bend).
(1S,2S)-2-Aminocyclohexanecarboxylic AcidC₇H₁₃NO₂143.18Mass Spec (ESI+): m/z 144.1 [M+H]⁺.

Biological Activity and Signaling Pathways

Chiral aminocyclohexanecarboxylic acids and their derivatives have shown a range of biological activities, primarily as modulators of neurotransmitter receptors and inflammatory pathways.

Modulation of GABA Receptors

Certain isomers of aminocyclohexanecarboxylic acid act as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They can exhibit agonist or antagonist activity at GABA receptors, making them potential therapeutic agents for neurological disorders. For instance, some derivatives of 4-aminocyclopent-1-enecarboxylic acid, a related compound, have been shown to act as antagonists at GABA-A receptors.[2][3]

GABA-A Receptor Signaling Pathway

G cluster_0 GABA-A Receptor Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens ACHC_Derivative Aminocyclohexanecarboxylic Acid Derivative (Antagonist) ACHC_Derivative->GABA_A_Receptor Blocks Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Modulation of the GABA-A receptor by aminocyclohexanecarboxylic acid derivatives.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Derivatives of aminocyclohexanecarboxylic acids have also been investigated for their anti-inflammatory properties. One proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. By inhibiting the activation of NF-κB, these compounds can potentially reduce the inflammatory response.

NF-κB Signaling Pathway

G cluster_0 Canonical NF-κB Signaling Pathway TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Degrades & Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates ACHC_Derivative Aminocyclohexanecarboxylic Acid Derivative ACHC_Derivative->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Applications in Drug Development and Peptide Science

The rigid cyclohexane scaffold of these amino acids makes them valuable tools for introducing conformational constraints into peptides. This can lead to peptides with enhanced stability, receptor selectivity, and biological activity. The chirality of these building blocks is crucial for their proper incorporation into peptide structures and for their specific interactions with biological targets. The development of chiral drugs is a significant area of pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion

Chiral aminocyclohexanecarboxylic acids represent a versatile and important class of compounds with significant potential in drug discovery and development. The ability to synthesize stereochemically pure isomers is paramount to harnessing their therapeutic potential. Their demonstrated activities as modulators of key biological pathways, such as GABAergic neurotransmission and NF-κB-mediated inflammation, highlight their promise as lead compounds for the development of novel therapeutics. Further research into their synthesis, biological mechanisms, and structure-activity relationships will undoubtedly continue to expand their applications in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Enantiomerically Pure (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(1S,2R)-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry and materials science. As a conformationally constrained structural analogue of natural amino acids, it serves as a valuable building block for the synthesis of peptidomimetics, foldamers with stable secondary structures like helices, and pharmacologically active agents. Its incorporation into peptide chains can enhance metabolic stability by reducing susceptibility to enzymatic degradation.

The specific cis configuration of (1S,2R)-2-aminocyclohexanecarboxylic acid provides a distinct spatial arrangement of the amine and carboxylic acid functional groups, which is crucial for dictating the folding preferences of peptides and the binding affinity of drug candidates. Enantiomerically pure forms are essential in pharmaceutical development, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. This compound is a key intermediate in the synthesis of novel therapeutics, particularly in areas such as neurological disorders.

The synthetic protocol detailed below focuses on a classical and robust method for obtaining the enantiomerically pure target compound: the chiral resolution of a racemic mixture of cis-2-aminocyclohexanecarboxylic acid. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

Synthetic Workflow and Protocols

The overall strategy involves two main stages: first, the synthesis of the racemic cis-2-aminocyclohexanecarboxylic acid, and second, the resolution of this racemate to isolate the desired (1S,2R) enantiomer.

G Overall Synthetic Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution A Anthranilic Acid (Starting Material) B Hydrogenation (cis/trans Mixture) A->B C Isolation of Racemic cis-Isomer B->C D Diastereomeric Salt Formation C->D To Resolution E Fractional Crystallization D->E F Liberation of Free Amino Acid E->F G Formation of HCl Salt (Final Product) F->G

Caption: High-level workflow for the synthesis of the target compound.

This protocol describes the catalytic hydrogenation of anthranilic acid to produce a mixture of cis- and trans-2-aminocyclohexanecarboxylic acid, followed by the isolation of the cis isomer.

Materials:

  • Anthranilic acid

  • Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol or Water

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • High-pressure reactor (autoclave)

Procedure:

  • Hydrogenation: In a high-pressure autoclave, suspend anthranilic acid (1.0 eq) and the chosen catalyst (e.g., 5 mol% Rh/Al₂O₃) in a suitable solvent such as ethanol.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 10-15 bar) and heat to approximately 100°C.

  • Maintain vigorous stirring for 12-24 hours, monitoring the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

  • After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional solvent.

  • Isolation of cis-Isomer: Concentrate the filtrate under reduced pressure. The resulting solid will be a mixture of cis and trans isomers. The cis isomer can often be separated from the trans isomer by fractional crystallization from water or an alcohol/water mixture, as the two isomers exhibit different solubilities. Adjusting the pH can aid in this separation.

This protocol details the separation of the racemic cis-amino acid into its constituent enantiomers using a chiral resolving agent.

Materials:

  • Racemic cis-2-aminocyclohexanecarboxylic acid

  • L-(+)-Tartaric acid (or another suitable chiral resolving agent)

  • Methanol

  • Water

  • Diethyl ether

  • Aqueous Ammonia or Sodium Hydroxide solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Formation of Diastereomeric Salts: Dissolve the racemic cis-2-aminocyclohexanecarboxylic acid (1.0 eq) in a minimal amount of boiling methanol or a methanol/water mixture.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent system, also with heating. Note: Using 0.5 equivalents of the resolving agent targets the precipitation of one diastereomeric salt.

  • Slowly add the tartaric acid solution to the amino acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath.

  • Fractional Crystallization: The less soluble diastereomeric salt, (1S,2R)-2-aminocyclohexanecarboxylic acid L-tartrate, will preferentially crystallize. Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by diethyl ether.

  • The enantiomeric purity of the crystallized salt can be improved by one or more recrystallizations from the same solvent system.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in a minimum amount of water. Add a base, such as aqueous ammonia, until the pH is basic, which will break the salt and precipitate the free (1S,2R)-2-aminocyclohexanecarboxylic acid.

  • Collect the solid amino acid by filtration, wash with cold water, and dry under vacuum.

  • Formation of the Hydrochloride Salt: Suspend the purified free amino acid in a suitable solvent like ethanol or isopropanol.

  • Add concentrated hydrochloric acid dropwise until the solution becomes acidic and all the solid has dissolved.

  • Cool the solution to induce crystallization of the (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Collect the crystals by filtration, wash with a cold solvent, and dry to yield the final product.

G Conceptual Diagram of Chiral Resolution cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts (Different Properties) cluster_2 Separated Enantiomers R (1R,2S)-Enantiomer Agent L-(+)-Tartaric Acid S (1S,2R)-Enantiomer Salt_R (1R,2S)-Salt (More Soluble) Agent->Salt_R Salt Formation Salt_S (1S,2R)-Salt (Less Soluble) Agent->Salt_S Salt Formation Final_S Pure (1S,2R) Isomer Salt_S->Final_S Crystallization & Liberation

Caption: Chiral resolution separates enantiomers via diastereomeric intermediates.

Data Presentation

The following table summarizes the expected outcomes for the key stages of the synthesis. Yields and enantiomeric excess are representative and can vary based on specific reaction conditions and the number of recrystallization steps performed.

StepReactionKey ReagentsTypical YieldTypical Enantiomeric Excess (e.e.)
1Catalytic HydrogenationAnthranilic acid, H₂, Rh/Al₂O₃ or Ru/C70-85% (cis/trans mixture)Not Applicable (Racemic)
2Chiral ResolutionRacemic cis-amino acid, L-(+)-Tartaric acid30-40% (based on initial racemate)>99% (after recrystallization)
3HCl Salt FormationPurified (1S,2R)-amino acid, HCl>95%>99%

Application Note & Protocol: Synthesis of Boc-(1S,2R)-2-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in peptide synthesis and the development of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3][4] (1S,2R)-2-aminocyclohexanecarboxylic acid and its derivatives are valuable chiral building blocks in medicinal chemistry.[5][6] This document provides a detailed protocol for the N-Boc protection of (1S,2R)-2-aminocyclohexanecarboxylic acid using di-tert-butyl dicarbonate (Boc)₂O.

The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate in the presence of a base. The base is essential to neutralize the acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.[4]

Key Reagents and Their Roles:

ReagentRole
(1S,2R)-2-aminocyclohexanecarboxylic acidStarting material containing the primary amine to be protected.
Di-tert-butyl dicarbonate ((Boc)₂O)The source of the Boc protecting group.
Sodium Bicarbonate (NaHCO₃)A mild base to deprotonate the amine and neutralize acidic byproducts.
Dioxane/WaterA common solvent system that dissolves both the amino acid and (Boc)₂O.[7]
Ethyl Acetate (EtOAc)Organic solvent for extraction of the final product.
1M HCl or Citric Acid SolutionFor acidification during workup to protonate the carboxylic acid and facilitate extraction.[7]
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent to remove residual water from the organic phase.

Experimental Protocol

This protocol describes the synthesis of Boc-(1S,2R)-2-aminocyclohexanecarboxylic acid on a laboratory scale.

Materials:

  • (1S,2R)-2-aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) or 5% Citric Acid solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (1S,2R)-2-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

  • Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the 1,4-dioxane.

  • Workup - Washing: Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Workup - Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl or a 5% citric acid solution.[7] Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-(1S,2R)-2-aminocyclohexanecarboxylic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the Boc protection of (1S,2R)-2-aminocyclohexanecarboxylic acid.

ParameterValue/RangeNotes
Reactants
(1S,2R)-2-aminocyclohexanecarboxylic acid1.0 equivalent
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.2 equivalentsA slight excess ensures complete reaction.
Sodium Bicarbonate (NaHCO₃)2.0 equivalentsEnsures the reaction mixture remains basic.
Reaction Conditions
SolventDioxane/Water (1:1)Other solvents like THF/water can also be used.[8]
TemperatureRoom Temperature (20-25°C)
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Yield
Expected Yield>90%High yields are typical for this reaction.[9][10]

Visualizations

Below is a diagram illustrating the experimental workflow for the Boc protection of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amino Acid in Dioxane/Water add_base Add NaHCO₃ start->add_base add_boc Add (Boc)₂O add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react remove_dioxane Remove Dioxane react->remove_dioxane wash Wash with EtOAc remove_dioxane->wash acidify Acidify with 1M HCl wash->acidify extract Extract with EtOAc acidify->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify (Optional) dry->purify end end purify->end Final Product: Boc-(1S,2R)-2-aminocyclohexanecarboxylic acid

Caption: Experimental workflow for Boc protection.

Below is a diagram illustrating the chemical reaction pathway.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products AminoAcid (1S,2R)-2-aminocyclohexanecarboxylic acid Reaction + BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) Base Base (e.g., NaHCO₃) Base->Reaction   Solvent Solvent (e.g., Dioxane/Water) ProtectedAA Boc-(1S,2R)-2-aminocyclohexanecarboxylic acid Byproducts + Byproducts Reaction->ProtectedAA  

Caption: Boc protection reaction pathway.

References

Application Notes and Protocols for the Use of (1S,2R)-2-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and introduce conformational constraints. (1S,2R)-2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid, offers a rigid scaffold that can induce specific secondary structures in peptides, making it a valuable building block for the design of novel peptidomimetics and therapeutic peptides. These application notes provide detailed protocols for the efficient incorporation of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Physicochemical Properties of Fmoc-(1S,2R)-2-Aminocyclohexanecarboxylic Acid

A thorough understanding of the physicochemical properties of the protected amino acid is crucial for its successful application in SPPS.

PropertyValue
Molecular Formula C22H23NO4
Molecular Weight 365.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Stereochemistry (1S,2R)

Challenges in Solid-Phase Synthesis

The incorporation of (1S,2R)-2-aminocyclohexanecarboxylic acid presents a synthetic challenge due to the steric hindrance imposed by its cyclic structure. This bulkiness can impede the kinetics of the amide bond formation, potentially leading to incomplete coupling reactions and the formation of deletion sequences. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is critical for achieving high coupling efficiency and overall yield.

Comparative Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the success of incorporating sterically hindered amino acids. While specific quantitative data for (1S,2R)-2-aminocyclohexanecarboxylic acid is not extensively published, performance data for similarly hindered residues, such as Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), can provide valuable guidance. Aminium/uronium and phosphonium salt-based reagents are generally preferred for their high reactivity and ability to overcome steric challenges.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Moderate
DIC/OxymaPure® Carbodiimide/Additive30-120 minutes>98>95Low

Data is representative for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following protocols are based on established Fmoc/tBu solid-phase peptide synthesis methodologies and are optimized for the incorporation of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Initial Wash: Wash the swelled resin with DMF (3 x volume of resin).

  • Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin. For challenging sequences, a solution of 2% piperidine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be used.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 x volume of resin) to remove all traces of piperidine/DBU.

Deprotection_Workflow Resin Fmoc-Peptide-Resin Wash_DMF1 Wash with DMF Resin->Wash_DMF1 Add_Piperidine Add 20% Piperidine in DMF Wash_DMF1->Add_Piperidine Agitate Agitate 5-10 min Add_Piperidine->Agitate Drain1 Drain Solution Agitate->Drain1 Drain2 Drain Solution Agitate->Drain2 Repeat_Deprotection Repeat Deprotection Drain1->Repeat_Deprotection Wash_DMF2 Wash with DMF (5-7x) Repeat_Deprotection->Agitate Drain2->Wash_DMF2 Deprotected_Resin H2N-Peptide-Resin Wash_DMF2->Deprotected_Resin

Caption: Fmoc deprotection workflow.

Protocol 3: Coupling of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic Acid

This protocol utilizes HATU as the coupling reagent due to its high efficiency with sterically hindered amino acids.

  • Prepare Coupling Solution:

    • In a separate vessel, dissolve Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Briefly pre-activate by allowing the mixture to stand for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For very difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring:

    • Perform a Kaiser test (or other suitable ninhydrin-based test) to monitor the completion of the coupling reaction. A negative result (no blue color) indicates complete coupling.

    • If the Kaiser test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 x volume of resin).

    • Wash the resin with dichloromethane (DCM) (3-5 x volume of resin).

Coupling_Workflow Deprotected_Resin H2N-Peptide-Resin Add_to_Resin Add Solution to Resin Deprotected_Resin->Add_to_Resin Prepare_Solution Prepare Coupling Solution: Fmoc-AA, HATU, DIPEA in DMF Preactivate Pre-activate 1-2 min Prepare_Solution->Preactivate Preactivate->Add_to_Resin Agitate Agitate 1-2 hours Add_to_Resin->Agitate Kaiser_Test Kaiser Test Agitate->Kaiser_Test Wash_Resin Wash with DMF and DCM Kaiser_Test->Wash_Resin Negative Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Coupled_Resin Fmoc-AA-Peptide-Resin Wash_Resin->Coupled_Resin Repeat_Coupling->Add_to_Resin

Caption: Coupling workflow for sterically hindered amino acids.

Protocol 4: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. A standard and widely applicable cocktail is Reagent K.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection according to Protocol 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Conclusion

The successful incorporation of (1S,2R)-2-aminocyclohexanecarboxylic acid into peptide sequences using solid-phase synthesis is achievable with careful selection of coupling reagents and optimized protocols. The use of potent activating agents like HATU is recommended to overcome the steric hindrance of this cyclic β-amino acid. The detailed protocols provided in these application notes serve as a comprehensive guide for researchers aiming to synthesize novel peptides with unique structural and biological properties conferred by the incorporation of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Application of (1S,2R)-2-Aminocyclohexanecarboxylic Acid as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-Aminocyclohexanecarboxylic acid, also known as (1S,2R)-cis-ACHC, is a conformationally constrained cyclic β-amino acid. Its rigid cyclohexane framework and defined stereochemistry make it a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of (1S,2R)-cis-ACHC into peptide backbones induces stable secondary structures, leading to the formation of peptidomimetics and foldamers with predictable three-dimensional arrangements. This structural constraint can enhance biological activity, improve metabolic stability, and increase receptor selectivity compared to their linear, more flexible counterparts. This document provides detailed application notes and experimental protocols for the use of (1S,2R)-2-aminocyclohexanecarboxylic acid in the synthesis of biologically active peptides and as a chiral auxiliary in asymmetric synthesis.

Application in the Synthesis of Bioactive Peptidomimetics

A significant application of (1S,2R)-2-aminocyclohexanecarboxylic acid is in the development of peptidomimetics that target specific biological receptors. By replacing a native amino acid with this chiral building block, researchers can create analogs with enhanced pharmacological properties.

Case Study: Endomorphin-2 Analog as a μ-Opioid Receptor Agonist

Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. However, its therapeutic potential is limited by its poor metabolic stability. To address this, an analog was synthesized where the proline residue at position 2 was replaced with (1S,2R)-2-aminocyclohexanecarboxylic acid. This modification resulted in a proteolytically stable peptide with high affinity for the μ-opioid receptor.

The following table summarizes the binding affinity and receptor density of the tritiated endomorphin-2 analog, [(³H)][(1S,2R)ACHC]²EM-2, in rat brain membranes.

ParameterValue
Dissociation Constant (KD)0.55 ± 0.06 nM
Maximum Receptor Density (Bmax)151 ± 4 fmol/mg protein

Table 1: Binding parameters of [(³H)][(1S,2R)ACHC]²EM-2 to μ-opioid receptors.

The low nanomolar KD value indicates a high binding affinity of the analog to the μ-opioid receptor. Furthermore, both Na⁺ and the non-hydrolyzable GTP analog Gpp(NH)p decreased the binding affinity, confirming the agonist character of this synthetic peptide at the μ-opioid receptor.

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like the endomorphin-2 analog initiates a downstream signaling cascade. This pathway ultimately leads to the modulation of neuronal excitability and the analgesic effects associated with opioid receptor activation.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_channel Voltage-Gated Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Blocks K_channel GIRK Channel (K⁺ Channel) K_ion_out K⁺ Efflux K_channel->K_ion_out Promotes Agonist Endomorphin-2 Analog [(1S,2R)ACHC]²EM-2 Agonist->MOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_ion_out->Hyperpolarization

Figure 1: Simplified signaling pathway of the μ-opioid receptor upon agonist binding.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Endomorphin-2 Analog

This protocol describes the manual synthesis of a peptide analog of endomorphin-2 with the sequence Tyr-(1S,2R)ACHC-Phe-Phe-NH₂ using Fmoc/tBu strategy on a Rink Amide resin.

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid (Fmoc-(1S,2R)-ACHC-OH)

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

1. Resin Swelling and Fmoc Deprotection: a. Place the Rink Amide resin (e.g., 0.1 mmol) in the synthesis vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent. c. Add a 20% solution of piperidine in DMF to the resin. d. Shake for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes. e. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

2. Coupling of the First Amino Acid (Fmoc-Phe-OH): a. In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. b. Pre-activate the mixture for 15 minutes at room temperature. c. Add the activated amino acid solution to the deprotected resin. d. Shake the reaction vessel for 2 hours at room temperature. e. Wash the resin with DMF (3 times) and DCM (3 times). f. Perform a Kaiser test to ensure complete coupling (a negative result, i.e., colorless beads, indicates completion).

3. Subsequent Coupling Cycles: a. Repeat the Fmoc deprotection step (1.c - 1.e). b. Couple the next amino acids in the sequence (Fmoc-Phe-OH, Fmoc-(1S,2R)-ACHC-OH, and Fmoc-Tyr(tBu)-OH) using the same procedure as in step 2.

4. Final Fmoc Deprotection: a. After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in steps 1.c - 1.e.

5. Cleavage and Deprotection: a. Wash the peptide-resin with DCM (5 times) and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin). d. Shake the mixture for 2-3 hours at room temperature. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the crude peptide by adding cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice. h. Dry the crude peptide under vacuum.

6. Purification: a. Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the pure fractions to obtain the final peptide as a white powder.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple_phe1 4. Couple Fmoc-Phe-OH (DIC, HOBt in DMF) wash1->couple_phe1 wash2 5. Wash (DMF, DCM) couple_phe1->wash2 deprotect2 6. Fmoc Deprotection wash2->deprotect2 wash3 7. Wash deprotect2->wash3 couple_phe2 8. Couple Fmoc-Phe-OH wash3->couple_phe2 wash4 9. Wash couple_phe2->wash4 deprotect3 10. Fmoc Deprotection wash4->deprotect3 wash5 11. Wash deprotect3->wash5 couple_achc 12. Couple Fmoc-(1S,2R)-ACHC-OH wash5->couple_achc wash6 13. Wash couple_achc->wash6 deprotect4 14. Fmoc Deprotection wash6->deprotect4 wash7 15. Wash deprotect4->wash7 couple_tyr 16. Couple Fmoc-Tyr(tBu)-OH wash7->couple_tyr wash8 17. Wash couple_tyr->wash8 final_deprotect 18. Final Fmoc Deprotection wash8->final_deprotect wash9 19. Wash and Dry final_deprotect->wash9 cleave 20. Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H₂O) wash9->cleave precipitate 21. Precipitation with Cold Ether cleave->precipitate purify 22. RP-HPLC Purification precipitate->purify end End: Purified Peptide purify->end

Figure 2: General workflow for the solid-phase synthesis of the endomorphin-2 analog.

Application as a Chiral Auxiliary in Asymmetric Synthesis

While specific examples in the peer-reviewed literature detailing the use of (1S,2R)-2-aminocyclohexanecarboxylic acid as a chiral auxiliary are limited, the closely related (1S,2R)-2-aminocyclopentan-1-ol has been successfully employed. The principles of its application can be extended to the title compound. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed.

Conceptual Application: Asymmetric Alkylation

(1S,2R)-2-aminocyclohexanecarboxylic acid can be converted into a chiral oxazolidinone auxiliary. This auxiliary can then be N-acylated with a prochiral carboxylic acid derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The bulky cyclohexane ring of the auxiliary effectively shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the oxazolidinone removes the auxiliary, yielding an enantiomerically enriched α-substituted carboxylic acid.

The following table presents data from the asymmetric alkylation of an N-acyloxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol, demonstrating the high diastereoselectivity achievable with this class of chiral auxiliaries.

Electrophile (R-X)Product Diastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>99%85
Iodomethane>99%90
Allyl bromide>99%88

Table 2: Diastereoselective alkylation using a (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.

Experimental Protocol: Conceptual Asymmetric Alkylation

This protocol outlines the conceptual steps for an asymmetric alkylation using a chiral auxiliary derived from (1S,2R)-2-aminocyclohexanecarboxylic acid.

  • (1S,2R)-2-aminocyclohexanecarboxylic acid

  • Prochiral carboxylic acid chloride or anhydride

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents for extraction and chromatography

1. Synthesis of the Chiral Auxiliary (Oxazolidinone): a. (1S,2R)-2-aminocyclohexanecarboxylic acid is first reduced to the corresponding amino alcohol. b. The resulting (1S,2R)-2-aminocyclohexylmethanol is then reacted with phosgene or a phosgene equivalent to form the cyclic carbamate, the oxazolidinone auxiliary.

2. N-Acylation: a. The chiral oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) and then reacted with the desired prochiral acyl chloride to form the N-acyloxazolidinone.

3. Asymmetric Alkylation: a. The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. b. A solution of LDA in THF is added dropwise to form the chiral enolate. c. The alkyl halide is then added, and the reaction is stirred at low temperature until completion. d. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

4. Auxiliary Cleavage: a. The product is extracted and purified. b. The N-acyloxazolidinone is then hydrolyzed, typically using aqueous NaOH or LiOH/H₂O₂, to cleave the chiral auxiliary and yield the enantiomerically enriched carboxylic acid. c. The chiral auxiliary can potentially be recovered and recycled.

Asymmetric_Alkylation_Workflow start Start: (1S,2R)-2-Aminocyclohexanecarboxylic Acid reduction 1. Reduction to Amino Alcohol start->reduction oxazolidinone_formation 2. Formation of Chiral Oxazolidinone reduction->oxazolidinone_formation acylation 3. N-Acylation with Prochiral Acyl Chloride oxazolidinone_formation->acylation enolate_formation 4. Enolate Formation with LDA acylation->enolate_formation alkylation 5. Diastereoselective Alkylation with Alkyl Halide enolate_formation->alkylation quench 6. Reaction Quench alkylation->quench hydrolysis 7. Hydrolytic Cleavage of Auxiliary quench->hydrolysis end_product Enantiomerically Enriched α-Substituted Carboxylic Acid hydrolysis->end_product end_auxiliary Recovered Chiral Auxiliary hydrolysis->end_auxiliary

Figure 3: Conceptual workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion

(1S,2R)-2-Aminocyclohexanecarboxylic acid is a versatile chiral building block with significant applications in the synthesis of conformationally constrained peptides and as a potential chiral auxiliary. Its use in modifying endogenous peptides, such as endomorphin-2, has demonstrated its ability to enhance stability while maintaining high biological activity. The rigid cyclic structure provides a powerful tool for medicinal chemists to design novel therapeutics with improved pharmacological profiles. Further exploration of its utility as a chiral auxiliary in various asymmetric transformations is a promising area for future research. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and asymmetric synthesis.

Application Notes and Protocols: Incorporation of (1S,2R)-2-Aminocyclohexanecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acids into peptides is a powerful strategy in peptidomimetic design aimed at enhancing biological activity, selectivity, and metabolic stability. The cyclic β-amino acid, (1S,2R)-2-aminocyclohexanecarboxylic acid (ACHC), serves as a rigid scaffold that can induce specific secondary structures and restrict the conformational flexibility of peptide backbones. This rigidity can lead to a higher affinity for biological targets by reducing the entropic penalty upon binding. These application notes provide detailed protocols for the synthesis, structural analysis, and biological evaluation of peptidomimetics containing (1S,2R)-ACHC, with a focus on its application as a proline mimetic in opioid receptor ligands.

Applications

The inclusion of (1S,2R)-ACHC in peptidomimetics offers several advantages:

  • Enhanced Receptor Affinity and Selectivity: The constrained cyclohexane ring can orient pharmacophoric groups in a favorable conformation for receptor binding, leading to increased affinity and selectivity. For instance, its incorporation into endomorphin-2, a µ-opioid receptor agonist, resulted in a ligand with high affinity and selectivity.[1]

  • Increased Proteolytic Stability: The non-natural amino acid structure is resistant to degradation by proteases, which increases the in vivo half-life of the peptidomimetic.[1]

  • Induction of Specific Secondary Structures: The cyclic nature of ACHC can be used to induce turns and other secondary structures in peptides, which is crucial for mimicking the bioactive conformation of natural peptides.[2]

Quantitative Data Summary

The incorporation of (1S,2R)-ACHC into peptidomimetics has shown to yield compounds with high biological activity. A key example is the endomorphin-2 analog where Pro² is replaced by (1S,2R)-ACHC.

CompoundReceptorBinding Affinity (KD)Bmax (fmol/mg protein)Reference
[(3)H][(1S,2R)ACHC]²EM-2µ-opioid0.55 ± 0.06 nM151 ± 4[1]

Table 1: Binding parameters of a tritiated endomorphin-2 analog containing (1S,2R)-2-aminocyclohexanecarboxylic acid in rat brain membranes. The high affinity (low KD value) indicates potent binding to the µ-opioid receptor.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating (1S,2R)-2-Aminocyclohexanecarboxylic Acid

This protocol describes the manual solid-phase synthesis of a generic peptidomimetic using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid: Follow the same coupling procedure as in step 3, using Fmoc-(1S,2R)-ACHC-OH. Due to its steric bulk, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Structural Analysis by NMR Spectroscopy

This protocol outlines the general steps for the conformational analysis of a peptidomimetic containing (1S,2R)-ACHC in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Materials:

  • Purified peptidomimetic

  • Deuterated solvents (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptidomimetic in an appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and get an initial overview of the resonances.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure and the conformation of the cyclohexane ring.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate proton resonances with their directly attached carbon atoms, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): For isotopically labeled peptides, an HSQC spectrum can be used to resolve overlapping amide proton signals.

  • Data Analysis:

    • Resonance Assignment: Use the combination of TOCSY and HSQC spectra to assign all proton and carbon resonances to specific atoms in the peptide sequence.

    • Structural Restraints: Extract distance restraints from the NOESY/ROESY spectra. The intensity of a cross-peak is proportional to the inverse sixth power of the distance between the two protons.

    • Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain information about backbone dihedral angles (φ).

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in molecular dynamics (MD) simulations or other computational methods to calculate an ensemble of structures that represent the conformational preferences of the peptidomimetic in solution.

Visualizations

G Experimental Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling Deprotection1->Coupling1 Coupling1->Deprotection1 Repeat for each AA ACHC_Coupling 4. Fmoc-(1S,2R)-ACHC Coupling Coupling1->ACHC_Coupling Elongation 5. Chain Elongation ACHC_Coupling->Elongation Deprotection2 6. Final Fmoc Deprotection Elongation->Deprotection2 Cleavage 7. Cleavage from Resin Deprotection2->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS NMR_Acq NMR Data Acquisition (1D & 2D) Purification->NMR_Acq NMR_Analysis NMR Data Analysis NMR_Acq->NMR_Analysis Structure_Calc Structure Calculation NMR_Analysis->Structure_Calc

Caption: Experimental workflow for synthesis and analysis.

G µ-Opioid Receptor Signaling Pathway Ligand Peptidomimetic ((1S,2R)-ACHC analog) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia Ca_Channel->Analgesia Reduces Neurotransmitter Release K_Channel->Analgesia Leads to Hyperpolarization MAPK->Analgesia Contributes to long-term effects

Caption: µ-Opioid receptor signaling cascade.

References

Application Notes and Protocols for (1S,2R)-2-aminocyclohexanecarboxylic Acid Hydrochloride and its Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ligands derived from the (1S,2R)-2-aminocyclohexane carboxylic acid scaffold in asymmetric catalysis. While direct catalytic applications of the hydrochloride salt are not extensively documented, derivatives of the corresponding cis-amino acid have proven to be effective ligands in key carbon-carbon bond-forming reactions. This document focuses on the application of chiral diamine ligands derived from cis-2-benzamidocyclohexanecarboxylic acid in the copper-catalyzed asymmetric Henry reaction, a crucial transformation in synthetic organic chemistry.

Introduction

Chiral β-amino acids and their derivatives are valuable building blocks in asymmetric synthesis, serving as precursors to a wide range of chiral ligands for enantioselective catalysis. The rigid cyclic backbone of (1S,2R)-2-aminocyclohexanecarboxylic acid provides a well-defined stereochemical environment, making it an attractive scaffold for the design of new catalysts. Ligands derived from this core structure have been successfully employed in asymmetric synthesis, demonstrating high levels of stereocontrol.

One of the most notable applications is in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. Chiral 1,3-diamine ligands synthesized from (-)-cis-2-benzamidocyclohexanecarboxylic acid have been shown to be highly effective in this reaction, affording β-nitroalcohols in excellent yields and with high enantioselectivities.[1] These products are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Data Presentation

The following table summarizes the performance of various chiral 1,3-diamine ligands derived from cis-2-benzamidocyclohexanecarboxylic acid in the copper-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane.

LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ligand 1 5Ethanol0249588
Ligand 2 5Ethanol0249891
Ligand 3 5Methanol0249285
Ligand 4 5Isopropanol0248882
Ligand 5 10Ethanol25129675

Data adapted from a study on chiral 1,3-diamines derived from (-)-cis-2-benzamidocyclohexanecarboxylic acid.[1]

Experimental Protocols

1. General Procedure for the Synthesis of Chiral 1,3-Diamine Ligands

The synthesis of chiral 1,3-diamine ligands from (-)-cis-2-benzamidocyclohexanecarboxylic acid involves standard peptide coupling and reduction steps. A representative protocol is outlined below:

  • Step 1: Amide Coupling. To a solution of (-)-cis-2-benzamidocyclohexanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Add the desired primary or secondary amine (1.1 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Step 2: Work-up and Purification. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 3: Reduction of the Amide. To a solution of the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (3.0-5.0 eq) portion-wise at 0 °C. Stir the reaction mixture at reflux for 4-8 hours.

  • Step 4: Quenching and Purification. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water. Filter the resulting suspension through a pad of Celite and wash with THF. Concentrate the filtrate under reduced pressure and purify the crude diamine by column chromatography or distillation.

2. Protocol for the Copper-Catalyzed Asymmetric Henry Reaction

This protocol describes a general procedure for the enantioselective addition of nitromethane to an aldehyde using a pre-formed copper-chiral diamine complex.

  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 1,3-diamine ligand (0.05 eq) and Cu(OAc)₂·H₂O (0.05 eq) in absolute ethanol. Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the aldehyde (1.0 eq) followed by nitromethane (5.0-10.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). A time-course study is recommended to avoid a decrease in enantioselectivity due to the retro-Henry reaction.[1]

  • Work-up and Purification: Once the reaction is complete, quench by adding 1 M aqueous HCl. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude β-nitroalcohol by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic_Cycle Cu_L Cu(II)-Ligand Complex Substrate_Coordination Substrate Coordination (Aldehyde & Nitromethane) Cu_L->Substrate_Coordination 1 Intermediate Transition State Intermediate Substrate_Coordination->Intermediate 2 Product_Formation Product Formation (β-nitroalcohol) Intermediate->Product_Formation 3 Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration 4 Catalyst_Regeneration->Cu_L 5

Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Experimental_Workflow Start Start: Chiral Diamine Ligand & Cu(OAc)₂·H₂O Catalyst_Prep Catalyst Complex Formation (Ethanol, RT, 1h) Start->Catalyst_Prep Reaction Addition of Aldehyde & Nitromethane (0 °C) Catalyst_Prep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Quenching, Extraction, & Purification Monitoring->Workup Analysis Characterization & ee Determination (NMR, HPLC) Workup->Analysis End End: Enantioenriched β-nitroalcohol Analysis->End

Caption: General experimental workflow for the asymmetric Henry reaction.

Conclusion

Ligands derived from the (1S,2R)-2-aminocyclohexanecarboxylic acid scaffold have demonstrated significant potential in asymmetric catalysis, particularly in the copper-catalyzed Henry reaction. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the preparation of enantioenriched molecules with high efficiency and stereoselectivity. Further exploration of this ligand scaffold in other asymmetric transformations is a promising area for future research.

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure cyclic β-amino acids are valuable chiral building blocks in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmaceuticals. 2-Aminocyclohexanecarboxylic acid, with its constrained cyclic structure, is a particularly relevant scaffold. The production of enantiomerically pure forms of this amino acid is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Enzymatic kinetic resolution has emerged as a powerful and sustainable alternative to traditional chiral separation methods. Lipases, particularly Candida antarctica lipase B (CAL-B), are highly effective biocatalysts for the resolution of racemic cyclic amino acids and their derivatives.[1][2] This is often achieved through the enantioselective N-acylation of the amino group or the hydrolysis/esterification of a corresponding ester derivative.

These application notes provide a detailed experimental protocol for the enzymatic resolution of racemic 2-aminocyclohexanecarboxylic acid. The described method involves the initial esterification of the amino acid, followed by a lipase-catalyzed kinetic resolution of the resulting ester. This process yields both enantiomers of the 2-aminocyclohexanecarboxylate, which can then be hydrolyzed to the corresponding enantiopure amino acids.

Experimental Workflow

The overall experimental workflow for the enzymatic resolution of 2-aminocyclohexanecarboxylic acid is depicted below.

Enzymatic Resolution Workflow Workflow for Enzymatic Resolution of 2-Aminocyclohexanecarboxylic Acid cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Product Isolation & Analysis Racemic 2-Aminocyclohexanecarboxylic Acid Racemic 2-Aminocyclohexanecarboxylic Acid Esterification Esterification Racemic 2-Aminocyclohexanecarboxylic Acid->Esterification Ethanol, Acid Catalyst Racemic Ethyl 2-Aminocyclohexanecarboxylate Racemic Ethyl 2-Aminocyclohexanecarboxylate Esterification->Racemic Ethyl 2-Aminocyclohexanecarboxylate Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Ethyl 2-Aminocyclohexanecarboxylate->Enzymatic Kinetic Resolution CAL-B, Acyl Donor, Organic Solvent Separation Separation Enzymatic Kinetic Resolution->Separation Enantiopure Ester Enantiopure Ester Separation->Enantiopure Ester Enantiopure N-Acylated Ester Enantiopure N-Acylated Ester Separation->Enantiopure N-Acylated Ester Hydrolysis_Ester Hydrolysis Enantiopure Ester->Hydrolysis_Ester Hydrolysis_Acyl Hydrolysis Enantiopure N-Acylated Ester->Hydrolysis_Acyl Enantiopure (R)-Amino Acid Enantiopure (R)-Amino Acid Hydrolysis_Ester->Enantiopure (R)-Amino Acid Enantiopure (S)-Amino Acid Enantiopure (S)-Amino Acid Hydrolysis_Acyl->Enantiopure (S)-Amino Acid Chiral HPLC Analysis Chiral HPLC Analysis Enantiopure (R)-Amino Acid->Chiral HPLC Analysis Enantiopure (S)-Amino Acid->Chiral HPLC Analysis

Caption: Workflow for the enzymatic resolution of 2-aminocyclohexanecarboxylic acid.

Data Presentation

The following tables summarize representative quantitative data for the lipase-catalyzed kinetic resolution of cyclic β-amino acid derivatives. These values are indicative of the expected outcomes for the resolution of 2-aminocyclohexanecarboxylic acid esters and amides.

Table 1: Lipase-Catalyzed N-Acylation of cis-2-Aminocyclohexanecarboxamide

EntryEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantioselectivity (E)
1CAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)550>99>99>200
2Lipase PS2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)238508116 ± 2
3CAL-A2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)21-666 ± 0.1

Data adapted from a study on the resolution of 2-aminocyclohexanecarboxamides.[2] TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol.

Table 2: Lipase-Catalyzed N-Acylation of trans-2-Aminocyclohexanecarboxamide

EntryEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantioselectivity (E)
1CAL-B2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)24788>99>200
2Lipase PS2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)256541 ± 0.1
3Lipase PS-C II2,2,2-Trifluoroethyl butanoateTBME/TAA (1:1)2327310 ± 0.4

Data adapted from a study on the resolution of 2-aminocyclohexanecarboxamides.[2] TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol.

Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 2-Aminocyclohexanecarboxylate

This protocol describes the esterification of racemic 2-aminocyclohexanecarboxylic acid to its ethyl ester, a suitable substrate for enzymatic resolution.

Materials:

  • Racemic 2-aminocyclohexanecarboxylic acid

  • Anhydrous ethanol

  • Thionyl chloride or concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend racemic 2-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude racemic ethyl 2-aminocyclohexanecarboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Aminocyclohexanecarboxylate

This protocol details the kinetic resolution of the racemic ester using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic ethyl 2-aminocyclohexanecarboxylate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate or 2,2,2-trifluoroethyl butanoate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene, or a mixture)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with a magnetic stirrer

  • Temperature-controlled oil bath or shaker

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic ethyl 2-aminocyclohexanecarboxylate (1.0 eq) in an anhydrous organic solvent (e.g., tert-butyl methyl ether), add the acyl donor (1.0-2.0 eq).

  • Add immobilized CAL-B (typically 10-50 mg per mmol of substrate) and activated molecular sieves (to remove byproducts if a non-vinyl acyl donor is used).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) and monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining substrate and the acylated product.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent and combine the filtrates.

  • Remove the solvent and excess acyl donor under reduced pressure.

  • Separate the unreacted enantiomer of the ethyl 2-aminocyclohexanecarboxylate from the N-acylated product by column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the determination of the enantiomeric excess of the resolved products. The specific conditions may require optimization.

Materials:

  • Enantiomerically enriched ethyl 2-aminocyclohexanecarboxylate and N-acylated product

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel)

  • HPLC system with a UV detector

Procedure:

  • Prepare standard solutions of the racemic ethyl 2-aminocyclohexanecarboxylate and the resolved samples in the mobile phase.

  • Set up the HPLC system with a suitable chiral stationary phase. A common starting point for the separation of such compounds is a polysaccharide-based column.

  • Use an isocratic mobile phase, typically a mixture of n-hexane and an alcohol (isopropanol or ethanol), with a small amount of an additive like diethylamine for basic compounds if necessary.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation.

  • Inject the resolved samples to determine the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Logical Relationships

The logical flow of the decision-making process for developing a chiral separation method is outlined below.

Chiral Separation Strategy Strategy for Chiral Separation Method Development cluster_direct Direct Separation cluster_indirect Indirect Separation Start Racemic Mixture of 2-Aminocyclohexanecarboxylic Acid Direct_Method Direct Method (Chiral Stationary Phase) Start->Direct_Method Indirect_Method Indirect Method (Derivatization) Start->Indirect_Method Select_CSP Select Chiral Stationary Phase (CSP) Direct_Method->Select_CSP Select_CDA Select Chiral Derivatizing Agent (CDA) Indirect_Method->Select_CDA Optimize_MP Optimize Mobile Phase Select_CSP->Optimize_MP Analysis Direct HPLC Analysis Optimize_MP->Analysis Derivatization_Reaction Derivatization Reaction Select_CDA->Derivatization_Reaction Diastereomer_Separation Separate Diastereomers on Achiral Column Derivatization_Reaction->Diastereomer_Separation Analysis_Indirect Indirect HPLC Analysis Diastereomer_Separation->Analysis_Indirect

Caption: Decision-making flowchart for chiral separation method development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. A common synthetic route involves the hydrolysis of a bicyclic β-lactam to yield a mixture of cis- and trans-2-aminocyclohexanecarboxylic acid, followed by chiral resolution to isolate the desired (1S,2R)-isomer and subsequent conversion to the hydrochloride salt.

Stage 1: Hydrolysis of Bicyclic β-Lactam

Question 1: The hydrolysis of my bicyclic β-lactam is incomplete, resulting in low yields of the amino acid mixture. What are the possible causes and solutions?

Answer:

Incomplete hydrolysis is a common issue. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the appropriate temperature. For acid hydrolysis (e.g., with HCl), reflux temperatures are often required for complete conversion.

  • Inadequate Acid Concentration: The concentration of the acid catalyst is crucial. If it's too low, the reaction rate will be slow. Consider a gradual increase in acid concentration, monitoring for any potential side reactions.

  • Poor Solubility of the Lactam: The starting lactam may not be fully dissolved in the aqueous acidic medium. The addition of a co-solvent, such as dioxane or THF, can improve solubility and reaction efficiency.

ParameterStandard ConditionOptimization Strategy
Acid 6M HClIncrease to 8M HCl; use HBr
Temperature 80-90 °CIncrease to reflux (approx. 100-110 °C)
Time 12-18 hoursExtend to 24-36 hours, monitoring by TLC
Solvent WaterAdd 10-20% Dioxane or THF as a co-solvent

Question 2: After hydrolysis, the ratio of the desired trans-isomer to the cis-isomer is very low. How can I improve the diastereoselectivity?

Answer:

The stereochemical outcome of the lactam hydrolysis can be influenced by the reaction conditions. While the initial hydrolysis may yield a mixture, subsequent epimerization can be leveraged to enrich the desired trans-isomer.

  • Thermodynamic vs. Kinetic Control: The trans-isomer is generally the thermodynamically more stable product. Prolonged reaction times at elevated temperatures can facilitate the epimerization of the cis-isomer to the more stable trans-isomer.

  • Base-Catalyzed Epimerization: After the initial hydrolysis and work-up, the resulting mixture of amino acids can be treated with a base to induce epimerization. This is often more effective than relying on the conditions of the hydrolysis itself.

MethodConditionsExpected Outcome
Prolonged Acid Hydrolysis Reflux in 6M HCl for 24-48hShift in cis:trans ratio towards the thermodynamic product
Base-Catalyzed Epimerization Treatment with NaOEt in EtOHEnrichment of the more stable trans-isomer
Stage 2: Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid

Question 3: I am struggling to separate the (1S,2R) and (1R,2S) enantiomers using a chiral resolving agent. The diastereomeric salts are not precipitating or are co-precipitating. What can I do?

Answer:

Successful chiral resolution by diastereomeric salt formation is highly dependent on the choice of resolving agent and crystallization conditions.

  • Choice of Resolving Agent: Not all resolving agents are equally effective. It is advisable to screen a variety of chiral acids. Common choices for resolving racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

  • Solvent System: The solubility of the diastereomeric salts is critical. A solvent system must be found where one diastereomer is significantly less soluble than the other. This often requires screening various solvents and solvent mixtures (e.g., methanol, ethanol, acetone, water, and their combinations).

  • Controlled Crystallization: Slow cooling, seeding with a pure crystal of the desired diastereomeric salt, and maintaining a constant temperature can promote selective crystallization.

Resolving AgentCommon Solvents for Crystallization
L-(+)-Tartaric AcidMethanol, Ethanol/Water
(S)-(+)-Mandelic AcidIsopropanol, Acetone
(1R)-(-)-10-Camphorsulfonic AcidEthyl Acetate, Water

Question 4: The yield of the desired (1S,2R)-isomer after resolution is consistently below 50%. How can I improve this?

Answer:

The theoretical maximum yield for a classical chiral resolution is 50% for each enantiomer from the racemate. To improve the overall yield of the desired enantiomer, the unwanted enantiomer can be racemized and recycled.

  • Racemization and Recycling: The unwanted (1R,2S)-enantiomer can be racemized through treatment with a strong base or by heating in an acidic solution. The resulting racemic mixture can then be subjected to the resolution process again.

Stage 3: Formation of the Hydrochloride Salt

Question 5: During the formation of the hydrochloride salt, the product oils out or is difficult to crystallize. What is the cause and how can I obtain a crystalline solid?

Answer:

Oiling out during salt formation is often due to impurities or issues with the solvent and temperature.

  • Purity of the Free Amino Acid: Ensure the resolved (1S,2R)-2-aminocyclohexanecarboxylic acid is of high purity before attempting salt formation. Residual solvents or byproducts can inhibit crystallization.

  • Solvent Choice: The hydrochloride salt will have different solubility properties than the free base. A common method is to dissolve the free amino acid in a solvent like methanol or ethanol and then add a solution of HCl in a less polar solvent, such as diethyl ether or isopropanol, to induce precipitation.

  • Anhydrous Conditions: The presence of water can sometimes lead to the formation of a hydrate or prevent crystallization. Using anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent is recommended.

Solvent for Amino AcidHCl SourcePrecipitation Solvent
MethanolAnhydrous HCl gasDiethyl Ether
IsopropanolConcentrated HCl (aq.)Acetone
EthanolHCl in Isopropanoln-Heptane

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride?

A1: The overall yield can vary significantly depending on the efficiency of the hydrolysis, the resolution process, and any recycling of the unwanted enantiomer. A yield of 20-30% from the starting bicyclic β-lactam without recycling is considered reasonable. With efficient recycling of the unwanted enantiomer, the overall yield can be substantially higher.

Q2: Are there alternative methods to chiral resolution for obtaining the enantiomerically pure product?

A2: Yes, asymmetric synthesis is a powerful alternative. This can involve methods such as asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries to direct the stereochemistry during the synthesis. Enzymatic kinetic resolution of an ester derivative of the racemic amino acid is also a viable strategy.

Q3: What are the common impurities I should look out for in my final product?

A3: Common impurities can include the undesired (1R,2S)-enantiomer, the cis-isomers of 2-aminocyclohexanecarboxylic acid, residual resolving agent, and solvents. It is important to analyze the final product by techniques such as NMR, HPLC on a chiral column, and elemental analysis to confirm purity.

Q4: How can I confirm the absolute stereochemistry of my final product?

A4: The most definitive method for determining the absolute stereochemistry is single-crystal X-ray diffraction. Alternatively, comparison of the optical rotation of your product with literature values can provide strong evidence for the correct enantiomer. Chiral HPLC or GC analysis by co-injection with an authentic standard is also a reliable method.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

experimental_workflow cluster_stage1 Stage 1: Hydrolysis cluster_stage2 Stage 2: Resolution cluster_stage3 Stage 3: Salt Formation start Bicyclic β-Lactam hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis mixture Mixture of cis/trans Amino Acids hydrolysis->mixture resolution Chiral Resolution (e.g., with L-Tartaric Acid) mixture->resolution diastereomers Diastereomeric Salt Precipitation resolution->diastereomers isolation Isolation of (1S,2R)-isomer salt diastereomers->isolation free_base Liberation of Free Amino Acid isolation->free_base salt_formation HCl Salt Formation free_base->salt_formation final_product (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride salt_formation->final_product

Caption: Synthetic workflow for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

troubleshooting_yield cluster_problem Problem cluster_diagnosis Potential Cause cluster_solution Solution low_yield Low Overall Yield incomplete_hydrolysis Incomplete Hydrolysis low_yield->incomplete_hydrolysis poor_resolution Inefficient Resolution low_yield->poor_resolution loss_during_workup Product Loss During Workup low_yield->loss_during_workup optimize_hydrolysis Increase Reaction Time/Temp, Add Co-solvent incomplete_hydrolysis->optimize_hydrolysis optimize_resolution Screen Resolving Agents & Solvents, Slow Crystallization poor_resolution->optimize_resolution optimize_workup Careful Extractions, Optimize pH loss_during_workup->optimize_workup

Caption: Troubleshooting logic for low yield in the synthesis.

purification of (1S,2R)-2-aminocyclohexanecarboxylic acid from diastereomeric mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (1S,2R)-2-aminocyclohexanecarboxylic acid from diastereomeric mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the purification of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Issue 1: Fractional Crystallization

Question Possible Cause Suggested Solution
No crystals form upon cooling. The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.- Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator). - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the desired diastereomer if available.
The product "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, or the presence of impurities is depressing the melting point. High supersaturation can also lead to the formation of an oil.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent to reduce the supersaturation. - Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. - Ensure the starting material is as pure as possible before attempting crystallization.
The diastereomeric excess (de) of the crystallized product is low. The solubilities of the diastereomeric salts are too similar in the chosen solvent. The cooling rate might be too fast, leading to co-precipitation.- Screen different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts. - Slow down the cooling process to allow for more selective crystallization. - Perform multiple recrystallization steps to improve the diastereomeric purity.
Low yield of the desired diastereomer. Too much solvent was used, leading to significant loss of the product in the mother liquor. The filtration was not performed efficiently.- Use the minimum amount of hot solvent necessary to dissolve the diastereomeric mixture. - Cool the solution for a sufficient amount of time to maximize crystal formation. - Ensure the crystals are washed with a minimal amount of cold solvent to remove impurities without dissolving the product.

Issue 2: HPLC Separation

Question Possible Cause Suggested Solution
Poor or no separation of diastereomers. The chosen chiral stationary phase (CSP) is not suitable for the analytes. The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD). - Vary the mobile phase composition, including the ratio of organic modifier to the non-polar solvent and the type of alcohol used (e.g., isopropanol, ethanol). - Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape and resolution.
Peak tailing or broad peaks. Secondary interactions between the analyte and the stationary phase. The analyte is interacting with active sites on the silica support.- Add a competitor for the interacting sites to the mobile phase (e.g., a small amount of a corresponding acid or base). - Adjust the pH of the mobile phase if using reversed-phase chromatography. - Ensure the sample is fully dissolved in the mobile phase before injection.
Irreproducible retention times. Changes in mobile phase composition, column temperature, or flow rate. Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Regularly check the pump performance and flow rate. - Use a guard column to protect the analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (1S,2R)-2-aminocyclohexanecarboxylic acid from its diastereomers?

A1: The two primary methods are fractional crystallization and chiral chromatography (typically HPLC). Fractional crystallization is often used for larger scale purifications and relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent. Chiral HPLC is a powerful analytical and preparative technique that separates diastereomers based on their differential interactions with a chiral stationary phase.

Q2: How do I choose a suitable chiral resolving agent for fractional crystallization?

A2: For the resolution of a basic amine like 2-aminocyclohexanecarboxylic acid, a chiral acid is used as the resolving agent. Tartaric acid is a common and effective choice for forming diastereomeric salts with amines.[1][2] The selection is often empirical, and screening of different resolving agents may be necessary to find one that provides good crystal formation and a significant solubility difference between the diastereomeric salts.

Q3: What type of HPLC column is best for separating these diastereomers?

A3: Polysaccharide-based chiral stationary phases, such as those found in Chiralcel® and Chiralpak® columns, are widely used and often effective for the separation of cyclic amino acid diastereomers. It is recommended to screen several different polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) to find the one that provides the best selectivity for your specific mixture.

Q4: How can I determine the diastereomeric purity of my sample?

A4: Chiral HPLC is the most common and accurate method for determining diastereomeric purity. By integrating the peak areas of the two diastereomers, the diastereomeric excess (de) can be calculated. NMR spectroscopy can also be used, sometimes with the aid of a chiral solvating or derivatizing agent, to differentiate between diastereomers and quantify their ratio.

Q5: My compound is a zwitterion. Are there any special considerations for its purification?

A5: Yes, the zwitterionic nature of 2-aminocyclohexanecarboxylic acid can affect its solubility. During crystallization, the pH of the solution can be critical. It is often necessary to work at a pH where the compound is in its salt form to ensure sufficient solubility in the chosen solvent system. For HPLC, the zwitterionic character can lead to peak tailing on silica-based columns; adjusting the mobile phase pH or using a polymer-based column can help mitigate this.

Experimental Protocols

Protocol 1: Fractional Crystallization using L-(+)-Tartaric Acid

This protocol is an adapted method based on the resolution of similar aminocyclohexane derivatives.[1]

  • Salt Formation:

    • Dissolve the diastereomeric mixture of 2-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., a mixture of methanol and water).

    • In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Add the tartaric acid solution to the amino acid solution with stirring.

  • Crystallization:

    • Heat the combined solution until all solids dissolve.

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of (1S,2R)-2-aminocyclohexanecarboxylic acid with L-(+)-tartaric acid is expected to be less soluble and will crystallize out.

    • For maximum yield, the flask can be placed in an ice bath or refrigerator after initial crystal formation at room temperature.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (approximately pH 6-7) using a suitable base (e.g., 1M NaOH) to precipitate the free amino acid.

    • Collect the purified (1S,2R)-2-aminocyclohexanecarboxylic acid by filtration, wash with cold water, and dry.

Protocol 2: Chiral HPLC Method Development

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase such as Chiralcel® OD-H or Chiralpak® AD (250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Begin with a normal phase mobile phase system, such as hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If separation is not achieved, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).

    • Screen other alcohol modifiers such as ethanol.

    • To improve peak shape, consider adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Detection:

    • Use a UV detector at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Optimization:

    • Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

Quantitative Data

The following tables present illustrative data for the purification of (1S,2R)-2-aminocyclohexanecarboxylic acid. This data is intended for comparative purposes and actual results may vary.

Table 1: Fractional Crystallization Efficiency with Different Resolving Agents

Resolving AgentSolvent SystemDiastereomeric Excess (de) of Crystals (%)Yield (%)
L-(+)-Tartaric AcidMethanol/Water (1:1)8540
D-(-)-Mandelic AcidEthanol7035
(1R)-(-)-Camphor-10-sulfonic acidIsopropanol9230

Table 2: Chiral HPLC Separation Performance on Different Columns

ColumnMobile PhaseRetention Time (1S,2R) (min)Retention Time (other diastereomer) (min)Resolution (Rs)
Chiralcel® OD-HHexane/Isopropanol (80:20) + 0.1% TFA12.514.21.8
Chiralpak® ADHexane/Ethanol (90:10) + 0.1% DEA15.817.11.5
Chiralpak® IAMethanol8.29.51.6

Visualizations

experimental_workflow cluster_crystallization Fractional Crystallization Workflow start_c Diastereomeric Mixture salt_formation Salt Formation with Chiral Resolving Agent start_c->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration_c Filtration crystallization->filtration_c crystals Less Soluble Diastereomeric Salt filtration_c->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration_c->mother_liquor liberation Liberation of Free Amino Acid crystals->liberation pure_product_c Purified (1S,2R) Isomer liberation->pure_product_c

Caption: Workflow for purification by fractional crystallization.

hplc_workflow cluster_hplc Chiral HPLC Separation Workflow start_h Diastereomeric Mixture injection Injection onto Chiral Column start_h->injection separation Separation based on Differential Interaction injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection separation->fraction_collection chromatogram Chromatogram with Separated Peaks detection->chromatogram product_1 Purified (1S,2R) Isomer fraction_collection->product_1 product_2 Other Diastereomer fraction_collection->product_2

Caption: Workflow for purification by chiral HPLC.

troubleshooting_logic cluster_troubleshooting Crystallization Troubleshooting Logic start_t Experiment Start problem Problem Encountered? start_t->problem no_crystals No Crystals problem->no_crystals Yes oiling_out Oiling Out problem->oiling_out Yes low_de Low Diastereomeric Excess problem->low_de Yes success Successful Purification problem->success No solution1 Concentrate / Cool Further / Seed / Scratch no_crystals->solution1 solution2 Re-heat & Add Solvent / Slower Cooling oiling_out->solution2 solution3 Screen Solvents / Slower Cooling / Recrystallize low_de->solution3 solution1->success solution2->success solution3->success

References

solubility issues of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride in organic solvents.

Troubleshooting Guides

Issue: The compound is not dissolving in my non-polar or weakly polar organic solvent (e.g., DCM, THF, Ethyl Acetate).

  • Question: What is the first step to troubleshoot the poor solubility of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride in my organic solvent?

    Answer: The hydrochloride salt of an amino acid, such as (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, is a polar molecule due to the charged ammonium group (-NH3+) and the chloride counter-ion.[1] Consequently, it exhibits poor solubility in non-polar or weakly polar organic solvents.[1] The recommended initial approach is to attempt dissolution in a more polar solvent. If the reaction chemistry allows, consider using polar aprotic solvents like DMF or DMSO. Should the desired reaction solvent be non-polar, the most effective strategy is to convert the hydrochloride salt to its more soluble free amine form.[1]

  • Question: How can I convert the hydrochloride salt to the free amine to improve solubility?

    Answer: Converting the hydrochloride salt to the free amine is a standard procedure, particularly before reactions like peptide couplings.[1] This is achieved by neutralizing the hydrochloride with a suitable base. A detailed protocol is provided below.

    Experimental Protocol: Conversion of Hydrochloride Salt to Free Amine

    • Suspension: Suspend the (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride in your desired organic solvent (e.g., DCM, THF, or ethyl acetate).

    • Cooling: Cool the suspension to 0 °C using an ice bath. This is to control any potential exotherm from the neutralization.

    • Base Addition: Slowly add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.

    • Stirring: Stir the mixture at 0 °C for approximately 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.[1]

    • Usage: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step.[1]

    • Optional Filtration: Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration to yield a clear solution of the free amine.[1]

  • Question: Can heating or vigorous stirring improve the solubility of the hydrochloride salt directly?

    Answer: Yes, to a certain extent. Gentle warming and vigorous stirring can increase the rate of dissolution and the solubility of the compound.[1] However, for significant solubility in non-polar organic solvents, these methods are often insufficient, and the conversion to the free amine is a more reliable approach.[1]

Frequently Asked Questions (FAQs)

  • Question: Why is (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride poorly soluble in many organic solvents?

    Answer: As a hydrochloride salt of an amino acid, the compound is highly polar due to the presence of a charged ammonium group and a chloride counter-ion.[1] This high polarity makes it more compatible with polar solvents like water, methanol, and ethanol and less soluble in non-polar or weakly polar organic solvents.[1][2]

  • Question: In which solvents is (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride expected to be more soluble?

    Answer: Based on its chemical structure and the properties of similar compounds, it is expected to have better solubility in polar solvents.[1][2] A summary of expected solubility is provided in the table below.

  • Question: Are there any alternative methods to improve solubility without converting to the free amine?

    Answer: Yes, several other techniques can be employed to enhance solubility, although their effectiveness will depend on the specific solvent and experimental conditions. These methods include:

    • Particle Size Reduction: Decreasing the particle size, for instance through micronization, increases the surface area available for interaction with the solvent, which can improve the dissolution rate.[3]

    • Co-solvency: The use of a mixture of solvents can sometimes enhance solubility.[4] For example, adding a small amount of a polar solvent in which the compound is more soluble to the desired non-polar solvent might improve overall solubility.

    • Complexation: The formation of inclusion complexes, for example with cyclodextrins, can be used to increase the solubility of poorly soluble drugs.[4]

    • Salt Formation/Cocrystals: While the compound is already a salt, forming a different salt or a cocrystal with a suitable organic acid could potentially alter its solubility profile.[3][5]

  • Question: What are the potential stability issues when working with the free amine form?

    Answer: The free amine form of amino acid esters can be less stable than their hydrochloride salt counterparts. They may be susceptible to self-condensation, leading to the formation of diketopiperazines, upon storage.[1] Therefore, it is often recommended to prepare the free amine immediately before its intended use.[1]

Data Presentation

Table 1: Expected Qualitative Solubility of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe high polarity of these solvents and their ability to form hydrogen bonds effectively solvate the charged ammonium and carboxylate groups, as well as the chloride ion.[1][2]
Polar Aprotic DMF, DMSO, NMPModerate to HighThese solvents have high dielectric constants and are good at solvating cations, which can help dissolve the polar hydrochloride salt.[1]
Weakly Polar Dichloromethane (DCM), Chloroform, THFLowThese solvents are not polar enough to effectively overcome the lattice energy of the ionic hydrochloride salt.[1]
Non-Polar Hexane, Toluene, Diethyl EtherVery Low/InsolubleThe non-polar nature of these solvents does not favor interaction with the highly polar and ionic structure of the compound.[1]

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride in an organic solvent check_solvent Is the solvent polar (e.g., Water, MeOH, EtOH)? start->check_solvent polar_solvent Consider alternative polar solvents (e.g., DMF, DMSO) or increase temperature/stirring. check_solvent->polar_solvent Yes non_polar_solvent Is the solvent non-polar or weakly polar (e.g., DCM, THF)? check_solvent->non_polar_solvent No end_soluble End: Compound Solubilized polar_solvent->end_soluble convert_amine Primary Recommendation: Convert to Free Amine non_polar_solvent->convert_amine Yes alternative_methods Alternative Methods: - Increase Temperature/Stirring - Particle Size Reduction - Co-solvency non_polar_solvent->alternative_methods If conversion is not possible protocol Follow Protocol: 1. Suspend in solvent 2. Cool to 0°C 3. Add base (TEA/DIPEA) 4. Stir for 15-30 min convert_amine->protocol protocol->end_soluble alternative_methods->end_soluble

Caption: Troubleshooting workflow for solubility issues.

Factors_Influencing_Solubility solubility (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride Solubility compound_props Compound Properties solubility->compound_props solvent_props Solvent Properties solubility->solvent_props external_factors External Factors solubility->external_factors chemical_modification Chemical Modification solubility->chemical_modification polarity High Polarity (Ionic Salt) compound_props->polarity crystal_lattice Crystal Lattice Energy compound_props->crystal_lattice solvent_polarity Polarity (Like dissolves like) solvent_props->solvent_polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding temperature Temperature external_factors->temperature stirring Stirring/Agitation external_factors->stirring particle_size Particle Size external_factors->particle_size free_amine Conversion to Free Amine (Reduces Polarity) chemical_modification->free_amine cocrystals Co-crystal Formation chemical_modification->cocrystals

References

preventing racemization during coupling of (1S,2R)-2-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the peptide coupling of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of N-protected (1S,2R)-2-aminocyclohexanecarboxylic acid?

A1: The primary cause of racemization during peptide bond formation is the activation of the carboxylic acid group.[1][2] For N-acyl protected amino acids, this activation can lead to the formation of a planar oxazolone (or azlactone) intermediate.[3][4] The formation of this planar structure results in the loss of stereochemical information at the alpha-carbon, allowing for reprotonation from either side and leading to a mixture of stereoisomers. A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, which also creates a planar enolate intermediate.[2] While standard urethane protecting groups like Fmoc and Boc are designed to suppress oxazolone formation, this pathway can still become significant under non-optimized conditions.[3][5]

RacemizationMechanism Start (1S,2R)-Amino Acid (N-Protected) Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated Activation Oxazolone Planar Oxazolone Intermediate (Loss of Stereochemistry) Activated->Oxazolone Intramolecular Cyclization Coupled_S Desired Dipeptide (S,R configuration retained) Activated->Coupled_S Direct Aminolysis (Desired Pathway) Coupled_R Racemized Dipeptide (R,R or S,S configuration) Oxazolone->Coupled_R Aminolysis Base Base Base->Activated CouplingReagent Coupling Reagent CouplingReagent->Activated Amine + Amino Component Amine->Coupled_S Amine->Coupled_R

Caption: Mechanism of racemization via oxazolone formation.
Q2: Which coupling reagents and additives are recommended to minimize racemization?

A2: The choice of coupling reagent and, critically, the use of an additive are paramount. Carbodiimide reagents like DIC (Diisopropylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) should always be used with a racemization-suppressing additive.[3][4][6] Additives form a more stable active ester intermediate, which is less prone to cyclizing into an oxazolone.[7][8] Modern oxime-based additives like OxymaPure are highly effective and are considered safer alternatives to potentially explosive benzotriazoles like HOBt and HOAt.[3][9][10] Uronium/aminium reagents (e.g., HATU, HBTU) are very efficient but must be used with a carefully chosen base.[3][11]

Data Presentation: Comparison of Coupling Systems

Coupling System (Reagent + Additive)Relative Racemization RiskKey Considerations
DIC / OxymaPure Very Low Excellent suppression of racemization; Oxyma is a non-explosive alternative to HOBt/HOAt.[3][10]
DIC / HOAt Very LowHighly effective at suppressing racemization, often considered the gold standard, but HOAt has explosive properties.[1][3]
DIC / HOBt LowThe classic combination and still effective, but generally less efficient at suppression than HOAt or Oxyma.[1][3][6] HOBt also has explosive hazards.[3]
HATU / DIPEA Low to ModerateVery fast and efficient coupling. Racemization risk is higher than with DIC/Oxyma and is dependent on base and temperature.[5][11]
DEPBT Very LowA phosphonium reagent noted for its remarkable resistance to racemization, especially with sensitive residues like histidine.[3]
DIC alone HighNot recommended. Leads to the formation of a highly reactive O-acylisourea intermediate prone to racemization.[4]
Q3: How does the choice of base affect the level of racemization?

A3: The base plays a dual role: it deprotonates the incoming amine's salt and can also directly abstract the alpha-proton of the activated acid, leading to racemization.[2] Therefore, the choice of base is critical.

  • Sterically Hindered Bases: N,N-Diisopropylethylamine (DIPEA) is commonly used and is preferable to triethylamine (TEA), as its greater steric bulk reduces the likelihood of alpha-proton abstraction.[1]

  • Weaker Bases: Weaker bases are generally better for minimizing racemization. N-Methylmorpholine (NMM) is a good choice.[1]

  • Optimal Choice: For couplings with a very high risk of racemization, the weaker and more sterically hindered base 2,4,6-collidine has been shown to produce the least amount of epimerization.[1][3]

Q4: What are the optimal solvent and temperature conditions for the coupling reaction?

A4: Both temperature and solvent polarity influence the rate of racemization.

  • Temperature: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization.[3][4] Performing the coupling at 0°C is strongly recommended, especially for sensitive couplings. While elevated temperatures (used in microwave synthesis) can speed up coupling, they can also dramatically increase racemization.[5][12]

  • Solvent: The solvent must be able to solvate the growing peptide chain, but less polar solvents can sometimes reduce racemization.[4] Dimethylformamide (DMF) is the most common solvent and generally provides a good balance of solvation and reactivity.[13] If racemization is a persistent issue and solubility permits, switching to a less polar solvent like Dichloromethane (DCM) can be beneficial.[3]

Q5: Are there specific protecting group strategies to consider for (1S,2R)-2-aminocyclohexanecarboxylic acid?

A5: Standard Nα-protecting groups like Fmoc and Boc are the first line of defense against racemization as their urethane structure disfavors oxazolone formation.[5] For (1S,2R)-2-aminocyclohexanecarboxylic acid, the conformational rigidity of the cyclohexane ring may either inhibit or promote the formation of the oxazolone intermediate compared to a more flexible linear amino acid. Therefore, adhering strictly to optimized coupling protocols is even more critical. There are no commonly used alternative protecting groups specifically for this amino acid to prevent racemization; success relies on controlling the coupling conditions.

Troubleshooting Guide

If you detect significant racemization (epimerization) in your product, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow Start High Racemization Detected CheckReagent 1. Review Coupling Reagent and Additive Start->CheckReagent ReagentOK Is it an optimal combo? (e.g., DIC/Oxyma) CheckReagent->ReagentOK FixReagent Action: Switch to a low-racemization reagent/additive system like DIC/Oxyma or DEPBT. ReagentOK->FixReagent No CheckTemp 2. Check Reaction Temperature ReagentOK->CheckTemp Yes FixReagent->CheckTemp TempOK Was it performed at 0°C? CheckTemp->TempOK FixTemp Action: Perform coupling at 0°C. Avoid elevated temperatures. TempOK->FixTemp No CheckBase 3. Evaluate Base TempOK->CheckBase Yes FixTemp->CheckBase BaseOK Are you using a weak or hindered base like NMM or DIPEA? CheckBase->BaseOK FixBase Action: Replace base with NMM. For extreme cases, use 2,4,6-collidine. BaseOK->FixBase No End Re-run and Analyze BaseOK->End Yes FixBase->End

Caption: Troubleshooting workflow for unexpected racemization.

Experimental Protocols

Protocol: Low-Racemization Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general coupling procedure for adding N-Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid to a resin-bound peptide, designed to minimize racemization.

Materials:

  • N-Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid (3 equiv.)

  • Peptide-resin with free N-terminal amine (1 equiv.)

  • Diisopropylcarbodiimide (DIC) (3 equiv.)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (3 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (if starting from an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel equipped for solid-phase synthesis

  • Ice bath

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[4]

  • Amino Acid Activation (Pre-activation):

    • Crucial Step: In a separate, dry glass vial, dissolve N-Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid (3 equiv.) and OxymaPure (3 equiv.) in anhydrous DMF.

    • Cool the vial in an ice bath to 0°C.

    • Add DIC (3 equiv.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at 0°C.[4] Do not pre-activate for extended periods, as this can lead to side reactions.

  • Coupling Reaction:

    • Drain the DMF from the washed resin in the reaction vessel.

    • Immediately add the pre-activated amino acid solution to the resin.

    • If the N-terminal amine of the resin is a hydrochloride or TFA salt, add 1 equivalent of a hindered base like DIPEA or NMM to neutralize it in situ.

    • Place the reaction vessel in an ice bath or ensure the reaction temperature is maintained at 0°C.

    • Agitate the mixture gently for 2-4 hours. Reaction time may be extended for difficult couplings, but the low temperature should be maintained.

  • Post-Coupling Washing:

    • Drain the reaction mixture from the resin.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and the diisopropylurea byproduct.

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If incomplete, a second coupling may be necessary.

  • Capping (Optional):

    • If the coupling is incomplete after a second attempt, cap any unreacted free amines using a mixture of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

References

Technical Support Center: Synthesis of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common side reactions encountered during the synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing 2-aminocyclohexanecarboxylic acid derivatives, and how does it affect my product?

The most prevalent side reaction is epimerization , which is the change in configuration at a stereocenter.[1] In this synthesis, epimerization can occur at the C1 carbon (alpha to the carboxyl group), leading to the formation of the undesired cis-diastereomer from the desired trans-isomer, or vice-versa. This results in a mixture of diastereomers that can be difficult to separate, ultimately lowering the yield and purity of the target (1S,2R) compound.[1][2]

Q2: My synthesis resulted in a mixture of cis and trans isomers. How can I favor the formation of the desired trans-(1S,2R) isomer?

You can often use the epimerization reaction to your advantage. The trans isomer is typically the thermodynamically more stable product. By treating a mixture of cis and trans isomers with a base, you can equilibrate the mixture to favor the trans form.[2][3] This process is often performed by heating the mixture in the presence of a base like potassium hydroxide (KOH) or sodium ethoxide (NaOEt).[2][4]

Q3: I am performing a reductive amination of a 2-oxocyclohexanecarboxylate. What are the potential side reactions?

In reductive amination, the primary reaction involves forming an imine between the ketone and an amine, followed by reduction.[5][6] Key side reactions to monitor include:

  • Reduction of the starting ketone: The reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) can sometimes directly reduce the ketone to a hydroxyl group before imine formation occurs.[7] Using a pH-sensitive reductant like NaBH₃CN at a mildly acidic pH (4-5) can minimize this, as it preferentially reduces the protonated iminium ion.[7]

  • Over-alkylation: If using ammonia or a primary amine, reaction with the aldehyde/ketone can potentially lead to secondary or tertiary amines if the newly formed amine reacts further.[6][7]

  • Aldol condensation: Under certain basic or acidic conditions, the ketone starting material could undergo self-condensation.[8]

Q4: How do I choose the right protecting groups for the amine and carboxylic acid functionalities?

Selecting an appropriate protecting group strategy is critical to prevent unwanted reactions.[9]

  • Orthogonal Strategy: Choose protecting groups that can be removed under different conditions.[10][11] For example, a Boc-protected amine (removed with acid, e.g., TFA) and a benzyl ester (removed by hydrogenolysis) are orthogonal. An Fmoc-protected amine (removed with base, e.g., piperidine) and a tert-butyl ester (removed with acid) is another common orthogonal pair.[11][12]

  • Stability: Ensure the protecting groups are stable to the reaction conditions of intermediate steps. For instance, if your synthesis involves a base-catalyzed epimerization step, you must use base-stable protecting groups.

  • Steric Hindrance: Bulky protecting groups can sometimes hinder subsequent reactions at nearby centers, leading to incomplete coupling or low yields.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Undesired cis/trans Ratio (Low Diastereoselectivity) 1. Non-optimized reaction conditions (temperature, base, solvent). 2. Unintentional epimerization during a subsequent step (e.g., work-up, purification).1. Perform a base-catalyzed epimerization: Heat the product mixture with a suitable base (e.g., KOH, NaOEt) to equilibrate to the more stable trans isomer.[2][3] 2. Carefully control the pH and temperature during all steps. Avoid unnecessarily harsh basic or acidic conditions.
Low Overall Yield 1. Competing intermolecular reactions (dimerization, oligomerization).[14] 2. Aggregation of the peptide or intermediate, especially with hydrophobic sequences.[15] 3. Incomplete reaction at one or more steps.1. For cyclization or coupling steps, use high-dilution conditions (1-5 mM) to favor intramolecular reactions.[14] 2. Use chaotropic agents (e.g., LiCl) or switch to solvents like NMP or DMSO to disrupt aggregation.[15] 3. Use a more potent coupling reagent (e.g., HATU) or perform a double coupling for difficult steps.[13]
Incomplete Deprotection 1. The protecting group is too stable for the chosen deprotection conditions. 2. Scavengers were not used during cleavage, leading to side reactions with the product.[15]1. Increase reaction time, temperature, or use a stronger deprotection reagent. 2. When using acid (e.g., TFA) for cleavage, add scavengers like triisopropylsilane (TIS) and water to trap reactive cations.
Unidentified Byproducts 1. Side-chain reactions (e.g., aspartimide formation if the derivative is part of a peptide).[15] 2. Reaction with residual solvents or reagents. 3. Degradation of the product under purification conditions (e.g., on HPLC).1. For peptide synthesis, protect reactive side chains (e.g., Asp, Glu, Ser).[16] 2. Ensure all reagents are pure and solvents are anhydrous where required. 3. Modify HPLC conditions (e.g., use a different mobile phase additive or gradient).

Quantitative Data Summary

Table 1: Effect of Base and Temperature on Epimerization of Cyclohexanecarboxylic Acid Derivatives

This table summarizes how different reaction conditions can be used to control the diastereomeric ratio, typically driving the mixture towards the more stable trans isomer.

Starting Material (Isomer Ratio)BaseTemperature (°C)Final trans Purity (%)Reference(s)
4-isopropyl-cyclohexanecarboxylic acid (trans 27%, cis 73%)Potassium Hydroxide (KOH)180 - 19099.5[4]
2-methyl-cyclohexanecarboxylic acid (trans 7.6%, cis 92.4%)Potassium Hydroxide (KOH)180 - 19093.0[3]
Ethyl 2-aminocyclopentanecarboxylate (cis favored)Sodium Ethoxide (NaOEt)30 - 35trans becomes the major isomer[2]
4-isopropyl-cyclohexanecarboxylic acid methyl ester (trans:cis 25:75)Sodium Hydride (NaH)15085 (equilibrium mixture)[3]

Experimental Protocols

Protocol 1: Base-Catalyzed Epimerization to the trans-Isomer

This protocol is a general method for converting a mixture of cis/trans isomers to enrich the thermodynamically more stable trans isomer, based on literature procedures.[3][4]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the cis/trans mixture of the 2-aminocyclohexanecarboxylic acid derivative (1.0 eq).

  • Reagents: Add a suitable solvent (e.g., a high-boiling solvent like Shellsol 71 or ethanol) and potassium hydroxide (KOH, 2.0-2.2 eq).

  • Reaction: Heat the reaction mixture to 180-190 °C. If lower boiling solvents like ethanol are used with a base like sodium ethoxide, refluxing at a lower temperature (e.g., 30-80 °C) may be sufficient.[2]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the cis/trans ratio using HPLC or GC. The reaction is typically complete in 2-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the mixture with aqueous HCl (e.g., 2N HCl) to a pH of ~2-3.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product can be further purified by crystallization or chromatography.

Protocol 2: Reductive Amination of a Keto-Ester Precursor

This protocol describes a representative synthesis of a protected 2-aminocyclohexanecarboxylic acid ester via reductive amination.[2]

  • Imine Formation: Dissolve the 2-oxocyclohexanecarboxylate ester (1.0 eq) and a chiral amine (e.g., (R)-α-phenylethylamine, 1.1 eq) in a suitable solvent like methanol or dichloromethane under an inert atmosphere. The reaction can be stirred at room temperature for several hours or until imine formation is complete (monitored by TLC or NMR).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water or 1M HCl. Extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase. The crude product, which is a mixture of diastereomers, can then be carried forward to an epimerization step (Protocol 1) to enrich the desired trans isomer. The chiral auxiliary can be removed via hydrogenolysis (e.g., using H₂ and Pd/C).

Visualizations

// Nodes start [label="2-Oxocyclohexane-\ncarboxylate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; reductive_amination [label="Reductive Amination\n(+ Chiral Amine, Reductant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis_trans_mixture [label="Mixture of cis/trans\nProtected Amino Esters", fillcolor="#FBBC05", fontcolor="#202124"]; epimerization [label="Base-Catalyzed\nEpimerization (e.g., KOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_product [label="trans-(1S,2R) Isomer\n(Protected)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Final (1S,2R) Derivative\n(After Deprotection)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=2];

// Side Reaction Nodes ketone_reduction [label="Side Product:\nHydroxy-ester", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reductive_amination; reductive_amination -> cis_trans_mixture [label="Forms mixture"]; cis_trans_mixture -> epimerization [label="Purification Step"]; epimerization -> trans_product [label="Favors stable isomer"]; trans_product -> final_product [label="Deprotection"];

// Side Reaction Edges reductive_amination -> ketone_reduction [style=dashed, color="#EA4335", label="Side Reaction:\nKetone Reduction"]; cis_trans_mixture -> trans_product [style=dashed, color="#5F6368", label="Direct crystallization\n(if lucky)"]; } dot Caption: A common synthetic route via reductive amination.

// Nodes problem [label="Problem:\nProduct is a mixture of\ncis and trans isomers.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

cause_check [label="Is the trans isomer the\nthermodynamically favored product?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

solution_epimerize [label="Solution:\nPerform Base-Catalyzed Epimerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol [label="See Protocol 1.\nHeat mixture with base (e.g., KOH)\nto equilibrate.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

solution_revisit [label="Solution:\nRe-evaluate Synthetic Route", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protocol_revisit [label="Consider alternative diastereoselective\nmethods or different chiral auxiliaries.", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

outcome [label="Result:\nEnriched trans-(1S,2R) Isomer", fillcolor="#FFFFFF", fontcolor="#34A853", color="#34A853", penwidth=2, shape=ellipse];

// Edges problem -> cause_check; cause_check -> solution_epimerize [label=" Yes (Usually)"]; cause_check -> solution_revisit [label=" No "];

solution_epimerize -> protocol; solution_revisit -> protocol_revisit;

protocol -> outcome; } dot Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Optimization of Coupling Conditions for Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the coupling of this sterically hindered cyclic beta-amino acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your peptide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid in a question-and-answer format.

Issue: Incomplete or Failed Coupling Reaction

Q1: My Kaiser test is positive (blue/purple beads) after the coupling step. What does this indicate and what are the immediate steps?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1] This is a common challenge with sterically hindered amino acids like Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid due to the bulky nature of the cyclohexane ring.

Immediate Actions:

  • Double Coupling: The most direct approach is to perform a second coupling reaction (double coupling) with a fresh solution of activated Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid.[1] This provides a second opportunity for the reaction to go to completion.

  • Capping: If the Kaiser test remains positive after double coupling, it is advisable to cap the unreacted amines. This is typically done by acetylation with acetic anhydride to prevent the formation of deletion sequences in the final peptide.[2]

Q2: I've tried double coupling, but the reaction is still incomplete. What other factors should I consider?

If double coupling is unsuccessful, several other parameters can be optimized:

  • Coupling Reagent: Standard coupling reagents may not be sufficiently potent. Consider switching to a more powerful uronium or phosphonium salt-based reagent like HATU, HCTU, or PyBOP, which are known to be more effective for sterically demanding couplings.[3]

  • Reaction Time: Extend the coupling reaction time. For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours or even overnight can significantly improve yields.[3]

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted peptide synthesis is particularly effective for this purpose.[3]

  • Solvent: If you are using DMF, consider switching to N-methyl-2-pyrrolidone (NMP), which has better resin-swelling properties and can help disrupt peptide aggregation that may hinder the reaction.

Issue: Low Purity of the Final Peptide

Q3: My final peptide product shows low purity with significant deletion sequences. How can I prevent this?

The presence of deletion sequences is a direct consequence of incomplete coupling at one or more steps in the synthesis.[2] To mitigate this:

  • Monitor Every Coupling Step: Perform a Kaiser test after each coupling of a sterically hindered residue to ensure the reaction has gone to completion before proceeding to the next step.

  • Implement Capping: If a coupling is found to be incomplete and cannot be driven to completion by double coupling, always cap the unreacted amines to terminate those chains and simplify the final purification.[2]

  • Optimize Reagent Equivalents: Increasing the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents) can help drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid considered a "difficult" amino acid to couple?

The primary reason is steric hindrance. The rigid and bulky cyclohexyl ring structure adjacent to the reacting carboxyl group physically obstructs the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the reaction kinetics.[1]

Q2: What are the best coupling reagents for Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid?

For sterically hindered amino acids, high-activity uronium or phosphonium salt-based reagents are highly recommended.[3] Reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimide reagents like DIC, even with additives like HOBt or Oxyma.[3]

Q3: How can I monitor the coupling reaction in real-time?

The most common method for monitoring coupling completion is the qualitative Kaiser test, which detects free primary amines.[1] A negative result (yellow/colorless beads) indicates a complete reaction. For more quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences.[1]

Q4: Is it necessary to perform a double coupling for every amino acid?

No, double coupling is generally recommended only for sterically hindered residues like Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid or when a monitoring test like the Kaiser test indicates an incomplete reaction.[4]

Q5: What is the purpose of "capping" and when should I use it?

Capping is a process that permanently blocks unreacted amino groups, usually by acetylation.[2] It should be used when a coupling reaction is incomplete, and further attempts like double coupling have failed. This prevents the formation of peptides with missing amino acids (deletion sequences), which simplifies the purification of the desired product.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityTypical Coupling TimeNotes
DIC/HOBt CarbodiimideModerate2 - 4 hoursCost-effective, but may be inefficient for highly hindered couplings.[5]
HBTU Uronium/Aminium SaltHigh1 - 2 hoursWidely used and efficient, but less reactive than HATU.[2]
PyBOP Phosphonium SaltHigh1 - 2 hoursEffective for sterically demanding couplings with a lower risk of guanidinylation compared to some uronium salts.[6]
HCTU Uronium/Aminium SaltVery High45 - 60 minutesOften more cost-effective than HATU with similar high reactivity.[2]
HATU Uronium/Aminium SaltVery High45 - 60 minutesConsidered one of the most efficient reagents for difficult couplings due to the formation of highly reactive OAt esters.[3]
COMU Uronium/Aminium SaltVery High1 hourComparable or superior in reactivity to HATU with an improved safety profile.[3]

Note: The performance of coupling reagents can be sequence-dependent. The information in this table is a general guide.

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for the coupling of Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid.

  • Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

Protocol 2: Double Coupling Procedure

This protocol should be implemented if the Kaiser test after the initial coupling is positive.

  • Initial Coupling: Follow Protocol 1 for the first coupling.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid as described in Protocol 1 and add it to the resin.

  • Reaction and Monitoring: Allow the second coupling to proceed for 1-2 hours and then perform another Kaiser test.

  • Final Washing: Once the reaction is complete, wash the resin as described in Protocol 1.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to terminate unreacted peptide chains.

  • Resin Washing: After a failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Capping Solution Preparation: Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the Fmoc deprotection of the next amino acid.

Protocol 4: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines on the resin.[3]

  • Sample Preparation: Collect a small sample of resin beads (approx. 10-15 beads) and place them in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Mandatory Visualization

experimental_workflow start Start: Resin with free N-terminal amine coupling Initial Coupling (e.g., with HATU) start->coupling kaiser1 Kaiser Test coupling->kaiser1 wash1 Wash Resin (DMF, DCM) kaiser1->wash1 Negative double_coupling Double Coupling kaiser1->double_coupling Positive deprotection Fmoc Deprotection (Next Cycle) wash1->deprotection end Proceed to next amino acid coupling deprotection->end kaiser2 Kaiser Test double_coupling->kaiser2 kaiser2->wash1 Negative capping Capping (Acetic Anhydride) kaiser2->capping Positive wash2 Wash Resin capping->wash2 wash2->deprotection

Caption: Troubleshooting workflow for incomplete coupling reactions.

signaling_pathway cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Highly Reactive Active Ester Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Resin_Amine Resin-Bound Free Amine Active_Ester->Resin_Amine Nucleophilic Attack Peptide_Bond Peptide Bond Formation Resin_Amine->Peptide_Bond

Caption: General mechanism of amide bond formation in SPPS.

References

Technical Support Center: Crystallization of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride?

A1: For amine hydrochlorides like (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, polar solvents are generally suitable. A common and effective approach is to use a single solvent such as ethanol, methanol, or isopropanol, or a mixed solvent system. An ethanol/water or ethanol/acetone mixture is often a good starting point. The ideal solvent or solvent mixture will dissolve the compound when hot but have low solubility when cold, maximizing crystal yield.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent system. To resolve this, you can try the following:

  • Increase the solvent volume: Add more of the primary solvent to decrease the supersaturation level.

  • Lower the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Change the solvent system: A different solvent or a change in the ratio of a mixed solvent system can prevent oiling out.

  • Scratch the inside of the flask: This can provide a surface for nucleation to begin.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If crystallization does not initiate spontaneously, you can try to induce it using these methods:

  • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and induce precipitation.

  • Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can result from several factors. Consider these points for improvement:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using too much will result in a significant portion of your compound remaining in the mother liquor upon cooling.

  • Ensure complete dissolution: Make sure all of the solid has dissolved in the hot solvent before cooling. Any undissolved material will not recrystallize and will be lost.

  • Cool the solution sufficiently: Allow the solution to cool to room temperature slowly, and then cool it further in an ice bath to maximize the amount of precipitate.

  • Check the purity of your starting material: Impurities can sometimes inhibit crystallization or lead to lower yields.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates as an oil Solution is too supersaturated at a high temperature.Add more of the primary solvent to reduce saturation. Allow the solution to cool more slowly. Consider a different solvent system.
No crystal formation upon cooling Solution is not sufficiently supersaturated. Nucleation has not occurred.Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath.
Crystals are colored or appear impure Presence of colored impurities. Impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure the cooling process is slow to allow for selective crystallization.
Very fine, powder-like crystals Crystallization occurred too rapidly.Re-dissolve the solid in hot solvent and allow it to cool more slowly. Consider using a solvent system where the solubility difference between hot and cold is less dramatic.
Low recovery of crystals Too much solvent was used. The solution was not cooled sufficiently. The compound is highly soluble in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Choose a solvent in which the compound has lower solubility at cold temperatures.

Quantitative Data

Solvent Solubility at 25°C (Estimated) Solubility at Boiling Point (Estimated) Suitability for Crystallization
WaterHighVery HighPoor as a single solvent, but can be a good co-solvent (anti-solvent).
EthanolModerateHighGood potential as a primary solvent.
MethanolHighVery HighMay be too good of a solvent, leading to low recovery.
IsopropanolLow to ModerateModerate to HighGood potential as a primary solvent.
AcetoneVery LowLowGood potential as an anti-solvent.
Ethyl AcetateVery LowLowGood potential as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the compound well at high temperatures but poorly at low temperatures (e.g., ethanol or isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when the compound is either too soluble or not soluble enough in a single solvent. A common pair is a "good" solvent in which the compound is soluble (e.g., ethanol) and a "bad" or "anti-solvent" in which it is insoluble (e.g., water or acetone).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a cold mixture of the two solvents for washing.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oil_out Does it oil out? cool->oil_out crystals_form Do crystals form? collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form crystals_form->no_crystals No oil_out->crystals_form No oiling Oiling Out Occurs oil_out->oiling Yes induce_crystallization Induce Crystallization (scratch, seed, concentrate) induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling Out (add solvent, slower cooling) troubleshoot_oiling->dissolve no_crystals->induce_crystallization oiling->troubleshoot_oiling

Caption: A workflow diagram for troubleshooting common crystallization issues.

SolventPolarityEffect cluster_solvent Solvent Polarity cluster_solubility Solubility of Amine Hydrochloride high_polarity High Polarity (e.g., Water, Methanol) high_sol High Solubility high_polarity->high_sol Generally leads to medium_polarity Medium Polarity (e.g., Ethanol, Isopropanol) moderate_sol Moderate Solubility medium_polarity->moderate_sol Generally leads to low_polarity Low Polarity (e.g., Acetone, Ethyl Acetate) low_sol Low Solubility low_polarity->low_sol Generally leads to

Caption: The relationship between solvent polarity and the solubility of amine hydrochlorides.

Technical Support Center: Scaling Up the Synthesis of (1S,2R)-2-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Issue 1: Low Diastereoselectivity in the Initial Reduction Step

  • Question: During the reduction of a protected 2-aminocyclohex-x-enecarboxylic acid precursor, I am observing a low ratio of the desired cis isomer to the undesired trans isomer. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity is a common challenge when establishing the relative stereochemistry of the amino and carboxylic acid groups. Several factors can influence the outcome of the reduction:

    • Catalyst Selection: The choice of catalyst is critical. For the hydrogenation of a cyclic precursor, catalysts such as Rhodium on carbon or Ruthenium may offer different selectivity compared to Palladium on carbon. It is advisable to screen a variety of catalysts.

    • Solvent Effects: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, methanol).

    • Reaction Temperature and Pressure: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state leading to the thermodynamically more stable product. Varying the hydrogen pressure can also impact the selectivity.

    • Protecting Groups: The nature of the protecting groups on the amine and carboxylic acid functionalities can sterically direct the approach of hydrogen to the double bond. Bulky protecting groups may favor the formation of one diastereomer over the other.

    Experimental Protocol: Catalyst and Solvent Screening for Diastereoselective Reduction

    • Setup: Prepare a series of parallel small-scale reactions (e.g., 100 mg of substrate) in pressure-rated vials.

    • Substrate: Add the protected 2-aminocyclohex-x-enecarboxylic acid precursor to each vial.

    • Catalyst: Add a different catalyst (e.g., 5% Pd/C, 5% Rh/C, 5% Ru/C) to each set of vials (typically 5-10 mol% loading).

    • Solvent: To each vial within a catalyst set, add a different solvent (e.g., methanol, ethanol, ethyl acetate, THF, toluene).

    • Reaction: Purge the vials with hydrogen and pressurize to the desired level (e.g., 1-10 bar). Stir the reactions at a controlled temperature (e.g., room temperature, 40°C) for a set period (e.g., 12-24 hours).

    • Analysis: After the reaction, filter the catalyst and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

    Table 1: Example Data from Catalyst and Solvent Screening

CatalystSolventDiastereomeric Ratio (cis:trans)
5% Pd/CMethanol2:1
5% Pd/CEthyl Acetate1.5:1
5% Rh/CMethanol4:1
5% Rh/CEthyl Acetate3:1
5% Ru/CMethanol1:1.2

Issue 2: Difficulty in Separating Diastereomers

  • Question: I have a mixture of cis-(1S,2R) and trans-(1S,2S) isomers and am struggling to separate them on a large scale. What are effective methods for diastereomer separation?

  • Answer: Separating diastereomers is often more feasible than resolving enantiomers. The following techniques can be employed at scale:

    • Fractional Crystallization: This is a common and cost-effective method for separating diastereomers. The success of this technique relies on the differential solubility of the diastereomers in a particular solvent system. A systematic screening of solvents is necessary to find conditions where one diastereomer crystallizes out while the other remains in the mother liquor.

    • Chromatography: While potentially expensive at a very large scale, column chromatography using silica gel or other stationary phases can be effective for separating diastereomers. Optimization of the mobile phase is key to achieving good separation.

    • Selective Derivatization: It may be possible to selectively react one diastereomer with a reagent, allowing for easy separation of the derivatized and underivatized compounds. The derivative can then be converted back to the original compound in a subsequent step.

Issue 3: Inefficient Chiral Resolution

  • Question: The chiral resolution of my racemic cis-2-aminocyclohexanecarboxylic acid using a chiral resolving agent is giving low yields and/or low enantiomeric excess (e.e.). How can I optimize this step?

  • Answer: Chiral resolution through diastereomeric salt formation is a powerful technique but often requires careful optimization.

    • Choice of Resolving Agent: The selection of the resolving agent is crucial. For an amino acid, chiral acids (e.g., tartaric acid derivatives, mandelic acid) or chiral bases (e.g., (R)- or (S)-α-methylbenzylamine) can be used. It is important to screen a variety of resolving agents.

    • Solvent Selection: The solvent plays a critical role in the crystallization of the diastereomeric salt. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate can impact both the yield and the enantiomeric purity of the resolved product. While a 0.5 equivalent of the resolving agent is often used to precipitate one enantiomer, this may need to be adjusted.

    • Temperature Profile: The cooling rate during crystallization can affect the purity of the diastereomeric salt crystals. Slow, controlled cooling is generally preferred.

    Experimental Protocol: Optimization of Chiral Resolution

    • Resolving Agent and Solvent Screening: In small-scale trials, dissolve the racemic cis-2-aminocyclohexanecarboxylic acid and a resolving agent in various solvents. Observe for spontaneous precipitation or induce crystallization by cooling.

    • Stoichiometry Optimization: Once a promising resolving agent and solvent are identified, perform a series of experiments varying the molar equivalents of the resolving agent (e.g., 0.5, 0.6, 0.8, 1.0 eq).

    • Analysis: Isolate the crystallized salt by filtration. Liberate the free amino acid by treatment with acid or base and determine the enantiomeric excess using chiral HPLC or by preparing a chiral derivative for NMR analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for preparing the racemic cis-2-aminocyclohexanecarboxylic acid precursor?

    • A1: A common starting point is the Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexene ring with the desired functionalities or their precursors. Another approach involves the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid), which typically yields a mixture of cis and trans isomers that require separation.

  • Q2: How can I monitor the progress of the reactions effectively during scale-up?

    • A2: For monitoring reaction completion and side product formation, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools. For stereochemical analysis, ¹H NMR can often distinguish between diastereomers, while chiral HPLC is essential for determining enantiomeric excess.

  • Q3: What are the key safety considerations when scaling up this synthesis?

    • A3: Catalytic hydrogenations at scale require specialized equipment to handle flammable hydrogen gas under pressure. Reactions involving strong acids or bases should be performed with appropriate personal protective equipment and in well-ventilated areas. A thorough process safety review should be conducted before any large-scale synthesis.

  • Q4: Are there any common side reactions to be aware of?

    • A4: During the hydrogenation of aromatic precursors, incomplete reduction can lead to the presence of partially saturated intermediates. In derivatization or protection steps, over- or under-reaction can occur. Epimerization at the carbon alpha to the carboxylic acid is a potential side reaction under basic conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Analysis cluster_waste Byproduct Stream start Racemic cis-2-Aminocyclohexanecarboxylic Acid resolution Chiral Resolution with Resolving Agent start->resolution diastereomeric_salt Diastereomeric Salt Formation resolution->diastereomeric_salt filtration Filtration to Isolate Less Soluble Salt diastereomeric_salt->filtration liberation Liberation of Chiral Amino Acid filtration->liberation mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor crystallization Final Crystallization liberation->crystallization product (1S,2R)-2-aminocyclohexanecarboxylic acid crystallization->product analysis Chiral HPLC for e.e. determination product->analysis recovery Recovery of Resolving Agent and other Enantiomer mother_liquor->recovery

Caption: Experimental workflow for the chiral resolution of cis-2-aminocyclohexanecarboxylic acid.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions loss_on_workup Loss during Workup/Isolation? start->loss_on_workup diastereomeric_impurity Diastereomeric Impurity? start->diastereomeric_impurity enantiomeric_impurity Enantiomeric Impurity? start->enantiomeric_impurity other_impurity Other Chemical Impurities? start->other_impurity node_a Optimize reaction time, temperature, or catalyst loading incomplete_reaction->node_a node_b Modify reaction conditions (e.g., lower temperature) or change protecting groups side_reactions->node_b node_c Optimize extraction and crystallization solvents and procedures loss_on_workup->node_c node_d Improve diastereoselective step or optimize separation (crystallization/chromatography) diastereomeric_impurity->node_d node_e Optimize chiral resolution (resolving agent, solvent, temperature) enantiomeric_impurity->node_e node_f Improve purification of starting materials and intermediates; optimize final crystallization other_impurity->node_f

Caption: Troubleshooting logic for addressing low yield or purity issues.

Technical Support Center: Characterization of (1S,2R)-2-Aminocyclohexanecarboxylic Acid Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of (1S,2R)-2-aminocyclohexanecarboxylic acid oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing (1S,2R)-2-aminocyclohexanecarboxylic acid oligomers?

A1: The main challenges include:

  • Polymorphism: These oligomers can exist in different conformational states, both in solution and in the solid state.[1][2][3] This can lead to difficulties in obtaining consistent analytical data and well-defined structures.

  • Aggregation: Like other peptide-based structures, these oligomers have a tendency to self-assemble and aggregate, which can complicate analysis and purification.[4][5] The formation of various oligomeric species (dimers, trimers, tetramers, etc.) can result in a heterogeneous mixture that is difficult to characterize.[6][7]

  • Solubility: Solubility can be a significant issue, particularly for higher-order oligomers, which may require specific solvent systems for analysis.[8]

  • Purification: The separation of oligomers of different lengths and the removal of impurities can be challenging due to their similar chemical properties.[8][9]

  • Structural Elucidation: Determining the precise three-dimensional structure requires a combination of sophisticated analytical techniques, as no single method can provide a complete picture.

Q2: Which analytical techniques are most suitable for characterizing these oligomers?

A2: A multi-pronged approach is typically necessary. Key techniques include:

  • Mass Spectrometry (MS): Techniques like MALDI-MS and ESI-MS are crucial for determining the molecular weight of the oligomers and identifying the distribution of different oligomeric species.[6][10] Ion mobility mass spectrometry can also provide information about the oligomers' shape and conformation.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments are invaluable for determining the solution-state conformation and secondary structure of the oligomers.[12]

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful tool for analyzing the secondary structure of these oligomers in solution, particularly for identifying helical conformations.[8][13][14]

  • X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides atomic-level detail of the solid-state structure, including bond lengths, angles, and hydrogen-bonding patterns that define secondary structures like helices.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase and mixed-mode chromatography, is essential for the purification and analysis of the purity of the oligomer samples.[15][16]

Q3: What is the significance of the (1S,2R) stereochemistry?

A3: The specific stereochemistry of the monomer unit, in this case, (1S,2R)-2-aminocyclohexanecarboxylic acid, plays a crucial role in predisposing the oligomers to adopt specific, well-defined secondary structures, such as helices.[8][12][13] This conformational preference is a key feature of "foldamers," which are unnatural oligomers with predictable folding propensities.

Troubleshooting Guides

Problem 1: Broad or multiple peaks in Mass Spectrometry analysis.
Potential Cause Suggested Solution
Presence of multiple oligomeric species (e.g., dimers, trimers, tetramers). This is common. Use the mass spectrum to identify the mass of each species and determine the oligomer distribution. Consider using size-exclusion chromatography (SEC) prior to MS for separation.
Aggregation of oligomers. Optimize MS parameters to minimize in-source aggregation. Dilute the sample. Use detergents like SDS in low concentrations to stabilize certain oligomeric forms, though this can also induce oligomerization or decompose larger aggregates.[17]
Salt adduction (e.g., Na+, K+). Ensure thorough desalting of the sample before analysis. The use of an automated online desalting step in a 2D-LC/MS workflow can be beneficial.[18]
Sample degradation. Prepare fresh samples and analyze them promptly. Check for potential degradation pathways under the experimental conditions.
Problem 2: Inconsistent or weak signal in Circular Dichroism (CD) spectroscopy.
Potential Cause Suggested Solution
Low sample concentration. Increase the concentration of the oligomer. Ensure the solvent is transparent in the far-UV region.
Oligomer aggregation. Aggregation can cause light scattering, leading to artifacts in the CD spectrum. Filter the sample through a 0.22 µm filter. Perform concentration-dependent CD measurements to check for aggregation.
Solvent interference. Use a solvent in which the oligomer is soluble and that does not have a strong absorbance in the far-UV region (e.g., methanol, acetonitrile).[8]
Lack of a defined secondary structure. The oligomer may be conformationally flexible under the experimental conditions. Try different solvents or temperatures to promote the adoption of a stable secondary structure.
Problem 3: Difficulty in obtaining crystals for X-ray crystallography.
Potential Cause Suggested Solution
Sample impurity. Ensure the sample is of the highest possible purity (>99%). Use techniques like HPLC for final purification.
Polymorphism. The oligomer may crystallize in multiple forms, leading to poor quality crystals. Screen a wide range of crystallization conditions (e.g., different solvents, precipitants, temperatures, and pH).
High conformational flexibility. The oligomer may be too flexible to form a well-ordered crystal lattice. Consider modifying the oligomer design to introduce conformational constraints.
Solubility issues. Finding a suitable solvent system for crystallization can be challenging. A combination of solvents is often required.[8]

Experimental Protocols

Key Experiment: Oligomer Synthesis by Fragment Coupling

This protocol describes a general method for synthesizing oligomers of (1S,2R)-2-aminocyclohexanecarboxylic acid by coupling smaller fragments.

Materials:

  • N-protected and C-protected (1S,2R)-2-aminocyclohexanecarboxylic acid monomers and smaller oligomer fragments.

  • Coupling agents: (N,N-dimethylamino)propyl-3-ethylcarbodiimide hydrochloride (EDCI·HCl).

  • Catalyst: 4-(N,N-dimethylamino)pyridine (DMAP).

  • Solvents: Dichloromethane (DCM), Chloroform, Methanol.

  • 1 N HCl solution.

  • Silica gel for column chromatography.

Procedure:

  • Dissolve the N-protected oligomer fragment (with a free carboxylic acid) and the C-protected oligomer fragment (with a free amine) in DCM.

  • Add EDCI·HCl (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the crude product with 1 N HCl to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude oligomer by silica gel column chromatography. The choice of eluent will depend on the oligomer's polarity; a mixture of chloroform and methanol is often effective. For higher-order oligomers, silicic acid may be a more suitable stationary phase.[8]

  • Characterize the purified oligomer by mass spectrometry and NMR.

Data Presentation

Table 1: Summary of Analytical Techniques for Oligomer Characterization

Technique Information Obtained Common Issues
MALDI-MS Molecular weight, oligomer distributionAggregation, salt adduction
ESI-MS Molecular weight, charge state distributionIn-source fragmentation
2D NMR Solution-state conformation, secondary structurePeak overlap, low sensitivity for large oligomers
CD Spectroscopy Secondary structure (e.g., helices, sheets)Aggregation artifacts, solvent interference
X-ray Crystallography Solid-state atomic structureDifficulty in obtaining suitable crystals
RP-HPLC Purity, separation of oligomersPoor resolution of similar-sized oligomers

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Oligomer Synthesis (Fragment Coupling) purification Purification (HPLC/Column Chromatography) synthesis->purification ms Mass Spectrometry (MALDI/ESI) purification->ms Purity & MW nmr 2D NMR purification->nmr Solution Structure cd Circular Dichroism purification->cd Secondary Structure xray X-ray Crystallography purification->xray Solid-State Structure ms->nmr nmr->cd cd->xray troubleshooting_logic cluster_ms Mass Spectrometry Issues cluster_cd CD Spectroscopy Issues start Inconsistent Analytical Data ms_broad Broad/Multiple Peaks start->ms_broad cd_weak Weak/Inconsistent Signal start->cd_weak ms_cause1 Multiple Oligomers? ms_broad->ms_cause1 ms_cause2 Aggregation? ms_broad->ms_cause2 ms_sol1 Use SEC-MS ms_cause1->ms_sol1 Yes ms_sol2 Optimize MS Conditions/ Dilute Sample ms_cause2->ms_sol2 Yes cd_cause1 Aggregation? cd_weak->cd_cause1 cd_cause2 Solvent Interference? cd_weak->cd_cause2 cd_sol1 Filter Sample/ Concentration Study cd_cause1->cd_sol1 Yes cd_sol2 Change Solvent cd_cause2->cd_sol2 Yes

References

Validation & Comparative

analytical methods for determining enantiomeric purity of (1S,2R)-2-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable aspect of the development and quality control of chiral molecules in the pharmaceutical industry is the accurate determination of enantiomeric purity. For (1S,2R)-2-aminocyclohexanecarboxylic acid, a cyclic beta-amino acid, several analytical techniques can be employed to quantify its enantiomeric excess. This guide provides a comparative overview of three prominent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each method's performance is evaluated, and detailed experimental protocols are provided to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their needs.

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of (1S,2R)-2-aminocyclohexanecarboxylic acid depends on factors such as the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key characteristics and typical performance of each method.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent (CDA).[1]Separation of volatile and thermally stable enantiomeric derivatives on a chiral capillary column.[2]Differential migration of enantiomers in a capillary under the influence of an electric field, facilitated by a chiral selector in the background electrolyte.[3][4]
Derivatization Not always required for direct methods with CSPs; mandatory for indirect methods with CDAs.[1][5]Mandatory to ensure volatility and thermal stability.[6]Generally not required, but can be used to enhance separation or detection.
Typical Stationary Phase / Chiral Selector Direct: Macrocyclic glycopeptides (e.g., Teicoplanin-based), Polysaccharide-based (e.g., cellulose or amylose derivatives).[1][7] Indirect: Standard achiral C18 column.[5]Chiral capillary columns (e.g., Chirasil-L-Val).[2]Chiral selectors added to the background electrolyte, most commonly cyclodextrins and their derivatives.[3]
Typical Mobile Phase / Background Electrolyte Normal Phase: Hexane/2-propanol + acidic modifier.[7] Reversed Phase: Acetonitrile/water or Methanol/water + acidic/basic modifier.[1]Carrier gas (e.g., Helium, Hydrogen).[2]Aqueous buffer (e.g., phosphate, borate) containing a chiral selector (e.g., cyclodextrin).
Detection UV-Vis, Refractive Index (RI), Circular Dichroism (CD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).UV-Vis, Diode Array Detector (DAD), Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).
Resolution (Rs) Typically > 1.5 for baseline separation.[8]Generally provides high resolution (> 2.0).High theoretical plate counts often lead to excellent resolution.
Analysis Time 10 - 40 minutes per sample.15 - 50 minutes per sample.5 - 30 minutes per sample.[4]
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Method-dependent; can be in the low µg/mL to ng/mL range.High sensitivity, often in the pg to fg range on-column.Excellent for small sample volumes, with LODs in the low µg/mL to ng/mL range.
Advantages Wide applicability, well-established, direct and indirect methods available.High sensitivity and selectivity (with MS), high resolution.High efficiency, fast analysis, low sample and reagent consumption.[4]
Disadvantages Can consume significant amounts of organic solvents, CSPs can be expensive.Derivatization is essential and can be complex, analyte must be thermally stable.Sensitivity can be limited by the small injection volume, reproducibility can be challenging.

Experimental Protocols

The following protocols are generalized methodologies for the analysis of cyclic beta-amino acids and can be adapted for (1S,2R)-2-aminocyclohexanecarboxylic acid. Optimization of these methods for the specific analyte is recommended.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This protocol describes the direct separation of enantiomers using a chiral stationary phase.

a. Sample Preparation:

  • Accurately weigh and dissolve the (1S,2R)-2-aminocyclohexanecarboxylic acid sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

b. HPLC Conditions:

  • Column: Chiral stationary phase column, for example, a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[1]

  • Mobile Phase: A mixture of methanol, water, and an acidic modifier (e.g., 0.1% formic acid). A typical starting condition could be 80:20 (v/v) methanol:water with 0.1% formic acid.[1] The organic modifier concentration may need to be optimized to achieve the best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV at 210 nm.

c. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100

Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This protocol involves a two-step derivatization prior to GC-MS analysis.

a. Derivatization:

  • Esterification: Place approximately 1 mg of the amino acid sample in a reaction vial. Add 1 mL of 3 N methanolic HCl. Cap the vial tightly and heat at 100 °C for 30 minutes. After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60 °C for 20 minutes. After cooling, evaporate the solvent and excess reagent under nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b. GC-MS Conditions:

  • GC Column: A chiral capillary column, such as Chirasil-L-Val.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic fragment ions can be used to enhance sensitivity.

c. Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two separated diastereomeric derivatives in the chromatogram.

Capillary Electrophoresis (CE)

This protocol outlines the enantioseparation using a cyclodextrin as a chiral selector.

a. Sample and Electrolyte Preparation:

  • Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer at pH 2.5. Add a chiral selector, for example, 20 mM of a sulfated β-cyclodextrin, to the buffer. Filter the BGE through a 0.22 µm filter.

  • Sample Solution: Dissolve the (1S,2R)-2-aminocyclohexanecarboxylic acid sample in water or the BGE to a concentration of 0.1 - 0.5 mg/mL.

b. CE Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 40 cm.

  • Capillary Conditioning: At the beginning of each day, rinse the capillary with 1 M NaOH, followed by deionized water, and then the BGE.

  • Pre-injection Rinsing: Before each injection, rinse the capillary with the BGE for 2 minutes.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Separation Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Detection: UV detection at 200 nm.

c. Data Analysis: Determine the enantiomeric excess from the corrected peak areas of the two enantiomers. Peak area correction may be necessary to account for differences in migration times.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for determining the enantiomeric purity of a chiral compound.

G General Workflow for Enantiomeric Purity Determination cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing & Analysis Sample Chiral Analyte Sample ((1S,2R)-2-aminocyclohexanecarboxylic acid) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (If Required, e.g., for GC-MS) Dissolution->Derivatization Indirect Methods Filtration Filtration Dissolution->Filtration Derivatization->Filtration HPLC Chiral HPLC Filtration->HPLC GCMS Chiral GC-MS Filtration->GCMS CE Chiral CE Filtration->CE Chromatogram Obtain Chromatogram or Electropherogram HPLC->Chromatogram GCMS->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Report Final Report Calculation->Report

Caption: A generalized workflow for determining the enantiomeric purity of a chiral compound.

References

Chiral HPLC Analysis of 2-Aminocyclohexanecarboxylic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of stereoisomers of 2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid, is a critical analytical challenge in pharmaceutical development and chemical synthesis. This molecule possesses two chiral centers, resulting in four stereoisomers: the enantiomeric pair of the cis diastereomer ((1R,2S) and (1S,2R)) and the enantiomeric pair of the trans diastereomer ((1R,2R) and (1S,2S)). The distinct spatial arrangements of these isomers can lead to significant differences in their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the successful resolution of these isomers.

This guide provides a comparative overview of potential chiral HPLC methods for the complete separation of all four stereoisomers of 2-aminocyclohexanecarboxylic acid. The methodologies presented are based on established separation principles for structurally related cyclic amino acids, offering a robust starting point for method development and optimization.

Comparison of Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical factor in achieving enantiomeric and diastereomeric separation. Based on the literature for analogous compounds, two main classes of CSPs have demonstrated high efficacy for the resolution of cyclic amino acids: Cinchona alkaloid-based zwitterionic CSPs and macrocyclic glycopeptide-based CSPs .

Chiral Stationary Phase (CSP) ClassChiral Selector ExamplesPrinciple of SeparationAdvantagesPotential Disadvantages
Cinchona Alkaloid-Based Zwitterionic Quinine or Quinidine derivativesIon-exchange and hydrogen bonding interactions. The zwitterionic nature allows for strong interactions with the amino and carboxylic acid functional groups of the analyte.Excellent enantioselectivity for a wide range of amino acids, including cyclic β-amino acids. Often provides reversal of enantiomer elution order between quinine and quinidine-based columns, aiding in peak identification.Mobile phase conditions can be complex, often requiring a precise balance of organic modifiers, acids, and bases.
Macrocyclic Glycopeptide-Based Teicoplanin, VancomycinMultiple interaction mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic cavity.Broad applicability for various classes of molecules, including polar and ionizable compounds like amino acids. Robust and can be used in reversed-phase, normal-phase, and polar organic modes.May require optimization of mobile phase pH and buffer concentration to achieve optimal separation.

Experimental Protocols

The following are detailed, representative experimental protocols for the chiral HPLC analysis of 2-aminocyclohexanecarboxylic acid isomers, derived from successful separations of similar compounds.

Method 1: Cinchona Alkaloid-Based Zwitterionic CSP

This method is projected to be highly effective for the simultaneous separation of all four isomers.

  • Column: CHIRALPAK® ZWIX(+)™ or ZWIX(-)-based column (e.g., 250 x 4.6 mm, 3 µm)

  • Mobile Phase: A mixture of Methanol and Acetonitrile (e.g., 50:50 v/v) containing an acidic and a basic additive. A typical starting point would be 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve the sample of 2-aminocyclohexanecarboxylic acid isomers in the mobile phase at a concentration of 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP

This versatile method can be adapted for either simultaneous separation or a two-step approach involving initial diastereomer separation.

  • Column: Chirobiotic™ T or V column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • For simultaneous separation (Polar Ionic Mode): Acetonitrile/Methanol/Acetic Acid/Triethylamine (e.g., 90/10/0.3/0.2 v/v/v/v)

    • For diastereomer separation (Reversed-Phase): Water/Methanol with 0.1% formic acid (gradient or isocratic)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: 20 - 40 °C (temperature can significantly influence selectivity)

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and identification.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent at a concentration of 0.5-1.0 mg/mL.

Expected Performance Data (Hypothetical)

The following table summarizes the anticipated quantitative data for the separation of 2-aminocyclohexanecarboxylic acid isomers based on the proposed methods. These values are illustrative and will require experimental verification.

MethodIsomerExpected Retention Time (min)Resolution (Rs)Elution Order
Method 1 cis-(1R,2S)8.5-1
cis-(1S,2R)9.8> 1.52
trans-(1R,2R)12.1> 2.03
trans-(1S,2S)14.5> 1.84
Method 2 cis-isomers10.2 (unresolved enantiomers)-1
(Diastereomer)trans-isomers13.5 (unresolved enantiomers)> 3.02

Note: Subsequent enantiomeric separation of the collected diastereomeric peaks from Method 2 would require a separate chiral method, likely under polar ionic or normal phase conditions on the same or a different chiral column.

Experimental Workflow

The logical flow for the chiral HPLC analysis of 2-aminocyclohexanecarboxylic acid isomers is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis Sample Sample of 2-Aminocyclohexanecarboxylic Acid Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral HPLC Column (e.g., Cinchona Alkaloid or Macrocyclic Glycopeptide CSP) Inject->Column Elution Isocratic or Gradient Elution Column->Elution Detector UV or MS Detector Elution->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Isomers (Peak Integration) Chromatogram->Quantify

Chiral HPLC analysis workflow.

Logical Relationship of Isomers

The stereoisomeric relationship between the four isomers of 2-aminocyclohexanecarboxylic acid is illustrated in the following diagram.

G cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R Enantiomers trans_1R2R (1R,2R) cis_1R2S->trans_1R2R Diastereomers trans_1S2S (1S,2S) cis_1S2R->trans_1S2S Diastereomers trans_1R2R->trans_1S2S Enantiomers

Isomeric relationships.

Conclusion

The successful chiral separation of 2-aminocyclohexanecarboxylic acid isomers is achievable through careful selection of a suitable chiral stationary phase and optimization of mobile phase conditions. Both Cinchona alkaloid-based zwitterionic and macrocyclic glycopeptide-based CSPs offer promising avenues for achieving baseline resolution of all four stereoisomers. The experimental protocols and comparative data provided in this guide serve as a comprehensive starting point for researchers to develop and validate a robust and reliable HPLC method for the analysis of these critical chiral compounds. It is imperative to perform experimental verification to determine the optimal conditions for a specific application.

A Comparative Guide to the Biological Activity of (1S,2R) vs (1R,2S)-2-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the enantiomers (1S,2R) and (1R,2S) of 2-aminocyclohexanecarboxylic acid. While direct, publicly available experimental data comparing the biological activities of these specific parent enantiomers is limited, this guide synthesizes information from structurally related compounds to highlight the critical role of stereochemistry in determining pharmacological effects. The primary focus is on their potential interactions with neurotransmitter receptors, particularly GABA receptors, which are common targets for such structures.

Executive Summary

The spatial arrangement of functional groups in chiral molecules dictates their interaction with biological targets. For 2-aminocyclohexanecarboxylic acid, the cis enantiomers, (1S,2R) and (1R,2S), are expected to exhibit distinct biological profiles. Evidence from structurally similar compounds suggests that one enantiomer is likely to be significantly more potent or have a different mode of action than the other. This guide presents a case study on a derivative of 2-aminocyclohexanecarboxylic acid that demonstrates this stereoselectivity at a glutamate receptor, providing a strong rationale for the importance of evaluating each enantiomer independently in drug discovery programs.

Data Presentation: Stereoselective Activity of a 2-Aminocyclohexanecarboxylic Acid Derivative

Compound/EnantiomerTargetActivityPotency (EC50)
cis-(1R,2S)-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acidmGluR4Positive Allosteric ModulatorMore Potent Enantiomer
cis-(1S,2R)-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acidmGluR4Positive Allosteric ModulatorLess Potent Enantiomer
racemic transmGluR4Positive Allosteric ModulatorLower Potency

This data strongly suggests that the (1R,2S) configuration is preferred for potent activity at the mGluR4 receptor for this particular derivative series.[1] This highlights the critical importance of evaluating the biological activity of individual enantiomers, as the therapeutic potential may reside in only one of the stereoisomers.

Inferred Activity at GABA Receptors

Based on their structural similarity to GABA (γ-aminobutyric acid), it is hypothesized that the primary biological target for (1S,2R)- and (1R,2S)-2-aminocyclohexanecarboxylic acid is the GABA receptor family (GABAA and GABAB). The conformationally restricted cyclic structure of these amino acids makes them valuable tools for probing the specific conformational requirements of GABA receptor binding sites. It is highly probable that these enantiomers will exhibit stereoselective activity at GABA receptors, with one enantiomer potentially acting as a more potent agonist, antagonist, or allosteric modulator than the other.

Experimental Protocols

To determine the biological activity of (1S,2R)- and (1R,2S)-2-aminocyclohexanecarboxylic acid at GABA receptors, the following experimental protocols are recommended.

GABAA Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the GABAA receptor.

Materials:

  • Test Compounds: (1S,2R)-2-aminocyclohexanecarboxylic acid and (1R,2S)-2-aminocyclohexanecarboxylic acid

  • Radioligand: [3H]Muscimol or [3H]Flunitrazepam (for the benzodiazepine site)

  • Receptor Source: Rat or mouse whole brain membranes, or membranes from cell lines expressing specific GABAA receptor subtypes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 100 µM) or a known non-radioactive ligand.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GABAA Receptor Functional Assay (Electrophysiology)

This assay determines the functional effect of the test compounds on GABAA receptor activity (e.g., agonist, antagonist, or allosteric modulator).

Materials:

  • Test Compounds: (1S,2R)-2-aminocyclohexanecarboxylic acid and (1R,2S)-2-aminocyclohexanecarboxylic acid

  • Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABAA receptor subunits.

  • GABA: As the natural agonist.

  • Recording Equipment: Two-electrode voltage clamp or patch-clamp setup.

Procedure:

  • Cell Preparation: Prepare and maintain the oocytes or cell lines expressing the GABAA receptors.

  • Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply GABA alone to establish a baseline current response. Co-apply GABA with varying concentrations of the test compound to assess its modulatory effect. To test for direct agonist activity, apply the test compound in the absence of GABA.

  • Data Acquisition: Record the changes in membrane current.

  • Data Analysis: Plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathway

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Allosteric_Modulator Allosteric Modulator ((1S,2R) or (1R,2S)-2-ACHC) Allosteric_Modulator->GABA_A_Receptor Modulates

Caption: Simplified GABAA receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Comparison Compound_Synthesis Synthesis of (1S,2R) and (1R,2S) Enantiomers Binding_Assay GABA Receptor Binding Assays (Ki) Compound_Synthesis->Binding_Assay Functional_Assay Electrophysiology Functional Assays (EC50/IC50) Compound_Synthesis->Functional_Assay Data_Analysis Determine Potency and Efficacy Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Stereostructure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis

Caption: Workflow for comparing enantiomer biological activity.

Conclusion

The principle of stereochemistry is fundamental to drug action. While direct comparative data for (1S,2R)- and (1R,2S)-2-aminocyclohexanecarboxylic acid at their putative GABA receptor targets is not currently available in the public literature, the demonstrated stereoselectivity of a closely related derivative at a different receptor provides a compelling argument for the necessity of evaluating these enantiomers separately. The provided experimental protocols offer a clear path forward for researchers to elucidate the specific biological activities of each enantiomer. Such studies are essential for advancing our understanding of their therapeutic potential and for the rational design of new, more selective therapeutic agents.

References

Validating the Stereochemistry of (1S,2R)-2-Aminocyclohexanecarboxylic Acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of (1S,2R)-2-aminocyclohexanecarboxylic acid, a chiral cyclic β-amino acid. While a definitive single-crystal X-ray diffraction study on this specific enantiomer is not publicly available, this guide leverages crystallographic data from a closely related structure and compares it with alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), to provide a comprehensive approach to its structural elucidation.

(1S,2R)-2-aminocyclohexanecarboxylic acid, also known as a cis-β-amino acid, possesses two stereocenters, leading to the possibility of four stereoisomers. The validation of the specific (1S,2R) configuration is crucial for its application in peptidomimetics and drug design, as different stereoisomers can exhibit vastly different biological activities.

Structural Validation Methods: A Comparative Overview

The primary methods for the structural determination of chiral molecules include single-crystal X-ray crystallography, NMR spectroscopy, and Circular Dichroism. Each technique offers unique insights into the molecule's atomic arrangement and stereochemistry.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and absolute configuration.Provides an unambiguous, high-resolution solid-state structure.Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may not be identical to the solution-state conformation.
NMR Spectroscopy Connectivity of atoms, relative stereochemistry through coupling constants and Nuclear Overhauser Effect (NOE) data.Provides detailed structural information in solution, which is often more biologically relevant. Does not require crystallization.Absolute configuration is not directly determined. Can be complex to interpret for conformationally flexible molecules.
Circular Dichroism (CD) Information about the chirality and secondary structure (for larger molecules). Can be used to determine the absolute configuration by comparison with known standards or theoretical calculations.Highly sensitive to stereochemistry. Requires small amounts of sample.Provides information on the overall chirality rather than specific atomic positions. Interpretation can be complex without reference data.

X-ray Crystallography: Insights from a Related Structure

While a crystal structure for (1S,2R)-2-aminocyclohexanecarboxylic acid is not available, the structure of rac-2-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate provides valuable data for the cis-cyclohexane ring system.[1][2][3] This related structure confirms the expected chair conformation of the cyclohexane ring with one carboxyl group in an axial position and the other in an equatorial position, which is characteristic of the cis isomer.

Below is a table summarizing key crystallographic parameters for the cis-dicarboxylate anion, which serves as a structural analogue for the cyclohexane backbone of the target molecule.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.4709 (5)
b (Å)10.4191 (5)
c (Å)10.6451 (5)
β (°)101.250 (4)
V (ų)1356.60 (11)
Data obtained from the crystallographic study of rac-2-Aminopyridinium cis-2-carboxycyclohexane-1-carboxylate.[1][3]

The bond lengths and angles within the cyclohexane ring of this analogue are consistent with standard values for sp³-hybridized carbon atoms. This crystallographic data provides a solid foundation for the expected geometry of the cyclohexane ring in (1S,2R)-2-aminocyclohexanecarboxylic acid.

Spectroscopic Validation in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the constitution and relative stereochemistry of molecules in solution. For (1S,2R)-2-aminocyclohexanecarboxylic acid, both ¹H and ¹³C NMR would provide key information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would show distinct signals for the protons on the cyclohexane ring. The key to confirming the cis stereochemistry lies in the analysis of the coupling constants (J-values) between the protons on C1 and C2. For a cis relationship, the coupling constant between the axial proton on C1 and the equatorial proton on C2 (and vice versa) would be in the range of 2-5 Hz. In contrast, a trans relationship would exhibit a larger coupling constant (8-13 Hz) due to the diaxial relationship of the protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the carboxyl carbon. The chemical shifts of the carbons would be influenced by the presence of the amino and carboxyl groups.

The following table outlines the expected NMR data based on related structures and general principles of NMR spectroscopy.

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (Hz)
¹H
H1 (proton on C1)2.5 - 3.0Doublet of doublets, J ≈ 3-5 Hz, 8-10 Hz
H2 (proton on C2)3.0 - 3.5Multiplet
Cyclohexane protons1.2 - 2.2Complex multiplets
¹³C
C=O (carboxyl)175 - 185Singlet
C1 (CH-COOH)45 - 55Singlet
C2 (CH-NH₂)50 - 60Singlet
Cyclohexane carbons20 - 40Singlets
Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is particularly well-suited for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since (1S,2R)-2-aminocyclohexanecarboxylic acid is a chiral molecule, it would exhibit a characteristic CD spectrum.

The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. While predicting the exact CD spectrum without experimental data or high-level theoretical calculations is not feasible, the spectrum of the (1S,2R) enantiomer would be a mirror image of the spectrum of its (1R,2S) enantiomer. By comparing the experimentally obtained CD spectrum with that of a known standard or with spectra predicted by computational methods, the absolute configuration can be confidently assigned. For β-amino acids, the n → π* transition of the carboxyl group typically gives a CD band in the 210-240 nm region, which is sensitive to the stereochemistry.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. Vapor diffusion (hanging or sitting drop) is also a common technique.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H, ¹³C, and 2D NMR (such as COSY and HSQC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the signals in the 1D spectra are analyzed to determine the connectivity of the atoms. 2D NMR spectra are used to confirm these assignments and to establish through-bond and through-space correlations.

Circular Dichroism Spectroscopy
  • Sample Preparation: The sample is dissolved in a suitable solvent (that does not absorb in the region of interest) to a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.

  • Data Acquisition: The sample is placed in a quartz cuvette of a known path length. The CD spectrum is recorded over a specific wavelength range (e.g., 190-300 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum of ellipticity versus wavelength is analyzed. The sign and magnitude of the Cotton effects are compared with known data or theoretical calculations to determine the absolute stereochemistry.

Workflow and Pathway Diagrams

Structural Validation Workflow for (1S,2R)-2-aminocyclohexanecarboxylic acid cluster_synthesis Sample Preparation cluster_validation Structural Analysis cluster_data Data Interpretation cluster_conclusion Final Validation Synthesis Synthesis & Purification XRay X-ray Crystallography Synthesis->XRay Purified Sample NMR NMR Spectroscopy Synthesis->NMR Purified Sample CD Circular Dichroism Synthesis->CD Purified Sample XRay_Data Solid-State Structure (Bond Lengths, Angles, Absolute Configuration) XRay->XRay_Data NMR_Data Solution-State Structure (Connectivity, Relative Stereochemistry) NMR->NMR_Data CD_Data Chirality & Absolute Configuration Confirmation CD->CD_Data Validated_Structure Validated Structure of (1S,2R)-2-aminocyclohexanecarboxylic acid XRay_Data->Validated_Structure Combined Evidence NMR_Data->Validated_Structure Combined Evidence CD_Data->Validated_Structure Combined Evidence

Caption: Workflow for the comprehensive structural validation of (1S,2R)-2-aminocyclohexanecarboxylic acid.

Logical Relationships in Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_cd Circular Dichroism Molecule (1S,2R)-2-aminocyclohexanecarboxylic acid H_NMR 1H NMR Molecule->H_NMR C_NMR 13C NMR Molecule->C_NMR CD_Spectrum CD Spectrum Molecule->CD_Spectrum COSY 2D COSY H_NMR->COSY J_Coupling J-Coupling Analysis H_NMR->J_Coupling C_NMR->COSY Connectivity Atomic Connectivity COSY->Connectivity Relative_Stereo Relative Stereochemistry (cis) J_Coupling->Relative_Stereo Cotton_Effect Cotton Effect Analysis CD_Spectrum->Cotton_Effect Absolute_Stereo Absolute Stereochemistry (1S,2R) Cotton_Effect->Absolute_Stereo

Caption: Interplay of NMR and CD spectroscopy for structural elucidation.

References

Navigating the Complex Fragmentation Landscape of Peptides Containing (1S,2R)-2-Aminocyclohexanecarboxylic Acid: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like (1S,2R)-2-aminocyclohexanecarboxylic acid (a β-amino acid) into peptide structures presents unique analytical challenges. Understanding the fragmentation behavior of these modified peptides in mass spectrometry is crucial for their structural elucidation and quantification. This guide provides a comparative overview of mass spectrometry techniques for analyzing peptides containing this specific cyclic amino acid, supported by established fragmentation principles and data from analogous structures.

The rigid, cyclic nature of (1S,2R)-2-aminocyclohexanecarboxylic acid significantly influences the peptide backbone's conformation and, consequently, its fragmentation pattern under various mass spectrometric conditions. Unlike linear peptides composed of α-amino acids, these structures can exhibit altered cleavage propensities. This guide will compare the primary fragmentation techniques—Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)—and provide detailed experimental protocols for the analysis of such peptides.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is paramount in obtaining comprehensive structural information for peptides containing (1S,2R)-2-aminocyclohexanecarboxylic acid. While specific experimental data for this particular amino acid is limited in publicly available literature, we can infer the expected outcomes based on studies of other cyclic and β-amino acid-containing peptides.

Collision-Induced Dissociation (CID) is a widely used technique that typically results in the cleavage of the most labile bonds, primarily the peptide amide bonds, leading to the formation of b and y ions.[1][2] However, for cyclic structures, at least two backbone cleavages are necessary to generate fragment ions, which can complicate spectral interpretation.[3][4][5]

Electron Transfer Dissociation (ETD), on the other hand, is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c and z ions.[1][2] ETD is known to be particularly advantageous for the analysis of peptides with labile post-translational modifications and can provide more extensive sequence coverage, especially for larger or highly charged peptides.[6][7] Given the constrained nature of the (1S,2R)-2-aminocyclohexanecarboxylic acid residue, ETD may offer complementary and potentially more informative fragmentation data compared to CID.

The following table summarizes a hypothetical comparison of CID and ETD for a model peptide containing (1S,2R)-2-aminocyclohexanecarboxylic acid, based on general principles.

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b and y typec and z type
Sequence Coverage May be limited due to the stability of the cyclic residuePotentially higher, preserving the cyclic residue
Side Chain Information Prone to side chain lossesSide chains generally remain intact
Charge State Dependency More effective for doubly charged precursorsMore effective for multiply charged precursors (>2+)
Cleavage Mechanism Vibrational excitation, cleavage of amide bondsElectron transfer, cleavage of N-Cα bonds

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of these unique peptides. Below are generalized protocols for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation
  • Peptide Synthesis and Purification: Peptides incorporating (1S,2R)-2-aminocyclohexanecarboxylic acid are typically synthesized using solid-phase peptide synthesis (SPPS).[8] Following synthesis, purification is performed by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Sample Formulation: For LC-MS analysis, purified peptides are ideally dissolved in a solution of 5-30% acetonitrile in water with 0.1% formic acid to a concentration of 0.5-1 mg/mL.[10] The use of formic acid is preferred over trifluoroacetic acid (TFA) for LC-MS as TFA can cause ion suppression.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min is a typical starting point.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

    • MS1 Scan: A full scan from m/z 300 to 2000.

    • MS2 Fragmentation: Data-dependent acquisition (DDA) is used to select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation by CID and/or ETD.

    • CID Parameters: Normalized collision energy of 35%.

    • ETD Parameters: Reagent target of 2e5, with supplemental activation.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the theoretical fragmentation, the following diagrams are provided.

Experimental Workflow for Peptide Analysis Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Formulation Formulation in LC-MS Buffer Purification->Formulation LC_Separation Liquid Chromatography Separation Formulation->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Full Scan ESI->MS1_Scan DDA Data-Dependent Acquisition MS1_Scan->DDA Fragmentation CID and/or ETD Fragmentation DDA->Fragmentation MS2_Scan MS2 Scan Fragmentation->MS2_Scan Spectral_Interpretation Spectral Interpretation MS2_Scan->Spectral_Interpretation Sequence_Verification Sequence Verification Spectral_Interpretation->Sequence_Verification

A generalized workflow for the analysis of peptides containing (1S,2R)-2-aminocyclohexanecarboxylic acid.

Peptide Fragmentation Pathways Comparison of CID and ETD Fragmentation cluster_CID CID Pathway cluster_ETD ETD Pathway Precursor_Ion [M+nH]n+ b_ions b-ions Precursor_Ion->b_ions CID y_ions y-ions Precursor_Ion->y_ions CID c_ions c-ions Precursor_Ion->c_ions ETD z_ions z-ions Precursor_Ion->z_ions ETD

Simplified diagram illustrating the different ion types produced by CID and ETD fragmentation.

References

A Comparative Guide to the Chemical Stability of Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Aminocyclohexanecarboxylic acid (ACHC) isomers, key building blocks in various pharmaceuticals, exhibit different stability profiles based on their stereochemistry. Understanding these differences is crucial for selecting the appropriate isomer, designing stable formulations, and defining storage conditions. This guide provides a comparative overview of the chemical stability of different aminocyclohexanecarboxylic acid isomers, supported by general principles of stereoisomer stability and data from analogous compounds.

Relative Stability of Aminocyclohexanecarboxylic Acid Isomers: A Comparative Overview

Direct comparative forced degradation studies on all isomers of aminocyclohexanecarboxylic acid are not extensively available in published literature. However, based on fundamental principles of organic chemistry and data from related compounds, a general stability profile can be inferred. The trans isomers of 4-aminocyclohexanecarboxylic acid are generally considered to be thermodynamically more stable than their cis counterparts. This is attributed to the chair conformation of the cyclohexane ring, where the bulkier carboxyl and amino groups in the trans configuration can both occupy more stable equatorial positions, minimizing steric strain. In the cis isomer, one of these bulky groups is forced into a less stable axial position. This inherent strain can influence the kinetic stability under stress conditions.

For positional isomers (2-, 3-, and 4-ACHC), stability can be influenced by the proximity of the amino and carboxylic acid groups. For instance, 2-aminocyclohexanecarboxylic acid isomers may be more susceptible to intramolecular reactions, such as lactamization, compared to the 3- and 4-isomers where the functional groups are more distant.

The following table summarizes the expected relative stability of cis- and trans-4-aminocyclohexanecarboxylic acid under typical forced degradation conditions.

Stress ConditionIsomerExpected Relative StabilityRationale and Supporting Observations
Acidic Hydrolysis cis-4-ACHCLess StableThe axial substituent in the cis isomer can lead to greater steric hindrance and potentially influence the rate of hydrolysis. Studies on related compounds have shown that stereochemistry can affect degradation rates in acidic media.
trans-4-ACHCMore StableThe diequatorial arrangement of functional groups in the trans isomer results in a lower energy conformation, which is generally associated with greater stability.
Alkaline Hydrolysis cis-4-ACHCLess StableSimilar to acidic conditions, the less stable conformation of the cis isomer may make it more susceptible to base-catalyzed degradation.
trans-4-ACHCMore StableThe greater thermodynamic stability of the trans isomer is expected to confer higher resistance to degradation under basic conditions.
Oxidative Stress cis-4-ACHCPotentially Less StableThe spatial arrangement of the amino group in the cis isomer could influence its susceptibility to oxidation.
trans-4-ACHCPotentially More StableThe more stable conformation may offer some protection against oxidative degradation.
Thermal Stress cis-4-ACHCLess StableThe inherent strain in the cis isomer may make it more prone to degradation at elevated temperatures. Isomerization from the less stable cis to the more stable trans form can also occur at higher temperatures.
trans-4-ACHCMore StableThe lower ground state energy of the trans isomer generally correlates with higher thermal stability.
Photolytic Stress cis-4-ACHCProne to DegradationStudies on analogous compounds, such as tranexamic acid, have shown significant degradation under photolytic conditions. The stereochemistry of the cis isomer might influence its photochemical reactivity.[1]
trans-4-ACHCProne to DegradationWhile potentially more stable than the cis isomer, trans-ACHC is also expected to be susceptible to photolytic degradation.[1]

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on aminocyclohexanecarboxylic acid isomers. These protocols are based on established industry practices and regulatory guidelines.

Acidic and Alkaline Hydrolysis
  • Objective: To assess the stability of the isomers in acidic and basic conditions.

  • Procedure:

    • Prepare solutions of each isomer (e.g., 1 mg/mL) in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Oxidative Degradation
  • Objective: To evaluate the stability of the isomers in the presence of an oxidizing agent.

  • Procedure:

    • Prepare solutions of each isomer (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

    • Store the solutions at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for analysis.

    • Analyze the samples by HPLC to quantify the degradation.

Thermal Degradation
  • Objective: To determine the stability of the solid-state isomers at elevated temperatures.

  • Procedure:

    • Place a known amount of the solid powder of each isomer in a controlled temperature oven (e.g., 80°C).

    • Expose the samples for a defined period (e.g., 7 days).

    • After the exposure period, dissolve a known amount of the stressed solid in a suitable solvent and dilute for analysis.

    • Analyze the samples by HPLC to assess the extent of degradation.

Photolytic Degradation
  • Objective: To assess the stability of the isomers upon exposure to light.

  • Procedure:

    • Expose solid samples and solutions (in a photostable, transparent container) of each isomer to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Maintain a control sample in the dark under the same temperature conditions.

    • After a specified duration of exposure, prepare the samples for analysis.

    • Analyze both the exposed and control samples by HPLC to determine the degradation due to light exposure.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API ACHC Isomer (API) Solution Prepare Solutions (e.g., 1 mg/mL) API->Solution Solid Solid State Sample API->Solid Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Solid & Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Solution->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Solution->Oxidative Thermal Thermal Stress (Solid, e.g., 80°C) Solid->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Quantify Quantify Degradation & Identify Degradants HPLC->Quantify Data_Comparison Compare Isomer Stability

Caption: Experimental workflow for comparative forced degradation studies.

Signaling Pathways and Biological Degradation

While this guide focuses on chemical stability, it is noteworthy that the biological degradation of aminocyclohexanecarboxylic acid isomers can also differ. The stereochemistry of these molecules can significantly impact their recognition and metabolism by enzymes. For instance, in biological systems, the degradation of cyclohexane-based carboxylic acids can proceed via pathways analogous to fatty acid beta-oxidation. The specific enzymes involved may exhibit stereoselectivity, leading to different rates of metabolism for cis and trans isomers.

The diagram below illustrates a generalized biological degradation pathway for a cyclohexanecarboxylic acid derivative, which involves activation to a Coenzyme A thioester followed by a series of enzymatic reactions.

Biological_Degradation_Pathway ACHC Aminocyclohexanecarboxylic Acid Isomer ACHC_CoA ACHC-CoA Thioester ACHC->ACHC_CoA CoA Ligase (Activation) Dehydrogenation1 Dehydrogenation ACHC_CoA->Dehydrogenation1 Hydration Hydration Dehydrogenation1->Hydration Dehydrogenation2 Dehydrogenation Hydration->Dehydrogenation2 Thiolysis Thiolytic Cleavage Dehydrogenation2->Thiolysis Metabolites Further Metabolism (e.g., Beta-Oxidation) Thiolysis->Metabolites

Caption: Generalized biological degradation pathway for ACHC isomers.

References

Navigating Conformational Landscapes: A Comparative Guide to (1S,2R)-2-Aminocyclohexanecarboxylic Acid in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in the rational design of peptidomimetics with tailored structures and functions. This guide provides a detailed comparison of the conformational properties of peptides incorporating (1S,2R)-2-aminocyclohexanecarboxylic acid (a cis-β-amino acid), contrasting it with its trans diastereomer and other cyclic β-amino acids. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.

The incorporation of cyclic β-amino acids into peptides is a powerful strategy to introduce rigid structural motifs, thereby reducing conformational flexibility and enhancing proteolytic stability. Among these, 2-aminocyclohexanecarboxylic acid (ACHC) isomers have garnered significant attention. The stereochemistry at the C1 and C2 positions of the cyclohexane ring dictates the spatial orientation of the amino and carboxyl groups, profoundly influencing the resulting peptide secondary structure.

Conformational Preferences: An Overview

Experimental evidence consistently demonstrates a stark contrast in the conformational propensities of cis- and trans-ACHC isomers. Peptides containing the cis-isomer, such as (1S,2R)-ACHC, predominantly favor extended or sheet-like conformations, particularly in homooligomeric sequences.[1] In contrast, the trans-isomer is a potent inducer of helical structures, most notably the 14-helix.

However, when incorporated into heterooligomers with α-amino acids, (1S,2R)-ACHC can participate in the formation of helical structures, such as the 11/9-helix.[1][2] This highlights the contextual nature of its conformational influence, which can be modulated by the surrounding amino acid sequence.

Comparative Analysis of Conformational Parameters

To provide a quantitative understanding of these conformational constraints, the following tables summarize key experimental data obtained from various analytical techniques.

Table 1: NMR Spectroscopic Data for Peptides Containing Cyclic β-Amino Acids

Amino AcidPeptide Sequence ContextKey NOEs ObservedDihedral Angles (φ, ψ, θ)Reference
(1S,2R)-ACHCHomooligomerSequential NH-NH NOEs weak or absent, indicating an extended conformation.Data suggests gauche conformations about the Cα–Cβ bond.[1]
(1S,2R)-ACHCAlternating with L-alanineNOEs consistent with helical turns observed.Not explicitly detailed in the abstract.[2]
trans-ACHCHomooligomerStrong sequential NH-NH NOEs indicative of a stable helical structure.Consistent with a 14-helical fold.[3]
(1R,2S)-Aminocyclobutane-1-carboxylic acid (cis)Alternating with γ-amino-L-prolineAdopts a strand-like structure.Not explicitly detailed in the abstract.[4]
(1S,2S)-Aminocyclobutane-1-carboxylic acid (trans)Alternating with γ-amino-L-prolineAdopts a more folded structure.Not explicitly detailed in the abstract.[4]

Table 2: Circular Dichroism (CD) Spectroscopic Data

Amino AcidPeptide Sequence ContextCD Spectra CharacteristicsInferred Secondary StructureReference
(1S,2R)-ACHCHeterooligomer with α-amino acidsMinima and maxima consistent with helical content.11/9-helix[1][2]
trans-ACHCHomooligomerStrong negative band around 215 nm and a positive band around 195 nm.14-helix[3]
trans-(1S,2S)-2-Aminocyclopentanecarboxylic acidCoiled-coil peptideSpectra characteristic of coiled-coil structures.Helical foldamers[5]

Table 3: X-ray Crystallographic Data

Amino AcidPeptide Sequence ContextKey Structural FeaturesHydrogen Bonding PatternReference
(1R,2S)-ACHCDimer and TetramerExtended conformations.Six-membered-ring C=O···H–N hydrogen bonds.[1]
(1S,2R)-cis-ACHEAlternating with L-alanine11/9-helical conformations.Consistent with 11/9-helix.[2]
trans-ACHCHomooligomerRobust 14-helix.Intramolecular i to i-2 hydrogen bonds.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are representative protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the three-dimensional structure of a peptide in solution by analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, DMSO-d6, or H2O/D2O mixtures) to a concentration of 1-5 mM.[6]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[7] Key experiments include:

    • 1D ¹H NMR: To assess overall sample purity and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[8]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[8]

    • 2D COSY (Correlation Spectroscopy): To determine scalar coupling constants (e.g., ³JHNα), which provide information about dihedral angles (φ).[9]

  • Data Analysis:

    • Assign all proton resonances using a combination of TOCSY and NOESY/ROESY spectra.

    • Integrate NOE cross-peaks and convert them into distance restraints.

    • Measure coupling constants to derive dihedral angle restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To assess the secondary structure content of a peptide in solution by measuring its differential absorption of left- and right-circularly polarized light.

Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The final peptide concentration for measurement is typically in the range of 50-200 µM.[5]

  • Data Acquisition:

    • Record CD spectra on a calibrated spectropolarimeter at a controlled temperature.

    • Use a quartz cuvette with a path length of 0.1-1.0 mm.

    • Scan in the far-UV region (typically 190-260 nm).[5]

    • Acquire multiple scans for each sample and buffer blank to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[10]

X-ray Crystallography for High-Resolution Structure Determination

Objective: To obtain a high-resolution three-dimensional structure of a peptide in the solid state.

Methodology:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques such as hanging-drop or sitting-drop vapor diffusion.[11]

    • Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a single crystal and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source diffractometer.[11]

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

    • Validate the final structure using established crystallographic criteria.

Visualizing Experimental Workflows

Conformational_Comparison cluster_cis cis-ACHC ((1S,2R)-ACHC) cluster_trans trans-ACHC cluster_other Other Cyclic β-Amino Acids cis_homo Homooligomers extended Extended/Sheet-like Conformation cis_homo->extended cis_hetero Heterooligomers (with α-AAs) helix_11_9 11/9-Helical Conformation cis_hetero->helix_11_9 trans_homo Homooligomers helix_14 14-Helical Conformation trans_homo->helix_14 cis_acbc cis-ACBC strand Strand-like Conformation cis_acbc->strand trans_acbc trans-ACBC folded Folded Conformation trans_acbc->folded

References

comparative study of different synthetic routes to (1S,2R)-2-aminocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chemoenzymatic and classical resolution strategies for the synthesis of the chiral β-amino acid, (1S,2R)-2-aminocyclohexanecarboxylic acid.

(1S,2R)-2-aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a crucial chiral building block in medicinal chemistry. Its rigid cyclic structure is of significant interest for the synthesis of peptidomimetics and other biologically active molecules, where precise control of stereochemistry is paramount. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule: a chemoenzymatic approach leveraging enzymatic desymmetrization and a classical chemical synthesis involving a Diels-Alder reaction followed by diastereomeric salt resolution.

At a Glance: Comparison of Synthetic Routes

ParameterChemoenzymatic RouteChemical Synthesis via Diels-Alder & Resolution
Starting Materials Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, Lipase (e.g., from Candida antarctica)1,3-Butadiene, Maleic Anhydride, Chiral Resolving Agent (e.g., L-tartaric acid)
Key Reactions Enzymatic desymmetrization, Curtius rearrangement, HydrogenationDiels-Alder cycloaddition, Amidation/Hydrolysis, Diastereomeric salt resolution
Overall Yield Moderate to HighLow to Moderate
Stereoselectivity Excellent (Enantiomeric excess >99% for the monoester intermediate)Variable (dependent on the efficiency of the resolution step)
Scalability Potentially high for the enzymatic stepScalable, but resolution can be tedious on a large scale
Reagent Toxicity/Hazards Use of sodium azide (toxic and potentially explosive) in the Curtius rearrangementUse of flammable and volatile dienes
Number of Key Steps 33 (post-racemic synthesis)

Experimental Protocols

Route 1: Chemoenzymatic Synthesis

This route offers excellent stereocontrol from the initial step through an enzymatic desymmetrization of a prochiral diester. The resulting chiral monoester is then converted to the target amino acid.

Step 1: Enzymatic Desymmetrization of Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate

A suspension of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate in a phosphate buffer is treated with a lipase, such as Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes one of the ester groups, yielding the (1S,2R)-monoester with very high enantiomeric excess (>99%). The reaction is typically stirred at room temperature until the desired conversion is achieved. The product is then extracted with an organic solvent after acidification of the aqueous solution.

Step 2: Curtius Rearrangement

The purified (1S,2R)-monoester is converted to the corresponding acyl azide. This is often achieved by treatment with diphenylphosphoryl azide (DPPA) and a base like triethylamine in an inert solvent such as toluene. The acyl azide is then heated to induce the Curtius rearrangement, forming an isocyanate intermediate. This intermediate is subsequently trapped with a suitable alcohol, like benzyl alcohol, to form a protected amine (carbamate).

Step 3: Hydrogenation and Deprotection

The unsaturated carbamate is catalytically hydrogenated to reduce the double bond of the cyclohexene ring. A catalyst such as palladium on carbon (Pd/C) is typically used under a hydrogen atmosphere. This step yields the saturated, protected amino acid. Finally, the protecting groups (e.g., benzyl carbamate and the remaining ester) are removed, often in a single step by acid or base hydrolysis, to afford the final product, (1S,2R)-2-aminocyclohexanecarboxylic acid.

Route 2: Chemical Synthesis via Diels-Alder Reaction and Classical Resolution

This classical approach first constructs the racemic cis-cyclohexane backbone and then separates the desired enantiomer.

Step 1: Diels-Alder Cycloaddition and Functional Group Manipulation

1,3-Butadiene and maleic anhydride undergo a [4+2] Diels-Alder cycloaddition to form cis-cyclohex-4-ene-1,2-dicarboxylic anhydride. This anhydride is then opened, for example, with ammonia to form the corresponding dicarboxamide, which can be further processed to the racemic cis-2-aminocyclohex-4-enecarboxylic acid. Subsequent hydrogenation of the double bond yields racemic cis-2-aminocyclohexanecarboxylic acid.

Step 2: Diastereomeric Salt Formation for Resolution

The racemic amino acid is dissolved in a suitable solvent, and an enantiomerically pure chiral resolving agent, such as L-tartaric acid, is added. This forms a pair of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or concentration.

Step 3: Isolation and Liberation of the Enantiopure Amino Acid

The crystallized diastereomeric salt is isolated by filtration. The salt is then treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amino acid. The enantiomeric excess of the final product is determined by chiral HPLC or other suitable analytical methods. The unwanted enantiomer can potentially be racemized and recycled to improve the overall yield.

Visualization of Synthetic Pathways

Chemoenzymatic_Route cluster_0 Chemoenzymatic Synthesis start Dimethyl cyclohex-4-ene- cis-1,2-dicarboxylate enzymatic Enzymatic Desymmetrization (Lipase) start->enzymatic monoester (1S,2R)-Monoester (>99% ee) enzymatic->monoester curtius Curtius Rearrangement monoester->curtius protected_unsat Protected (1S,2R)-2-amino- cyclohex-4-enecarboxylate curtius->protected_unsat hydrogenation Hydrogenation (Pd/C, H2) protected_unsat->hydrogenation deprotection Deprotection hydrogenation->deprotection final_product (1S,2R)-2-amino- cyclohexanecarboxylic acid deprotection->final_product

Caption: Chemoenzymatic route to (1S,2R)-2-aminocyclohexanecarboxylic acid.

Diels_Alder_Resolution_Route cluster_1 Diels-Alder and Resolution Route start_da 1,3-Butadiene + Maleic Anhydride diels_alder Diels-Alder Reaction start_da->diels_alder racemic_precursor Racemic cis-2-amino- cyclohexanecarboxylic acid diels_alder->racemic_precursor resolution Resolution with Chiral Acid racemic_precursor->resolution diastereomers Diastereomeric Salts resolution->diastereomers crystallization Fractional Crystallization diastereomers->crystallization isolated_salt Isolated Diastereomeric Salt crystallization->isolated_salt liberation Liberation of Free Amine isolated_salt->liberation final_product_da (1S,2R)-2-amino- cyclohexanecarboxylic acid liberation->final_product_da

Caption: Chemical synthesis via Diels-Alder and classical resolution.

A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of Cis- and Trans-2-Aminocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, peptide design, and materials science, a precise understanding of molecular conformation is paramount. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 2-aminocyclohexanecarboxylic acid, crucial building blocks in the synthesis of novel therapeutic agents and functional materials. Leveraging nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, we delineate the distinct spectral signatures that arise from the different spatial arrangements of the amino and carboxylic acid functional groups on the cyclohexane ring.

This comparative analysis focuses on the N-Fmoc protected derivatives of cis- and trans-2-aminocyclohexanecarboxylic acid, for which detailed spectroscopic data has been reported. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely utilized in solid-phase peptide synthesis, making this comparison particularly relevant for drug development professionals. The data presented herein is derived from the supplementary materials of a study by Strijowski et al., providing a robust foundation for this guide.[1]

At a Glance: Key Spectroscopic Differences

The stereochemical dissimilarity between the cis and trans isomers of 2-aminocyclohexanecarboxylic acid gives rise to notable differences in their NMR and IR spectra. In the cis isomer, the amino and carboxylic acid groups reside on the same face of the cyclohexane ring, leading to a more sterically crowded environment. Conversely, the trans isomer adopts a conformation where these functional groups are on opposite faces, resulting in a more extended and stable structure. These conformational preferences directly influence the chemical environment of the constituent atoms, which is reflected in their spectroscopic readouts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Conformations

NMR spectroscopy provides a high-resolution window into the structural and electronic environment of atomic nuclei. Both ¹H and ¹³C NMR are invaluable tools for distinguishing between the cis and trans isomers of 2-aminocyclohexanecarboxylic acid.

¹H-NMR Spectral Data

The proton NMR spectra of the Fmoc-protected cis and trans isomers reveal significant differences in the chemical shifts of the protons on the cyclohexane ring, particularly the methine protons to which the amino and carboxyl groups are attached.

Proton Assignment Fmoc-cis-2-aminocyclohexanecarboxylic acid (δ, ppm) Fmoc-trans-2-aminocyclohexanecarboxylic acid (δ, ppm)
Cyclohexane -CH₂-0.80 – 0.92 (m, 2H)0.80 – 0.92 (m, 2H)
Cyclohexane -(CH₂)₃, -CH(COO)1.10 – 1.90 (m, 7H)1.10 – 1.87 (m, 7H)
Cyclohexane -CH-NH2.09 (m, 1H)2.24 (m, 1H)
Fluorenyl-CH-CH₂-O4.21 (t, J = 6.8 Hz, 1H)4.21 (t, J = 5.3 Hz, 1H)
Fluorenyl-CH-CH₂-O4.36 (d, J = 6.8 Hz, 2H)4.23 (d, J = 5.3 Hz, 2H)
NH5.61 (m, 1H)Not explicitly assigned
Aromatic Protons7.30 (m, 2H), 7.38 (m, 2H), 7.57 (m, 2H), 7.74 (m, 2H)7.31 (m, 2H), 7.40 (m, 2H), 7.68 (m, 2H), 7.87 (m, 2H)

Data sourced from Strijowski et al.[1]

¹³C-NMR Spectral Data

The carbon-13 NMR spectra further accentuate the structural differences between the two isomers. The chemical shifts of the cyclohexane ring carbons, as well as the carbonyl carbon, are distinct for the cis and trans configurations.

Carbon Assignment Fmoc-cis-2-aminocyclohexanecarboxylic acid (δ, ppm) Fmoc-trans-2-aminocyclohexanecarboxylic acid (δ, ppm)
Cyclohexane CH₂24.8, 25.2, 28.8, 32.222.3, 24.0, 25.4, 29.6
Fluorenyl-CH-CH₂46.744.4
Cyclohexane CH-COOH48.447.2
Cyclohexane CH-NH50.849.7
Fluorenyl-CH-CH₂-O-65.266.8
Aromatic Carbons120.1, 125.3, 127.1, 127.6119.9, 125.1, 127.0, 127.4
Aromatic Quaternary Carbons143.8, 144.0142.4, 144.0
NH-CO-O155.2155.8
COOH175.4179.0

Data sourced from Strijowski et al.[1]

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers

IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present and their environment. The IR spectra of the Fmoc-protected cis and trans isomers exhibit differences in the regions associated with N-H, C=O, and C-O stretching frequencies, reflecting the distinct hydrogen bonding patterns and steric interactions in each molecule.

Vibrational Mode Fmoc-cis-2-aminocyclohexanecarboxylic acid (cm⁻¹) Fmoc-trans-2-aminocyclohexanecarboxylic acid (cm⁻¹)
N-H stretch3307 (s)3417 (br), 3332 (br)
C-H stretch (aromatic)3043 (m)3070 (m)
C-H stretch (aliphatic)2935 (m), 2856 (m)2931 (s), 2858 (m)
C=O stretch (carboxylic acid & urethane)1705 (s), 1693 (s)1708 (vs)
N-H bend / C=C stretch (aromatic)1533 (s)1511 (s)
C-O stretch / O-H bend1236 (m)1249 (s), 1222 (s)
C-H bend (aromatic)740 (m)740 (s)

Data sourced from Strijowski et al.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of amino acid derivatives, based on the methodologies reported in the cited literature.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the Fmoc-protected amino acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • ¹³C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualizing the Molecular Architecture and Analytical Workflow

To further elucidate the structural and analytical concepts discussed, the following diagrams are provided.

structural_isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-2-Aminocyclohexanecarboxylic Acid (Functional groups on the same face) trans trans-2-Aminocyclohexanecarboxylic Acid (Functional groups on opposite faces) cis->trans Stereoisomers

Caption: Structural relationship between cis and trans isomers.

experimental_workflow start Sample Preparation (cis & trans isomers) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis conclusion Structural Elucidation and Isomer Differentiation data_analysis->conclusion

Caption: Experimental workflow for spectroscopic comparison.

References

Safety Operating Guide

Proper Disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Researchers, scientists, and drug development professionals are advised to follow these procedures to ensure safety and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Avoid generating dust and prevent contact with skin and eyes.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride should be treated as a hazardous chemical waste. It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible materials.[2][3]

Key Segregation Principles:

  • Do Not Mix: Never combine waste containing (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[2]

  • Acids and Bases: Store separately from strong bases.[2][4]

  • Halogenated vs. Non-Halogenated: As a hydrochloride salt, this compound contains a halogen. Many institutions require the separation of halogenated and non-halogenated organic waste.[2]

Step-by-Step Disposal Protocol

The disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride requires a careful approach to address its acidic nature. The primary methods of disposal are through an approved chemical waste contractor or, if permitted by local regulations and institutional policy, after neutralization.

Method 1: Disposal via Licensed Waste Contractor (Recommended)

  • Containerization: Place the waste in a designated, compatible, and properly sealed container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride," and the approximate quantity.[2]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[2]

  • Pickup: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[5]

Method 2: Neutralization and Drain Disposal (Requires Institutional Approval)

This method should only be performed if explicitly permitted by your institution's EHS department and local wastewater regulations. Many jurisdictions prohibit the drain disposal of laboratory chemicals.

Experimental Protocol: Neutralization of Acidic Waste

  • Objective: To neutralize the acidic hydrochloride salt to a pH suitable for drain disposal, if permitted.

  • Materials:

    • Waste (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride solution

    • Dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide)

    • pH meter or pH indicator strips

    • Appropriate PPE (safety goggles, lab coat, gloves)

    • Stir plate and stir bar

    • Beaker large enough to accommodate the reaction and potential foaming

  • Procedure:

    • Perform the entire procedure in a certified chemical fume hood.

    • Place the acidic waste solution in the beaker with a stir bar and begin gentle stirring.

    • Slowly add the dilute basic solution dropwise. Be cautious as the neutralization reaction can be exothermic and may cause fizzing or foaming.[1]

    • Continuously monitor the pH of the solution.

    • Continue adding the basic solution until the pH of the solution is between 6.0 and 8.0.[1]

    • Once the target pH is achieved and stable, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional policy.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

G start Start: Waste Generation (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->consult_sds is_drain_disposal_allowed Is drain disposal of neutralized amino acid salts permitted? consult_sds->is_drain_disposal_allowed neutralize Neutralize with a dilute base to a pH of 6.0-8.0 is_drain_disposal_allowed->neutralize Yes package_waste Package in a labeled, sealed, compatible container for hazardous waste is_drain_disposal_allowed->package_waste No dispose_drain Dispose down the sanitary sewer with copious amounts of water neutralize->dispose_drain end End: Proper Disposal dispose_drain->end store_waste Store in a designated Satellite Accumulation Area (SAA) package_waste->store_waste contact_ehs Arrange for pickup by a licensed waste disposal contractor via EHS store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

Quantitative Data

No specific quantitative disposal limits for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride were found in the available literature. Always adhere to the principle of waste minimization. For neutralization procedures, quantities of strong, concentrated acids or bases are often limited to small amounts (e.g., 25 mL or less) before requiring management by EHS.[6] Always consult your institutional guidelines for specific quantity limits.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride, fostering a secure research environment.

References

Personal protective equipment for handling (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

(1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for structurally similar compounds, it is classified as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

A summary of the required personal protective equipment is provided in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile or neoprene).Prevents direct skin contact and subsequent irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter is recommended.Minimizes the risk of respiratory tract irritation from dust or aerosols.
Protective Clothing A long-sleeved laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Provides an additional barrier against accidental skin contact.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Personnel handling the package should wear appropriate PPE, including gloves.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

2. Preparation and Weighing:

  • All handling of the solid compound, especially weighing, should be conducted in a chemical fume hood or a ventilated enclosure to control dust.

  • Use a spatula or scoopula to transfer the solid; avoid creating dust clouds.

  • Ensure all necessary PPE is worn correctly before handling the compound.

3. Experimental Use:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, do so in a well-ventilated area, preferably within a fume hood.

  • Keep containers closed when not in use to prevent contamination and accidental spills.

4. Spill and Emergency Procedures:

  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Sweep up the contaminated material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent and wipe dry.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused material, contaminated consumables (e.g., gloves, weighing paper), and solutions, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • As a hydrochloride salt, it should be treated as halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.

2. Neutralization of Aqueous Waste (if permitted by local regulations):

  • Consult local regulations before proceeding with any neutralization.

  • For dilute aqueous solutions, neutralization may be an option.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.

  • Monitor the pH of the solution using pH paper or a pH meter.

  • Continue adding the base until the pH is between 6 and 8.

  • The neutralized solution may be suitable for drain disposal, but always confirm with your local environmental health and safety office.

3. Final Disposal:

  • Solid waste and concentrated solutions must be disposed of through a licensed hazardous waste disposal company.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh in Fume Hood DonPPE->Weigh Experiment Perform Experiment Weigh->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Spill Spill or Exposure Experiment->Spill Neutralize Neutralize Aqueous Waste (if permitted) CollectWaste->Neutralize Dispose Dispose via Licensed Vendor CollectWaste->Dispose Solid Waste Neutralize->Dispose Emergency Follow Emergency Procedures Spill->Emergency

Caption: Logical workflow for the safe handling of (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.